molecular formula C33H41F3N4O9 B10824678 ONX-0914 TFA

ONX-0914 TFA

Número de catálogo: B10824678
Peso molecular: 694.7 g/mol
Clave InChI: BWAZEOKWIYGOGB-VNFRHJSSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ONX-0914 TFA is a useful research compound. Its molecular formula is C33H41F3N4O9 and its molecular weight is 694.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N4O7.C2HF3O2/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22;3-2(4,5)1(6)7/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38);(H,6,7)/t21-,25-,26-,31+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAZEOKWIYGOGB-VNFRHJSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41F3N4O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ONX-0914 TFA: A Deep Dive into the Mechanism of Action of a Selective Immunoproteasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ONX-0914 TFA (also known as PR-957 TFA), a potent and selective inhibitor of the immunoproteasome. By delving into its molecular interactions, cellular effects, and preclinical outcomes, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential.

Core Mechanism: Selective Inhibition of the Immunoproteasome

ONX-0914 is a tripeptide epoxyketone that primarily targets the chymotrypsin-like activity of the immunoproteasome by selectively and irreversibly binding to the low-molecular mass polypeptide-7 (LMP7), also known as the β5i subunit.[1][2] This selective inhibition is a key feature of ONX-0914, distinguishing it from broader proteasome inhibitors. While it maximally inhibits LMP7, at efficacious doses, it also demonstrates partial inhibition of LMP2 (β1i) by approximately 60% and has minor effects on MECL-1 (β2i).[3] This targeted action allows for the modulation of immune responses with potentially fewer side effects compared to constitutive proteasome inhibitors.[3]

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules and is integral to the activation and differentiation of immune cells, as well as cytokine production.[4] By inhibiting the immunoproteasome, ONX-0914 disrupts these fundamental immunological processes.

Signaling Pathway of ONX-0914 Action

ONX_0914_Mechanism ONX-0914 Mechanism of Action ONX_0914 ONX-0914 Immunoproteasome Immunoproteasome (LMP7/β5i, LMP2/β1i, MECL-1/β2i) ONX_0914->Immunoproteasome Inhibits Therapeutic_Effect Therapeutic Effect (e.g., Amelioration of Autoimmune Disease) ONX_0914->Therapeutic_Effect Antigen_Processing Antigen Processing & Presentation (MHC Class I) Immunoproteasome->Antigen_Processing Mediates T_Cell_Activation T-Cell Activation Immunoproteasome->T_Cell_Activation Promotes Cytokine_Production Pro-inflammatory Cytokine Production (IL-2, IL-17, IL-23, IFN-γ, TNF-α) Immunoproteasome->Cytokine_Production Promotes Immune_Response Inflammatory & Autoimmune Response Antigen_Processing->Immune_Response ERK_Signaling ERK Signaling T_Cell_Activation->ERK_Signaling Activates T_Cell_Activation->Immune_Response Cytokine_Production->Immune_Response Immune_Response->Therapeutic_Effect Reduced by ONX-0914 Experimental_Workflow General Experimental Workflow for ONX-0914 Start Start: Cell Culture or Animal Model Treatment Treatment with ONX-0914 vs. Vehicle Start->Treatment In_Vitro In Vitro Assays Treatment->In_Vitro In_Vivo In Vivo Analysis Treatment->In_Vivo Proteasome_Activity Proteasome Activity Assay In_Vitro->Proteasome_Activity Western_Blot Western Blot (Ubiquitinated Proteins, Signaling Molecules) In_Vitro->Western_Blot Cell_Viability Cell Viability/ Cytotoxicity Assay In_Vitro->Cell_Viability Cytokine_Analysis Cytokine Profiling (ELISA, Flow Cytometry) In_Vitro->Cytokine_Analysis Disease_Model Disease Progression Monitoring (e.g., Arthritis Score) In_Vivo->Disease_Model Histology Histological Analysis of Tissues In_Vivo->Histology Data_Analysis Data Analysis & Interpretation Proteasome_Activity->Data_Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Cytokine_Analysis->Data_Analysis Disease_Model->Data_Analysis Histology->Data_Analysis

References

ONX-0914 TFA as a selective LMP7 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ONX-0914 TFA: A Selective LMP7 Inhibitor

Introduction

ONX-0914, also known as PR-957, is a potent and selective small-molecule inhibitor of the immunoproteasome. Its trifluoroacetic acid (TFA) salt, this compound, is commonly used in research settings. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin, such as lymphocytes and monocytes, and can be induced in other cells by inflammatory cytokines like IFN-γ.[1][2] ONX-0914's primary target is the chymotrypsin-like catalytic subunit of the immunoproteasome, Low Molecular Mass Polypeptide 7 (LMP7), also designated as β5i.[3][4][5]

As an epoxyketone, ONX-0914 forms an irreversible covalent bond with the active site N-terminal threonine residue of the LMP7 subunit, effectively blocking its proteolytic activity.[6] This targeted inhibition disrupts key immune processes, including cytokine production, T-cell differentiation, and antigen presentation, without broadly affecting the constitutive proteasome essential for normal cell function in most tissues.[7][8] Consequently, ONX-0914 has become an invaluable tool for investigating the role of the immunoproteasome in various pathologies and is a prototype for therapeutic agents targeting autoimmune diseases, chronic inflammation, and certain cancers.[9][10][11]

Mechanism of Action and Selectivity

ONX-0914 is a peptide epoxyketone that selectively targets the LMP7 (β5i) subunit. Its mechanism involves the formation of a stable morpholino adduct with the catalytic N-terminal threonine residue within the LMP7 active site, leading to irreversible inhibition.[6]

While highly selective for LMP7, its specificity is dose-dependent. In cell-free assays, ONX-0914 exhibits approximately 20- to 40-fold greater selectivity for LMP7 compared to the constitutive proteasome's chymotrypsin-like subunit (β5) or the immunoproteasome's caspase-like subunit (LMP2).[7][8] However, at higher concentrations or efficacious doses used in preclinical models, it can also inhibit other proteasome subunits. Notably, at these doses, it has been shown to inhibit LMP2 (β1i) by approximately 60% and may have minor effects on MECL-1 (β2i).[7] Some studies suggest that this co-inhibition of both LMP7 and LMP2 is necessary for its full therapeutic effects in autoimmune models.[12]

Quantitative Data on ONX-0914 Activity

The following tables summarize the quantitative data regarding the inhibitory profile and in vivo activity of ONX-0914.

Table 1: Inhibitory Potency and Selectivity

Target SubunitParameterValueCell/System TypeReference
LMP7 (β5i) IC₅₀~10 nMCell-free assay[8]
LMP7 (β5i) IC₅₀39 nMCell-free assay[11]
β5 (constitutive) Selectivity Ratio (vs. LMP7)20- to 40-foldCell-free assay[7][8]
LMP2 (β1i) Selectivity Ratio (vs. LMP7)20- to 40-foldCell-free assay[8]
LMP2 (β1i) % Inhibition (at efficacious dose)~60%In vivo (mouse models)[7]
Mycobacterial Proteasome Kᵢ5.2 µMCell-free assay[3][4][5]

Table 2: In Vivo Efficacy and Dosing in Preclinical Models

Disease ModelAnimal ModelDosageKey OutcomesReference
Rheumatoid Arthritis (CIA) Mouse2-10 mg/kg, i.v.Blocked disease progression; reduced cellular infiltration and autoantibodies.[4][8]
Multiple Sclerosis (EAE) Mouse (C57BL/6)6-10 mg/kg, i.v. (3x/week)Attenuated disease progression; reduced CNS infiltration of cytokine-producing CD4+ cells.[1]
Atherosclerosis Mouse (LDLr⁻/⁻)10 mg/kg, i.p. (3x/week)28.4% reduction in lesion size; 73.4% inactivation of LMP7 in spleen.[13]
Psoriasis Mouse (Card14ΔE138+/-)10 mg/kg (alternate days)Reduced skin thickness and inflammation; decreased IL-17A secretion by αβ+ T cells.[2]
Colitis-Associated Cancer Mouse (Apc Min/+)10 mg/kg, s.c. (alternate days)Significantly decreased tumor burden.[14][15]
Diabetic Cardiomyopathy Mouse (db/db)10 mg/kg (8 weeks)Ameliorated cardiac function (LVEF, LVFS); attenuated cardiac fibrosis.[16]

Table 3: Cellular Effects of ONX-0914

Cell TypeEffectConcentrationKey FindingsReference
Activated Monocytes Cytokine InhibitionLMP7-selective conc.~90% reduction in IL-23; ~50% reduction in TNF-α and IL-6.[8]
T Cells Cytokine InhibitionLMP7-selective conc.~60% reduction in IFN-γ; ~50% reduction in IL-2.[8]
Human PBMCs GM-CSF & IL-23 Secretion300 nMReduced cytokine secretion to background levels.[1]
Hematopoietic Cells (THP-1) Proteasome Activity50 nM (6h)90% decrease in chymotrypsin-like activity; 94% decrease in β5i-specific activity.[17]
Primary Neurons NeurotoxicityUp to 100 nM (48h)No significant influence on neuronal cell survival, unlike Bortezomib.[18]

Signaling Pathways and Experimental Workflows

Inhibition of LMP7 by ONX-0914 profoundly impacts immune signaling cascades, primarily by altering cytokine production and modulating T helper cell differentiation.

T-Cell Differentiation and Cytokine Production

The immunoproteasome is crucial for the differentiation of naive CD4+ T cells into pro-inflammatory subsets, particularly Th1 and Th17 cells.[1] ONX-0914 treatment impairs this process, leading to a significant reduction in the secretion of associated cytokines such as IFN-γ (Th1) and IL-17 (Th17).[1][12] It also blocks the production of other key inflammatory mediators like TNF-α, IL-6, IL-23, and GM-CSF from various immune cells.[1][8] This broad anti-inflammatory effect underlies its efficacy in diverse autoimmune models.[1][7] More recently, studies have shown that ONX-0914 impairs T-cell activation by reducing the sustainment of ERK phosphorylation, while leaving other pathways like NF-κB unaffected.[9]

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T Cell APC APC Activation (e.g., via TLR) Cytokines_APC IL-6, IL-23, TNF-α Production APC->Cytokines_APC NF-κB Pathway Th17 Th17 Differentiation Cytokines_APC->Th17 Promotes TCR TCR Activation TCR->Th17 Th1 Th1 Differentiation TCR->Th1 Cytokines_TCell IL-17, GM-CSF, IFN-γ, IL-2 Production Th17->Cytokines_TCell Th1->Cytokines_TCell ONX ONX-0914 IP Immunoproteasome (LMP7 Subunit) ONX->IP IP->Cytokines_APC Required for Cytokine Release IP->Th17 Required for Differentiation IP->Th1

Caption: ONX-0914 inhibits the LMP7 subunit, blocking cytokine production and Th1/Th17 differentiation.

Experimental Workflow: In Vivo Autoimmune Model (EAE)

The therapeutic potential of ONX-0914 is often evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis. The workflow involves inducing the disease, administering the inhibitor, and assessing clinical and immunological outcomes.

G cluster_bottom A 1. EAE Induction C57BL/6 Mice Immunized with MOG35-55 Peptide B 2. Treatment Initiation (e.g., at day of immunization or disease onset) A->B C1 Vehicle Control Group B->C1 C2 ONX-0914 Group (e.g., 10 mg/kg, 3x/week) B->C2 D 3. Daily Monitoring Clinical Score Assessment C1->D C2->D E1 High Disease Severity Early Onset D->E1 Expected Outcome E2 Lower Disease Severity Delayed Onset D->E2 Expected Outcome F 4. Endpoint Analysis (at peak of disease) D->F G1 Isolate Lymphocytes from CNS and Lymph Nodes F->G1 G2 Analyze Cytokine Production (IFN-γ, IL-17, GM-CSF) G1->G2 H1 High Infiltration & High Cytokine Levels G2->H1 Vehicle Group H2 Reduced Infiltration & Low Cytokine Levels G2->H2 ONX-0914 Group

Caption: Workflow for evaluating ONX-0914 efficacy in the EAE mouse model of multiple sclerosis.

Experimental Protocols

Immunoproteasome Activity Assay (Fluorogenic Peptide Cleavage)

This protocol measures the specific chymotrypsin-like activity of the immunoproteasome in cell or tissue lysates.[19][20]

  • 1. Lysate Preparation:

    • Harvest cells or tissues and wash with cold PBS.

    • Lyse samples in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin).

    • Incubate on ice for 15 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (whole-cell lysate) and determine protein concentration using a Bradford assay.

  • 2. Activity Measurement:

    • In a black 96-well plate, add 10-15 µg of protein lysate per well.

    • To determine LMP7-specific activity, prepare parallel wells with and without ONX-0914 (e.g., 300 nM final concentration) to inhibit the immunoproteasome. A pan-proteasome inhibitor like MG132 (10 µM) can be used as a control for total proteasome activity.[21]

    • Prepare a reaction mix containing proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM ATP, 1 mM DTT).[19]

    • Add the LMP7-specific fluorogenic substrate, Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-amino-4-methylcoumarin), to the reaction mix to a final concentration of 25-50 µM.

    • Add the reaction mix to the wells containing the lysate. The total reaction volume is typically 100 µl.

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

  • 3. Data Analysis:

    • Measure the release of free AMC (7-amino-4-methylcoumarin) by monitoring fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Record measurements kinetically over 30-60 minutes.

    • Calculate the rate of substrate cleavage (fluorescence units per minute).

    • The specific LMP7 activity is the difference between the rate in the untreated sample and the rate in the ONX-0914-treated sample.

In Vitro T-Cell Differentiation and Cytokine Analysis

This protocol assesses the effect of ONX-0914 on the differentiation of naive T cells into Th17 cells.[1][12]

  • 1. Cell Isolation:

    • Isolate naive CD4+ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6) using a negative selection magnetic bead kit.

  • 2. Cell Culture and Treatment:

    • Coat a 96-well plate with anti-CD3 (e.g., 1 µg/ml) and anti-CD28 (e.g., 1 µg/ml) antibodies to activate the T cells.

    • Culture the naive CD4+ T cells under Th17-polarizing conditions: RPMI-1640 medium supplemented with 10% FBS, IL-6 (20 ng/ml), TGF-β (1 ng/ml), anti-IFN-γ antibody (10 µg/ml), and anti-IL-4 antibody (10 µg/ml).

    • Treat the cells with varying concentrations of ONX-0914 (e.g., 0-300 nM) or vehicle (DMSO).

  • 3. Analysis of Differentiation and Cytokine Production:

    • After 3-4 days of culture, restimulate the cells for 4-5 hours with PMA (50 ng/ml), ionomycin (500 ng/ml), and a protein transport inhibitor like Brefeldin A.[2]

    • For cytokine analysis, harvest the culture supernatants before restimulation and measure IL-17A concentration using an ELISA kit.

    • For flow cytometry, stain the restimulated cells for surface markers (e.g., CD4) and then intracellularly for the transcription factor RORγt and the cytokine IL-17A.

    • Analyze the percentage of CD4+IL-17A+ cells by flow cytometry to quantify Th17 differentiation.

In Vivo Administration and Tissue Analysis

This protocol describes a general method for in vivo studies in mice.[1][13]

  • 1. Drug Formulation and Administration:

    • Formulate ONX-0914 in a suitable vehicle (e.g., a solution of 10% cyclodextrin in saline).

    • Administer ONX-0914 to mice via intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. A common dosing regimen is 6-12 mg/kg administered three times a week.[1][13]

  • 2. Monitoring:

    • Monitor the animals for clinical signs of disease (in disease models), body weight, and general health throughout the study.

  • 3. Tissue Harvesting and Analysis:

    • At the study endpoint, euthanize the mice and harvest relevant tissues (e.g., spleen, lymph nodes, CNS, heart).

    • To assess target engagement, a portion of the tissue (e.g., spleen) can be lysed and analyzed by Western blot or active-site probe assays to quantify the inhibition of LMP7 and other proteasome subunits.[13]

    • To assess immunological effects, single-cell suspensions can be prepared from tissues for flow cytometry analysis of immune cell populations or for restimulation assays to measure cytokine production as described in Protocol 5.2.

    • Tissues can also be fixed in formalin for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.[2]

References

The Impact of ONX-0914 TFA on T-Cell Differentiation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONX-0914 TFA, a selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or β5i), has emerged as a significant modulator of T-cell function and differentiation. By targeting a key component of protein degradation in immune cells, this compound alters critical signaling pathways, leading to a profound impact on T-cell activation, cytokine production, and the lineage commitment of T helper (Th) cell subsets. This technical guide synthesizes the current understanding of this compound's effects on T-cell differentiation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The evidence strongly indicates that this compound suppresses pro-inflammatory Th1 and Th17 cell differentiation while potentially favoring the development of regulatory T cells (Tregs), highlighting its therapeutic potential in autoimmune and inflammatory diseases.

Core Mechanism of Action

This compound is a potent and selective, non-competitive irreversible inhibitor of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and is crucial for processing proteins for antigen presentation and for the degradation of regulatory proteins involved in immune signaling.[4][5] By inhibiting LMP7, this compound disrupts normal proteostasis in T-cells, leading to downstream effects on signaling cascades that govern their activation and differentiation.[6]

Quantitative Impact on T-Cell Activation and Differentiation

The inhibitory effects of ONX-0914 on T-cell function have been quantified across various in vitro and in vivo studies. These findings demonstrate a consistent suppression of T-cell activation markers and pro-inflammatory cytokine production.

ParameterCell TypeTreatmentOutcomeReference
T-Cell Activation
CD69 UpregulationMurine CD4+ T-cellsONX-0914 (in vitro)~50% reduction[6][7]
IL-2 SecretionMurine CD4+ T-cellsONX-0914 (in vitro)~50% reduction[6][7]
Th1 Differentiation
STAT1 PhosphorylationMurine CD4+ T-cellsONX-0914Reduced[8]
IFN-γ ProductionHuman T-cellsONX-0914Inhibited by ~60% at LMP7-selective concentrations[9]
Th17 Differentiation
STAT3 PhosphorylationMurine CD4+ T-cellsONX-0914Blocked[8]
IL-17 ProductionMurine CD4+ T-cellsONX-0914 (in vitro)Blocked differentiation to IL-17 producing cells[10]
Th17 Cell FrequencyMurine model of colitisONX-0914 (in vivo)Decreased[11]
Regulatory T Cell (Treg) Differentiation
Treg DevelopmentMurine CD4+ T-cellsONX-0914Promoted[8]
SMAD PhosphorylationMurine TregsONX-0914Enhanced[8]
Cytokine Production
IL-23 ProductionActivated MonocytesONX-0914>90% inhibition[9][12]
TNF-α and IL-6 ProductionActivated MonocytesONX-0914~50% inhibition[9][12]

Signaling Pathways Modulated by ONX-0914

ONX-0914's influence on T-cell differentiation is mediated through the modulation of key signaling pathways. Inhibition of the immunoproteasome leads to altered protein degradation, affecting the stability and activity of crucial transcription factors and signaling molecules.

Impairment of T-Cell Receptor (TCR) Signaling

Upon TCR engagement, a cascade of signaling events is initiated, leading to T-cell activation. ONX-0914 has been shown to blunt this initial activation.

TCR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CD28->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NFAT IP3->NFAT NFkB NF-κB DAG->NFkB ERK ERK DAG->ERK Gene_Expression Activation Gene Expression (e.g., IL-2, CD69) NFAT->Gene_Expression NFkB->Gene_Expression AP1 AP-1 AP1->Gene_Expression ERK->AP1 ONX0914 ONX-0914 Immunoproteasome Immunoproteasome (LMP7) ONX0914->Immunoproteasome inhibits Immunoproteasome->ERK sustains (impaired degradation of DUSP6)

Caption: ONX-0914 impairs TCR signaling, notably by blunting the sustainment of ERK phosphorylation.

Skewing of T Helper Cell Differentiation

ONX-0914 directly influences the differentiation of naïve CD4+ T-cells into specific effector lineages by altering the signaling downstream of cytokine receptors.

Th_Differentiation_Modulation cluster_th1 Th1 Differentiation cluster_th17 Th17 Differentiation cluster_treg Treg Differentiation Naive_T_Cell Naïve CD4+ T-Cell IL12R IL-12R Naive_T_Cell->IL12R IL6R_TGFbR IL-6R/TGF-βR Naive_T_Cell->IL6R_TGFbR TGFbR_IL2R TGF-βR/IL-2R Naive_T_Cell->TGFbR_IL2R STAT1 p-STAT1 IL12R->STAT1 Th1 Th1 Cell (IFN-γ) STAT1->Th1 STAT3 p-STAT3 IL6R_TGFbR->STAT3 Th17 Th17 Cell (IL-17) STAT3->Th17 SMAD p-SMAD TGFbR_IL2R->SMAD Treg Treg Cell (Foxp3) SMAD->Treg ONX0914 ONX-0914 ONX0914->STAT1 inhibits ONX0914->STAT3 inhibits ONX0914->SMAD enhances

Caption: ONX-0914 alters T helper cell fate by inhibiting STAT1/3 and enhancing SMAD signaling.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of ONX-0914 on T-cell differentiation, based on commonly cited methodologies.

In Vitro T-Cell Differentiation Assay

This protocol outlines the differentiation of naïve CD4+ T-cells into Th1, Th17, and Treg lineages in the presence of ONX-0914.

TCell_Differentiation_Workflow start Isolate Naïve CD4+ T-cells (e.g., from murine spleen) activate Activate with plate-bound anti-CD3/CD28 antibodies start->activate treatment Treat with this compound (or vehicle control) activate->treatment th1_culture Culture with Th1 polarizing cytokines (IL-12, anti-IL-4) treatment->th1_culture th17_culture Culture with Th17 polarizing cytokines (TGF-β, IL-6) treatment->th17_culture treg_culture Culture with Treg polarizing cytokines (TGF-β, IL-2) treatment->treg_culture analysis Analyze after 3-5 days th1_culture->analysis th17_culture->analysis treg_culture->analysis flow Intracellular staining for IFN-γ, IL-17, Foxp3 (Flow Cytometry) analysis->flow elisa Cytokine measurement in supernatant (ELISA) analysis->elisa

Caption: Workflow for in vitro T-cell differentiation assays with ONX-0914 treatment.

Methodology Details:

  • Cell Isolation: Naïve CD4+ T-cells (CD4+CD62L+CD44-) are isolated from spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Activation: Cells are cultured in plates pre-coated with anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL).

  • ONX-0914 Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations (e.g., 10-300 nM). A vehicle control (DMSO) is run in parallel.

  • Polarizing Conditions:

    • Th1: Recombinant murine IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 10 µg/mL).

    • Th17: Recombinant human TGF-β (e.g., 1-5 ng/mL) and recombinant murine IL-6 (e.g., 20 ng/mL).

    • Treg: Recombinant human TGF-β (e.g., 1-5 ng/mL) and recombinant human IL-2 (e.g., 100 U/mL).

  • Analysis: After 3-5 days of culture, cells are harvested. For intracellular cytokine staining, cells are restimulated for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin). Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against IFN-γ (for Th1), IL-17A (for Th17), and Foxp3 (for Tregs) for analysis by flow cytometry. Supernatants are collected for cytokine quantification by ELISA.

Western Blot for Signaling Proteins

This protocol is used to detect the phosphorylation status of key signaling proteins like STAT1, STAT3, and SMADs.

Methodology Details:

  • Cell Treatment and Lysis: Differentiated T-cells are treated with ONX-0914 for a specified duration and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-STAT1, anti-STAT1).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates a clear and potent ability to modulate T-cell differentiation, primarily by suppressing the development of pro-inflammatory Th1 and Th17 lineages. This effect is rooted in its specific inhibition of the immunoproteasome subunit LMP7, leading to the disruption of key signaling pathways essential for T-cell activation and cytokine-mediated differentiation. The data strongly support the continued investigation of ONX-0914 and other immunoproteasome inhibitors as therapeutic agents for a range of T-cell-driven autoimmune and inflammatory conditions. Future research should focus on elucidating the precise molecular mechanisms of ONX-0914's effect on Treg enhancement, its long-term impact on T-cell memory, and its efficacy and safety in clinical settings. The detailed methodologies and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to advance our understanding and application of immunoproteasome inhibition.

References

The Immunoproteasome Inhibitor ONX-0914: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONX-0914 (also known as PR-957) is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of ONX-0914. It details its inhibitory activity, selectivity profile, and its effects on key immunological signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of immunology, oncology, and drug development, offering insights into the therapeutic potential of targeting the immunoproteasome.

Introduction

The proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and antigen presentation. While the constitutive proteasome is expressed in all cell types, a distinct form, the immunoproteasome, is primarily found in cells of the immune system. The immunoproteasome contains three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). This specialized composition endows the immunoproteasome with a unique cleavage preference, making it a key player in the generation of peptides for MHC class I antigen presentation and in the regulation of cytokine production.[1][2]

The central role of the immunoproteasome in immune responses has made it an attractive therapeutic target for autoimmune diseases and certain cancers. ONX-0914 emerged from a medicinal chemistry campaign as a highly selective inhibitor of the LMP7 subunit, the chymotrypsin-like subunit of the immunoproteasome.[3][4] Its discovery has provided a valuable tool to probe the biological functions of the immunoproteasome and has paved the way for the development of a new class of immunomodulatory drugs.

Discovery and Synthesis

ONX-0914 is a tripeptide epoxyketone, structurally analogous to the constitutive proteasome inhibitor carfilzomib.[4][5] Its development was the result of a focused effort to generate selective inhibitors of the immunoproteasome with minimal cross-reactivity against the constitutive proteasome, thereby reducing the potential for off-target toxicities.[2] The synthesis of ONX-0914 involves a multi-step process, with the epoxyketone warhead being a key feature for its irreversible binding to the N-terminal threonine residue of the LMP7 active site. The selectivity of ONX-0914 for LMP7 over the constitutive β5 subunit is largely attributed to the interaction of its P1 tyrosine residue with the S1 pocket of LMP7.[4]

While the precise, proprietary synthesis protocol for ONX-0914 is not publicly available, the general principles of peptide synthesis and the introduction of the epoxyketone moiety are well-established in medicinal chemistry.

Quantitative Data

The inhibitory activity and selectivity of ONX-0914 have been characterized in various assays. The following tables summarize the key quantitative data.

Target Assay Type IC50 / Ki Reference
LMP7 (β5i)Cell-free assay~10 nM (IC50)[6]
LMP7 (β5i)Human Raji cells5.7 nM (IC50)[7]
Mycobacterial proteasome5.2 µM (Ki)[3][4]

Table 1: Inhibitory Potency of ONX-0914

Subunit Comparison Selectivity (Fold) Reference
LMP7 vs. β520- to 40-fold[7]
LMP7 vs. LMP220- to 40-fold[7]

Table 2: Selectivity of ONX-0914

Cytokine Cell Type Inhibition (%) ONX-0914 Concentration Reference
IL-23Activated monocytes~90%Not Specified[7]
TNF-αActivated monocytes~50%Not Specified[7]
IL-6Activated monocytes~50%Not Specified[7]
IFN-γT cells~60%LMP7-selective concentrations[7]
IFN-γT cells~90%Higher concentrations[7]
IL-2T cells~50%Not Specified[7]

Table 3: Effect of ONX-0914 on Cytokine Production

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of ONX-0914.

Immunoproteasome Activity Assay

This assay measures the enzymatic activity of the immunoproteasome and the inhibitory effect of ONX-0914.

Protocol:

  • Cell Lysis: Prepare whole-cell lysates from immune cells (e.g., PBMCs, splenocytes) using a suitable lysis buffer (e.g., 25 mM Tris-HCl [pH 7.5], 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT).

  • Substrate Preparation: Prepare a solution of a fluorogenic peptide substrate specific for the LMP7 subunit, such as Ac-ANW-AMC.

  • Inhibitor Preparation: Prepare serial dilutions of ONX-0914 in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, combine the cell lysate, the fluorogenic substrate, and varying concentrations of ONX-0914 or vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the AMC fluorophore.

  • Data Analysis: Calculate the percentage of inhibition at each ONX-0914 concentration and determine the IC50 value.

Cytokine Production Assay

This protocol details the measurement of cytokine secretion from immune cells following stimulation and treatment with ONX-0914.

Protocol:

  • Cell Culture: Culture immune cells (e.g., human PBMCs or mouse splenocytes) in appropriate media.

  • Cell Stimulation: Stimulate the cells with a suitable agent to induce cytokine production (e.g., lipopolysaccharide (LPS) for monocytes, or anti-CD3/anti-CD28 antibodies for T cells).

  • ONX-0914 Treatment: Concurrently with stimulation, treat the cells with varying concentrations of ONX-0914 or vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow cytokine secretion (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-23, TNF-α, IL-6, IFN-γ, IL-2) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

  • Data Analysis: Determine the effect of ONX-0914 on the production of each cytokine.

T-Cell Differentiation Assay

This assay assesses the impact of ONX-0914 on the differentiation of naive CD4+ T cells into specific helper T cell subsets.

Protocol:

  • Naive T-Cell Isolation: Isolate naive CD4+ T cells from a relevant source (e.g., mouse spleen) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T-Cell Activation and Differentiation: Culture the naive T cells in the presence of anti-CD3 and anti-CD28 antibodies to provide activation signals. To induce differentiation into specific lineages, add a cocktail of polarizing cytokines and blocking antibodies (e.g., for Th17 differentiation, add IL-6, TGF-β, anti-IL-4, and anti-IFN-γ).

  • ONX-0914 Treatment: Add ONX-0914 or vehicle control to the cultures at the initiation of differentiation.

  • Incubation: Culture the cells for 3-5 days to allow for differentiation.

  • Analysis: Analyze the differentiated T-cell populations by intracellular cytokine staining and flow cytometry for lineage-specific transcription factors and cytokines (e.g., RORγt and IL-17 for Th17 cells; T-bet and IFN-γ for Th1 cells).

Mechanism of Action and Signaling Pathways

ONX-0914 exerts its immunomodulatory effects primarily through the selective and irreversible inhibition of the LMP7 subunit of the immunoproteasome. This inhibition disrupts key downstream signaling pathways involved in inflammation and immune cell function.

Inhibition of Cytokine Production

A primary mechanism of action of ONX-0914 is the suppression of pro-inflammatory cytokine production by various immune cells. By inhibiting LMP7, ONX-0914 significantly reduces the secretion of IL-23, TNF-α, and IL-6 from activated monocytes.[7] It also curtails the production of IFN-γ and IL-2 by T cells.[7] The precise molecular link between LMP7 activity and cytokine production is an area of active research, but it is thought to involve the degradation of regulatory proteins that control cytokine gene transcription.

cytokine_inhibition cluster_cell Immune Cell (Monocyte/T-Cell) ONX0914 ONX-0914 LMP7 LMP7 (Immunoproteasome) ONX0914->LMP7 Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (IL-23, TNF-α, IL-6, IFN-γ, IL-2) LMP7->Cytokine_Production Promotes

Caption: ONX-0914 inhibits LMP7, leading to reduced pro-inflammatory cytokine production.

Modulation of T-Cell Differentiation

ONX-0914 has been shown to skew T-cell differentiation away from pro-inflammatory lineages, particularly Th1 and Th17 cells, which are implicated in the pathogenesis of many autoimmune diseases.[8] By inhibiting the immunoproteasome, ONX-0914 can interfere with the signaling pathways that drive the differentiation of these T-cell subsets. Some studies suggest that the combined inhibition of both LMP7 and LMP2 may be required for the full anti-inflammatory effects of ONX-0914, including its impact on T-cell differentiation.[9]

tcell_differentiation cluster_tcell CD4+ T-Cell Naive_T_Cell Naive CD4+ T-Cell Th1 Th1 Cell (Pro-inflammatory) Naive_T_Cell->Th1 Differentiation Th17 Th17 Cell (Pro-inflammatory) Naive_T_Cell->Th17 Differentiation ONX0914 ONX-0914 Immunoproteasome Immunoproteasome (LMP7/LMP2) ONX0914->Immunoproteasome Inhibits Immunoproteasome->Th1 Promotes Immunoproteasome->Th17 Promotes

Caption: ONX-0914 inhibits the immunoproteasome, thereby suppressing Th1 and Th17 differentiation.

Experimental Workflow for Assessing ONX-0914 Activity

The following diagram illustrates a typical workflow for evaluating the in vitro and in vivo effects of ONX-0914.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay_Dev Immunoproteasome Activity Assay Cell_Culture Immune Cell Culture (PBMCs, Splenocytes) Assay_Dev->Cell_Culture Cytokine_Assay Cytokine Production Assay (ELISA) Cell_Culture->Cytokine_Assay TCell_Assay T-Cell Differentiation Assay (FACS) Cell_Culture->TCell_Assay Animal_Model Disease Model (e.g., Arthritis, Lupus) Cytokine_Assay->Animal_Model TCell_Assay->Animal_Model Treatment ONX-0914 Administration Animal_Model->Treatment Disease_Assessment Clinical Scoring & Histopathology Treatment->Disease_Assessment Immune_Analysis Analysis of Immune Cells & Cytokines Treatment->Immune_Analysis

Caption: A generalized workflow for the preclinical evaluation of ONX-0914.

Conclusion

ONX-0914 is a pioneering selective inhibitor of the immunoproteasome that has been instrumental in elucidating the role of this protease complex in immune regulation. Its ability to potently and selectively inhibit the LMP7 subunit leads to a significant reduction in pro-inflammatory cytokine production and a modulation of T-cell differentiation, highlighting its therapeutic potential for a range of autoimmune and inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further investigate the biology of the immunoproteasome and the therapeutic applications of its inhibitors. Future research will likely focus on refining the selectivity profiles of immunoproteasome inhibitors and exploring their efficacy in a broader range of diseases.

References

ONX-0914 TFA: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome. It has garnered significant interest in the fields of immunology and oncology due to its therapeutic potential in autoimmune diseases and certain cancers. This technical guide provides an in-depth overview of the target specificity and selectivity of ONX-0914 TFA, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Target Specificity and Selectivity

ONX-0914 exhibits a high degree of selectivity for the β5i (LMP7) subunit of the immunoproteasome over its constitutive counterpart, β5c. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and is crucial for processing antigens for presentation by MHC class I molecules and for the production of pro-inflammatory cytokines. The selective inhibition of the immunoproteasome by ONX-0914 is key to its immunomodulatory effects with a potentially favorable safety profile compared to broader proteasome inhibitors.

Quantitative Inhibition Data

The inhibitory activity of ONX-0914 against the catalytic subunits of the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7) and the constitutive proteasome (β1c, β2c, β5c) has been quantified using various biochemical and cell-based assays. The following table summarizes the available IC50 values, which represent the concentration of ONX-0914 required to inhibit 50% of the enzyme's activity.

Proteasome SubunitTargetSpeciesIC50 (nM)Selectivity (Fold) vs. β5iReference
Immunoproteasome
β5iLMP7Human73-[1]
Mouse65-[1]
Human5.7-[2]
Human39-[3]
β1iLMP2->1000>13-175[2]
β2iMECL-1--Minor effects noted[4]
Constitutive Proteasome
β5cHuman1040~14[1]
Mouse920~14[1]
Human273 (calculated)~7[3]
β1c--Not specified
β2c--Not specified

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (purified vs. cell lysate).

At efficacious doses, ONX-0914 has been shown to inhibit LMP2 (β1i) by approximately 60% and exhibits minor effects on MECL-1 (β2i), suggesting that its biological activity may result from the inhibition of multiple immunoproteasome subunits[4]. It is reported to be 20- to 40-fold more selective for LMP7 over the next most sensitive sites, β5 or LMP2[2].

Signaling Pathways Modulated by ONX-0914

ONX-0914 exerts its immunomodulatory effects by interfering with key signaling pathways involved in inflammation and immune cell function. Its primary mechanism involves the inhibition of the immunoproteasome, which leads to a reduction in the production of several pro-inflammatory cytokines and affects the differentiation and activation of T cells.

ONX_0914_Signaling_Pathway ONX_0914 ONX-0914 Immunoproteasome Immunoproteasome (LMP7/β5i, LMP2/β1i) ONX_0914->Immunoproteasome Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, IL-17, IL-23, TNF-α) Immunoproteasome->Cytokine_Production Reduces T_Cell_Differentiation T-Cell Differentiation (Th1 and Th17) Immunoproteasome->T_Cell_Differentiation Inhibits ERK_Signaling ERK Signaling Pathway Immunoproteasome->ERK_Signaling Inhibits Antigen_Presentation Antigen Presentation (MHC Class I) Immunoproteasome->Antigen_Presentation Blocks

Caption: ONX-0914 signaling pathway.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the target specificity and selectivity of ONX-0914.

Proteasome Activity Assay (Fluorogenic Substrate-based)

This assay measures the chymotrypsin-like activity of the proteasome, which is primarily attributed to the β5 and β5i subunits.

Objective: To determine the IC50 of ONX-0914 for immunoproteasome and constitutive proteasome chymotrypsin-like activity.

Materials:

  • Purified 20S immunoproteasome and constitutive proteasome

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Fluorogenic Substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • DMSO (for dissolving ONX-0914)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of ONX-0914 in DMSO.

  • Perform serial dilutions of ONX-0914 in assay buffer to create a range of concentrations.

  • In a 96-well plate, add the purified immunoproteasome or constitutive proteasome to each well.

  • Add the different concentrations of ONX-0914 to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.

  • Immediately measure the fluorescence intensity over time using a fluorometric plate reader.

  • Calculate the rate of substrate cleavage (increase in fluorescence per unit time).

  • Plot the percentage of inhibition against the logarithm of the ONX-0914 concentration and fit the data to a dose-response curve to determine the IC50 value.

Proteasome_Activity_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Inhibitor Prepare ONX-0914 Serial Dilutions Incubate Incubate Proteasome with ONX-0914 Prepare_Inhibitor->Incubate Prepare_Enzyme Prepare Purified Proteasome Solution Prepare_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate (Suc-LLVY-AMC) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex/Em: ~360/460 nm) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Proteasome activity assay workflow.

Western Blot Analysis for Target Engagement

This method is used to visually confirm the binding of ONX-0914 to its target subunits within cells.

Objective: To assess the covalent binding of ONX-0914 to proteasome subunits in cell lysates.

Materials:

  • Cells expressing immunoproteasome (e.g., RPMI-8226, Raji)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for proteasome subunits (e.g., anti-LMP7, anti-β5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of ONX-0914 for a specified duration.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteasome subunits of interest.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Covalent binding of ONX-0914 can sometimes be observed as a slight upward shift in the molecular weight of the target subunit.

In Vitro T-Cell Differentiation Assay

This assay evaluates the effect of ONX-0914 on the differentiation of naive CD4+ T cells into specific helper T cell subsets, such as Th1 and Th17.

Objective: To determine the impact of ONX-0914 on the differentiation of naive CD4+ T cells.

Materials:

  • Naive CD4+ T cells isolated from peripheral blood or spleen

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Cytokines for directing differentiation (e.g., for Th17: IL-6, TGF-β, IL-23; for Th1: IL-12, anti-IL-4)

  • This compound

  • Cell culture medium and supplements

  • Flow cytometer and antibodies for intracellular cytokine staining (e.g., anti-IFN-γ for Th1, anti-IL-17A for Th17)

Procedure:

  • Isolate naive CD4+ T cells.

  • Activate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of polarizing cytokines.

  • Treat the cells with different concentrations of ONX-0914 or vehicle control (DMSO).

  • Culture the cells for several days to allow for differentiation.

  • Restimulate the cells and perform intracellular cytokine staining for lineage-specific cytokines.

  • Analyze the percentage of differentiated T cells (e.g., IL-17A-producing Th17 cells) by flow cytometry.

T_Cell_Differentiation_Assay_Workflow cluster_cell_prep Cell Preparation & Stimulation cluster_treatment_culture Treatment & Culture cluster_analysis Analysis Isolate_T_Cells Isolate Naive CD4+ T Cells Activate_T_Cells Activate with anti-CD3/CD28 & Polarizing Cytokines Isolate_T_Cells->Activate_T_Cells Treat_with_ONX0914 Treat with ONX-0914 or Vehicle Activate_T_Cells->Treat_with_ONX0914 Culture_Cells Culture for Several Days Treat_with_ONX0914->Culture_Cells Restimulate_and_Stain Restimulate & Intracellular Cytokine Staining Culture_Cells->Restimulate_and_Stain Flow_Cytometry Analyze by Flow Cytometry Restimulate_and_Stain->Flow_Cytometry

Caption: In vitro T-cell differentiation assay workflow.

Cytokine Release Assay

This assay measures the effect of ONX-0914 on the production and release of cytokines from immune cells.

Objective: To quantify the inhibition of pro-inflammatory cytokine production by ONX-0914.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)

  • Stimulating agent (e.g., lipopolysaccharide - LPS)

  • This compound

  • Cell culture medium

  • ELISA or multiplex bead array kits for specific cytokines (e.g., IL-6, TNF-α, IL-23)

  • Plate reader for ELISA or flow cytometer for bead array

Procedure:

  • Isolate immune cells (e.g., PBMCs).

  • Pre-incubate the cells with various concentrations of ONX-0914.

  • Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.

  • Culture the cells for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex bead array.

  • Determine the dose-dependent inhibition of cytokine release by ONX-0914.

Conclusion

This compound is a highly selective inhibitor of the immunoproteasome, with a primary affinity for the β5i (LMP7) subunit. Its selectivity for the immunoproteasome over the constitutive proteasome provides a targeted approach to modulating the immune system. The inhibitory activity of ONX-0914 on the immunoproteasome leads to the suppression of pro-inflammatory cytokine production, inhibition of pathogenic T-cell differentiation, and interference with key inflammatory signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ONX-0914 and other selective immunoproteasome inhibitors in various research and drug development settings.

References

In Vitro Characterization of ONX-0914 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome. Specifically, it targets the low-molecular mass polypeptide-7 (LMP7), also designated as β5i or Proteasome Subunit Beta 8 (PSMB8), a chymotrypsin-like subunit unique to the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is inducible in other cell types by inflammatory stimuli. Its distinct catalytic subunits play a crucial role in processing antigens for presentation by MHC class I molecules and in the regulation of cytokine production. This technical guide provides a comprehensive overview of the in vitro characterization of ONX-0914 TFA, summarizing key quantitative data, detailing experimental methodologies, and visualizing its impact on critical signaling pathways.

Data Presentation: Quantitative In Vitro Activity

The in vitro potency and selectivity of ONX-0914 have been evaluated across various cell-based and biochemical assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity.

Table 1: In Vitro Inhibitory Activity (IC50/EC50) of ONX-0914
Cell Line/TargetAssay TypeEndpointIC50/EC50 (nM)Reference
LMP7 (murine)Biochemical AssayInhibition of Proteasome Activity65[4]
LMP7 (human)Biochemical AssayInhibition of Proteasome Activity73[4]
β5 (murine)Biochemical AssayInhibition of Proteasome Activity920[4]
β5 (human)Biochemical AssayInhibition of Proteasome Activity1040[4]
Raji (human Burkitt's lymphoma)Functional AssayInhibition of β5i5.7[5]
THP-1 (human monocytic)Cell Viability Assay72h incubation47.7[6]
PC-3 (human prostate cancer)Cell Viability Assay48h incubation330[7]
Human PBMCCytotoxicity AssayCellTiter-Glo>1000[7]
HEK 293T (human embryonic kidney)Cytotoxicity AssayCell Viability>100,000[8]
Table 2: In Vitro Effects of ONX-0914 on Cytokine Production
Cell TypeStimulantCytokineConcentration of ONX-0914InhibitionReference
Activated Monocytes-IL-23Selective concentrations~90%[5]
Activated Monocytes-TNF-αSelective concentrations~50%[5]
Activated Monocytes-IL-6Selective concentrations~50%[5]
T cells-IFN-γSelective concentrations~60%[5]
T cells-IFN-γHigher concentrations~90%[5]
T cells-IL-2Selective concentrations~50%[5]
Human Myometrial Cells-IL-6Not specifiedDecreased[9]
Human Myometrial Cells-CXCL8Not specifiedDecreased[9]
Human Myometrial Cells-CCL2Not specifiedDecreased[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key in vitro experiments used in the characterization of ONX-0914.

Cell Viability Assays

1. Trypan Blue Exclusion Assay: [6]

  • Cell Seeding: Plate U937, HL-60, THP-1, SH-SY5Y, and HEK 293 cells in 96-well plates.

  • Compound Treatment: Treat cells with a concentration range of ONX-0914 (e.g., 0-200 nM) for 72 hours.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Analysis: Calculate the percentage of viable cells and determine the IC50 value.

2. MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of ONX-0914 for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blotting

1. Sample Preparation: [2]

  • Cell Lysis: Lyse cells treated with ONX-0914 or vehicle control in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

2. Gel Electrophoresis and Transfer: [2]

  • Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-15% Mini-PROTEAN® TGX™ Stain-Free™ Protein Gels) and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting: [2]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytokine Production Assays

1. Cell Stimulation and Supernatant Collection:

  • Cell Culture: Culture immune cells (e.g., PBMCs, splenocytes, or specific T cell subsets) in appropriate media.

  • Compound Treatment: Pre-incubate the cells with various concentrations of ONX-0914 for a specified time.

  • Stimulation: Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes, anti-CD3/CD28 antibodies for T cells) for a defined period.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

2. Cytokine Quantification (Luminex/ELISA): [10]

  • Luminex Assay: Use a multiplex bead-based assay (e.g., Bio-Rad Bio-Plex) to simultaneously quantify multiple cytokines in the collected supernatants according to the manufacturer's protocol.

  • ELISA: Use commercially available ELISA kits specific for the cytokines of interest to quantify their concentrations in the supernatants according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by ONX-0914 and a typical experimental workflow for its in vitro characterization.

ONX_0914_Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_ERK ERK Pathway ONX_0914 This compound Immunoproteasome Immunoproteasome (LMP7) ONX_0914->Immunoproteasome Inhibits IKB IκB Immunoproteasome->IKB Degrades MEK MEK Immunoproteasome->MEK Modulates Degradation Degradation Immunoproteasome->Degradation NFkB NF-κB IKB->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Cytokine_Genes Pro-inflammatory Cytokine Genes (IL-6, IL-23, TNF-α) Nucleus_NFkB->Cytokine_Genes Activates Transcription ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK T_Cell_Activation T-Cell Activation pERK->T_Cell_Activation Promotes Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Immunoproteasome

Caption: ONX-0914's impact on NF-κB and ERK signaling pathways.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Immune Cells, Cancer Cells) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT, Trypan Blue) Compound_Treatment->Viability_Assay Cytokine_Assay Cytokine Production Assay (ELISA, Luminex) Compound_Treatment->Cytokine_Assay Western_Blot Western Blot Analysis (Protein Expression/Phosphorylation) Compound_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis, T-cell subsets) Compound_Treatment->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for in vitro characterization.

Conclusion

This compound is a highly selective inhibitor of the immunoproteasome subunit LMP7, demonstrating potent in vitro activity in modulating immune responses and inducing cell death in specific cancer cell lines. Its ability to suppress the production of pro-inflammatory cytokines and interfere with key signaling pathways, such as NF-κB and ERK, underscores its therapeutic potential in autoimmune diseases and oncology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the mechanism of action and potential applications of ONX-0914 and other immunoproteasome inhibitors.

References

ONX-0914 in Preclinical Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: ONX-0914 (formerly PR-957) is a selective, irreversible epoxyketone inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a critical role in processing proteins for antigen presentation and is integral to the activation, differentiation, and cytokine production of immune cells.[3][4] Its targeted inhibition by ONX-0914 presents a promising therapeutic strategy for a wide range of autoimmune diseases. This document provides a comprehensive technical overview of the preclinical studies of ONX-0914, detailing its mechanism of action, efficacy in various animal models, and the experimental protocols employed.

Core Mechanism of Action

ONX-0914 selectively targets the chymotrypsin-like (LMP7 or β5i) and caspase-like (LMP2 or β1i) catalytic subunits of the immunoproteasome.[2][4][5] While initially described as primarily an LMP7 inhibitor, subsequent research has shown that its therapeutic efficacy in autoimmune models relies on the dual inhibition of both LMP7 and LMP2.[6][7] This co-inhibition disrupts several key immunological pathways central to autoimmunity:

  • Inhibition of Pro-inflammatory Cytokine Production: ONX-0914 blocks the secretion of key pro-inflammatory cytokines from T-cells, monocytes, and dendritic cells, including IL-17, IFN-γ, TNF-α, IL-6, IL-23, and GM-CSF.[4][8][9]

  • Modulation of T-Helper Cell Differentiation: The compound impairs the differentiation of naïve CD4+ T-cells into pathogenic Th1 and Th17 lineages, which are critical drivers of autoimmune pathology.[3][4]

  • Impact on Plasma Cells and Humoral Immunity: ONX-0914 affects plasma cell function and can reduce the production of pathogenic autoantibodies.[5][10]

The following diagram illustrates the central mechanism of ONX-0914 in modulating the immune response.

ONX_0914_Mechanism cluster_ImmuneCell Immune Cell (T-Cell, Monocyte, DC) cluster_Outcome Pathophysiological Outcome Immunoproteasome Immunoproteasome (LMP7, LMP2, MECL-1) Cytokine_Production Pro-inflammatory Cytokine Production (IL-17, IFN-γ, IL-6, IL-23) Immunoproteasome->Cytokine_Production Promotes Th_Differentiation Th1 / Th17 Differentiation Immunoproteasome->Th_Differentiation Promotes ONX0914 ONX-0914 ONX0914->Immunoproteasome Inhibits Amelioration Amelioration of Autoimmune Disease ONX0914->Amelioration Autoimmunity Autoimmune Inflammation & Tissue Damage Cytokine_Production->Autoimmunity Th_Differentiation->Autoimmunity

Caption: Mechanism of ONX-0914 in blocking autoimmune pathways.

Preclinical Efficacy in Autoimmune Disease Models

ONX-0914 has demonstrated significant therapeutic efficacy across a broad spectrum of preclinical autoimmune disease models.

Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for human MS. ONX-0914 treatment has been shown to attenuate disease progression in both MOG35-55-induced and PLP139-151-induced EAE models.[3][8]

Quantitative Data Summary: EAE Models

Parameter Vehicle Control ONX-0914 Treatment Outcome Reference
Mean Clinical Score (MOG EAE) ~3.5 - 4.0 1.0 - 2.0 (10 mg/kg) Significant reduction in disease severity [8]
Infiltrating CD4+ T-cells (CNS) High Strongly reduced Reduced CNS inflammation [3][8]
Th1 / Th17 Differentiation (Lymph Node) Normal Strongly impaired Inhibition of pathogenic T-cell priming [8]

| GM-CSF Production (T-cells) | Normal | Reduced | Decreased key pro-inflammatory cytokine |[8] |

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Induction: Mice are immunized subcutaneously with an emulsion containing 100 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

  • Treatment: For therapeutic intervention, mice are treated with ONX-0914 (e.g., 6 or 10 mg/kg) or vehicle control via intravenous administration, typically starting at the onset of clinical symptoms (around day 15) and continuing three times a week.[8]

  • Assessment:

    • Clinical Scoring: Mice are monitored daily for clinical signs of EAE on a scale of 0 to 5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).

    • Immunology: At the peak of the disease, lymphocytes are isolated from the central nervous system (brain and spinal cord) and draining lymph nodes. Cell populations (Th1, Th17) and cytokine production are analyzed via flow cytometry and real-time PCR.[8]

EAE_Workflow Day0 Day 0 Immunization (MOG+CFA) Pertussis Toxin Day2 Day 2 Pertussis Toxin Day0->Day2 Day15 ~Day 15 Onset of Symptoms Begin ONX-0914 Tx Day2->Day15 Day15_30 Days 15-30 Daily Clinical Scoring Continued Tx Day15->Day15_30 Endpoint Endpoint Peak Disease Tissue Harvest & Analysis Day15_30->Endpoint

Caption: Typical experimental workflow for therapeutic EAE studies.
Rheumatoid Arthritis (RA) - Collagen-Induced and Antibody-Induced Arthritis

ONX-0914 shows rapid and lasting anti-inflammatory effects in murine models of RA, reducing joint inflammation and bone erosion.[9]

Quantitative Data Summary: Arthritis Models

Parameter Vehicle Control ONX-0914 Treatment Outcome Reference
Arthritis Score (CAIA Model) High Significantly reduced Rapid amelioration of clinical symptoms [1][9]
Joint Inflammation & Bone Erosion Severe Significantly decreased Protection against joint destruction [9]

| IL-23 & TNF-α Production (PBMCs) | High | Blocked | Reduced key inflammatory cytokines |[9] |

Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA)

  • Animals: BALB/c mice.

  • Induction: Arthritis is induced by an intraperitoneal injection of a cocktail of monoclonal anti-collagen type II antibodies, followed 3 days later by an intraperitoneal injection of lipopolysaccharide (LPS) to synchronize and enhance the inflammatory response.

  • Treatment: ONX-0914 (e.g., 10 mg/kg) or vehicle is administered, often as a single intravenous or subcutaneous dose, once arthritis is established.

  • Assessment:

    • Clinical Scoring: Paw swelling and arthritis severity are scored daily.

    • Histology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Systemic Lupus Erythematosus (SLE)

In lupus-prone mouse models (MRL/lpr and NZB/W F1), ONX-0914 prevents disease progression and abrogates established nephritis.[10]

Quantitative Data Summary: Lupus Models

Parameter Vehicle Control ONX-0914 Treatment (10-20 mg/kg) Outcome Reference
Proteinuria Levels High (>100 mg/dl) Low (<20% of mice reach high levels) Prevention of lupus nephritis [10]
Serum Anti-dsDNA Autoantibodies High Decreasing levels Reduction in key pathogenic autoantibodies [10]
Plasma Cells (Spleen & Bone Marrow) High Reduced by ~65% (spleen) & ~80% (BM) Depletion of antibody-secreting cells [10]

| IFN-α Production (pDCs) | High | Efficiently suppressed | Inhibition of the type I interferon pathway |[10] |

Inflammatory Bowel Disease (IBD) & Psoriasis

ONX-0914 has also shown efficacy in models of IBD and psoriasis.

  • IBD: In models of experimental colitis, ONX-0914 treatment reduces disease severity.[6][9] Co-inhibition of LMP2 and LMP7 was found to be necessary to significantly ameliorate experimental colitis.[7]

  • Psoriasis: In both spontaneous (Card14ΔE138+/-) and imiquimod-induced psoriasis models, ONX-0914 significantly reduced skin thickness, inflammation scores, and pathological lesions.[11] Treatment lowered the number of IL-17A-secreting CD4+ T-cells and reduced the inflammatory infiltrate in the skin.[11]

Quantitative Data Summary: Psoriasis Models (Card14ΔE138+/-)

Parameter Vehicle Control ONX-0914 Treatment Outcome Reference
Ear Thickness Increased Significantly reduced Decreased skin inflammation [11]
IL-17A+ CD4+ Cells (Spleen) High Significantly reduced Reduced systemic pro-inflammatory cells [11]

| CD45+ & CD3+ Infiltrate (Ear) | High | Significantly reduced | Decreased local immune cell infiltration |[11] |

Myasthenia Gravis (MG) - Experimental Autoimmune Myasthenia Gravis (EAMG)

In a model of MG, ONX-0914 was found to ameliorate the severity of ongoing EAMG.[12]

Quantitative Data Summary: EAMG Model

Parameter Vehicle Control ONX-0914 Treatment Outcome Reference
Clinical Disease Severity High Ameliorated Improved muscle function [12]
Autoantibody Affinity High Reduced Modulated humoral response [12]

| Tfh and Th17 Cells | High | Decreased | Reduced T-cell subsets driving humoral immunity |[12] |

Conclusion

The selective immunoproteasome inhibitor ONX-0914 demonstrates broad and potent anti-inflammatory activity across a wide range of preclinical autoimmune disease models, including those for multiple sclerosis, rheumatoid arthritis, systemic lupus erythematosus, and others.[2][8][9] Its mechanism of action, centered on the dual inhibition of the LMP7 and LMP2 subunits, effectively suppresses pro-inflammatory cytokine production and impairs the differentiation of pathogenic Th1 and Th17 cells.[6][7][8] While ONX-0914 itself had poor pharmaceutical properties that precluded clinical development, these extensive preclinical studies validated the immunoproteasome as a key therapeutic target and paved the way for next-generation inhibitors, such as KZR-616, which have advanced into clinical trials for autoimmune diseases.[5][13] The data collectively underscore the significant potential of immunoproteasome inhibition as a therapeutic strategy for human autoimmune disorders.

References

ONX-0914 TFA in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its trifluoroacetate (TFA) salt is commonly used in research settings. By selectively targeting the β5i (LMP7) and to a lesser extent the β1i (LMP2) subunits of the immunoproteasome, ONX-0914 offers a promising therapeutic strategy for various hematological malignancies and potentially some solid tumors. This selectivity allows for the targeting of cancerous cells of lymphoid origin while minimizing the toxicities associated with broader proteasome inhibitors that also target the constitutively expressed proteasome in healthy tissues. This guide provides a comprehensive overview of the core mechanism, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows related to ONX-0914 in cancer research.

Core Concepts and Mechanism of Action

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. In cancer, the proteasome is often hyperactive to support the high metabolic and proliferative demands of tumor cells.

There are two main types of proteasomes: the constitutive proteasome, present in all eukaryotic cells, and the immunoproteasome, which is primarily expressed in cells of the immune system and can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ). The immunoproteasome has different catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) compared to the constitutive proteasome (β1, β2, and β5).

ONX-0914 is an epoxyketone-based irreversible inhibitor that demonstrates high selectivity for the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[1][2] Inhibition of the immunoproteasome by ONX-0914 leads to the accumulation of polyubiquitinated proteins, resulting in endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]

The primary rationale for developing immunoproteasome-specific inhibitors like ONX-0914 is to reduce the "on-target" toxicities associated with pan-proteasome inhibitors such as bortezomib and carfilzomib. These toxicities, including peripheral neuropathy and cardiotoxicity, are often attributed to the inhibition of the constitutive proteasome in non-malignant tissues.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies on ONX-0914 in cancer research.

Table 1: In Vitro Efficacy of ONX-0914 in Cancer Cell Lines

Cell LineCancer TypeAssayParameterValueReference(s)
RajiBurkitt's LymphomaProteasome InhibitionIC50 (β5i)5.7 nM[7]
Multiple Myeloma (MM) cell linesMultiple MyelomaViability AssayCytotoxicitySimilar to bortezomib and carfilzomib at pharmacologically relevant concentrations[8]
MLL-AF4 ALL cell lines (SEM, RS4;11)Acute Lymphoblastic LeukemiaViability AssayLoss of viabilityConcentration-dependent[5][9]
LN229GlioblastomaViability (MTT)% Viability (at 1 µM)53%[3][10]
GBM8401GlioblastomaViability (MTT)% Viability (at 1 µM)75%[3][10]
U87MGGlioblastomaViability (MTT)% Viability (at 1 µM)49%[3][10]
THP-1Acute Myeloid LeukemiaViability AssayIC50~50 nM (most sensitive among tested hematopoietic lines)[11]

Table 2: In Vivo Efficacy of ONX-0914 in Mouse Models

Cancer TypeMouse ModelONX-0914 Dose and ScheduleOutcomeReference(s)
Acute Lymphoblastic Leukemia (MLL-AF4)Orthotopic Xenograft (NSG mice)15 mg/kg, intraperitoneallySignificantly delayed tumor growth[9][12]
Colorectal CarcinomaApcMin/+ mice10 mg/kg, subcutaneous, every other daySignificantly decreased colonic tumor number[13][14]
Multiple MyelomaOrthotopic Xenograft (NSG mice)In combination with bortezomibSynergistic activity, increased overall survival[8][15]
GlioblastomaOrthotopic XenograftIn combination with temozolomide (TMZ)Reduced tumor progression better than TMZ alone[3]
Prostate CancerTRAMP mice10 mg/kg, three times a weekImproved overall survival[16]

Table 3: Selectivity and Mechanistic Parameters of ONX-0914

ParameterDescriptionValueReference(s)
Selectivity (β5i vs. β5c)Ratio of IC50 values for the immunoproteasome vs. constitutive proteasome chymotrypsin-like subunits.7.0[1][2]
Selectivity (LMP7 vs. β5 or LMP2)Fold-selectivity for the primary target over other proteasome subunits.20- to 40-fold more selective for LMP7[3][7]
Inhibition of LMP2Percentage of β1i subunit inhibition at maximally tolerated doses in mice.60-80%[9][17]
Inhibition of LMP7Percentage of β5i subunit inhibition at maximally tolerated doses in mice.>95%[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by ONX-0914

ONX-0914-mediated immunoproteasome inhibition triggers a cascade of cellular events culminating in cancer cell death. The primary mechanism involves the accumulation of ubiquitinated proteins, leading to proteotoxic stress. This, in turn, activates several key signaling pathways.

ONX_0914_Signaling_Pathway ONX_0914 ONX-0914 Immunoproteasome Immunoproteasome (β5i/LMP7) ONX_0914->Immunoproteasome Inhibits Ub_Proteins Accumulation of Polyubiquitinated Proteins Immunoproteasome->Ub_Proteins Degrades NFkB NF-κB Pathway Inhibition Immunoproteasome->NFkB Regulates ERK Reduced ERK Phosphorylation Immunoproteasome->ERK Regulates ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Activation UPR->p53 Autophagy Autophagy UPR->Autophagy BCL2 BCL-2 Downregulation p53->BCL2 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest p53->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (e.g., Caspase-3) BCL2->Caspase_Activation Inhibits Caspase_Activation->Apoptosis In_Vitro_Workflow Start Start: Cancer Cell Line Culture Treatment Treat with ONX-0914 (Dose-response and time-course) Start->Treatment Viability Cell Viability Assays (MTT, CellTiter-Glo) Treatment->Viability Colony_Formation Colony Formation Assay Treatment->Colony_Formation Apoptosis Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (e.g., PARP cleavage, p53, BCL-2) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Colony_Formation->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis In_Vivo_Workflow Start Start: Culture Cancer Cells Implantation Implant Cancer Cells into Immunocompromised Mice (e.g., NSG) Start->Implantation Tumor_Growth Monitor Tumor Growth (e.g., Caliper Measurement, Bioluminescence Imaging) Implantation->Tumor_Growth Treatment_Initiation Initiate Treatment when Tumors are Established Tumor_Growth->Treatment_Initiation Treatment_Groups Administer ONX-0914, Vehicle Control, and/or Combination Therapy Treatment_Initiation->Treatment_Groups Monitoring Continue Monitoring Tumor Growth, Body Weight, and Animal Health Treatment_Groups->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Immunohistochemistry, Survival Analysis Monitoring->Endpoint Conclusion Conclusion on In Vivo Efficacy Endpoint->Conclusion

References

Structural Analysis of ONX-0914 Binding to the Immunoproteasome Subunit LMP7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome complex, primarily expressed in cells of hematopoietic origin, that plays a crucial role in the immune system. Its catalytic subunits, including Low Molecular Mass Polypeptide 7 (LMP7 or β5i), are distinct from those of the constitutive proteasome and are responsible for generating peptides for presentation by MHC class I molecules. This function makes the immunoproteasome a key player in immune surveillance and response. Dysregulation of immunoproteasome activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.

ONX-0914 (formerly PR-957) is a potent and selective small molecule inhibitor of the LMP7 subunit of the immunoproteasome.[1][2][3] Its ability to modulate immune responses by inhibiting LMP7 has made it a valuable tool for studying immunoproteasome function and a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structural basis of ONX-0914 binding to LMP7, supported by quantitative data and detailed experimental protocols.

Structural Insights into ONX-0914 Binding

The selective inhibition of LMP7 by ONX-0914 is best understood through the lens of X-ray crystallography. The co-crystal structure of the mouse 20S immunoproteasome in complex with ONX-0914 has been resolved at 2.9 Å resolution and is available in the Protein Data Bank under the accession code 3UNF .[4] For comparative purposes, the structure of the unbound mouse 20S immunoproteasome (PDB ID: 3UNH) and the mouse constitutive 20S proteasome in complex with ONX-0914 (PDB ID: 3UNB) are also available.[5][6]

Analysis of the 3UNF structure reveals that ONX-0914, a tripeptide epoxyketone, binds covalently to the N-terminal threonine (Thr1) residue of the LMP7 subunit. This irreversible binding is a hallmark of epoxyketone-based proteasome inhibitors. The selectivity of ONX-0914 for LMP7 over its constitutive counterpart, β5, is attributed to differences in the S1 binding pocket of the two subunits. The S1 pocket of LMP7 is more accommodating to the bulky P1 tyrosine residue of ONX-0914. In contrast, the S1 pocket of the β5 subunit is smaller, and accommodating the inhibitor would require a significant and energetically unfavorable conformational change.

Diagram of ONX-0914 Binding to LMP7 Active Site

ONX-0914 Covalent Binding to LMP7 cluster_LMP7 LMP7 Active Site cluster_ONX0914 ONX-0914 Thr1 N-terminal Threonine (Thr1) (Catalytic Residue) S1_Pocket S1 Binding Pocket Other_Residues Other Interacting Residues Epoxyketone Epoxyketone Warhead Epoxyketone->Thr1 Covalent Bond Formation P1_Tyr P1 Tyrosine Residue P1_Tyr->S1_Pocket Binding Specificity (Hydrophobic Interactions) Peptide_Backbone Peptide Backbone Peptide_Backbone->Other_Residues Hydrogen Bonds

Caption: Covalent modification of the LMP7 active site by ONX-0914.

Quantitative Analysis of ONX-0914 Inhibition

The inhibitory activity of ONX-0914 against LMP7 and other proteasome subunits has been quantified using various assays. The following tables summarize the key inhibitory constants.

Target Inhibitor Assay Type Organism IC50 / Ki Reference
LMP7 (β5i)ONX-0914Cell-free assayHuman~10 nM[3]
LMP7 (β5i)ONX-0914Fluorescent densitometryHuman (Raji cells)5.7 nM[3]
LMP2 (β1i)ONX-0914Cell-free assay-20-40 fold less sensitive than LMP7[3]
β5ONX-0914Cell-free assay-20-40 fold less sensitive than LMP7[3]
Mycobacterial ProteasomeONX-0914-MycobacteriumKi = 5.2 µM[1]

It is noteworthy that while ONX-0914 is highly selective for LMP7, it also exhibits inhibitory activity against the LMP2 subunit, particularly at higher concentrations.[7] Studies have shown that the co-inhibition of both LMP7 and LMP2 is often required for the full therapeutic effects of ONX-0914 in various disease models.[7]

Experimental Protocols

Immunoproteasome Activity Assay

This protocol describes a fluorogenic assay to measure the chymotrypsin-like activity of the immunoproteasome in cell lysates.

Workflow for Immunoproteasome Activity Assay

Workflow for Immunoproteasome Activity Assay Cell_Culture 1. Cell Culture (e.g., hematopoietic cells) Cell_Lysis 2. Cell Lysis (on ice) Cell_Culture->Cell_Lysis Lysate_Quant 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Lysate_Quant Assay_Setup 4. Assay Setup in 96-well plate - Lysate - Assay Buffer - Fluorogenic Substrate - ONX-0914 (or vehicle) Lysate_Quant->Assay_Setup Incubation 5. Incubation (e.g., 37°C) Assay_Setup->Incubation Fluorescence_Reading 6. Fluorescence Measurement (Ex/Em appropriate for substrate) Incubation->Fluorescence_Reading Data_Analysis 7. Data Analysis (Calculate % inhibition) Fluorescence_Reading->Data_Analysis Workflow for Protein Crystallography Protein_Purification 1. Immunoproteasome Purification Complex_Formation 2. Incubation with ONX-0914 Protein_Purification->Complex_Formation Crystallization_Screening 3. Crystallization Screening (Vapor Diffusion) Complex_Formation->Crystallization_Screening Crystal_Optimization 4. Crystal Optimization Crystallization_Screening->Crystal_Optimization Data_Collection 5. X-ray Diffraction Data Collection Crystal_Optimization->Data_Collection Structure_Solution 6. Structure Solution & Refinement Data_Collection->Structure_Solution Structural_Analysis 7. Structural Analysis Structure_Solution->Structural_Analysis Upstream Regulation of LMP7 Expression IFN-gamma IFN-γ IFNGR IFN-γ Receptor IFN-gamma->IFNGR JAK JAK1/JAK2 IFNGR->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation LMP7_Gene LMP7 Gene (PSMB8) STAT1->LMP7_Gene Transcriptional Activation IRF1 IRF-1 IRF1->LMP7_Gene Transcriptional Activation LMP7_mRNA LMP7 mRNA LMP7_Gene->LMP7_mRNA LMP7_Protein LMP7 Protein LMP7_mRNA->LMP7_Protein Translation Downstream Effects of LMP7 Inhibition by ONX-0914 ONX-0914 ONX-0914 LMP7 LMP7 Activity ONX-0914->LMP7 Inhibition Antigen_Presentation MHC Class I Antigen Presentation LMP7->Antigen_Presentation Decreased Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, IL-23, TNF-α) LMP7->Cytokine_Production Decreased T_Cell_Diff Th1/Th17 Differentiation LMP7->T_Cell_Diff Decreased TGF_beta TGF-β/Smad Signaling LMP7->TGF_beta Modulation TRIF_TRAM TRIF/TRAM Signaling LMP7->TRIF_TRAM Modulation

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ONX-0914 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] It functions as a tripeptide epoxyketone that selectively targets the chymotrypsin-like activity of the low-molecular mass polypeptide-7 (LMP7 or β5i) subunit of the immunoproteasome.[3][4] Due to its role in regulating key aspects of the immune response, including cytokine production and T-cell differentiation, ONX-0914 has been extensively investigated in preclinical models as a therapeutic agent for autoimmune diseases and certain cancers.[5][6] While it has shown efficacy in various disease models, its relatively low selectivity compared to newer agents has positioned it as a crucial preclinical research tool rather than a clinical candidate for long-term use.[5] This guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of ONX-0914, detailing its mechanism of action, effects on cellular signaling, and key experimental findings.

Pharmacodynamics: The Molecular and Cellular Impact of ONX-0914

Mechanism of Action

ONX-0914 is an irreversible, noncompetitive inhibitor that covalently binds to the active site of the LMP7 subunit of the immunoproteasome.[3] Its selectivity for LMP7 is reported to be 20- to 40-fold greater than for the corresponding constitutive proteasome subunit (β5).[1][5] At higher concentrations, ONX-0914 also inhibits other immunoproteasome subunits, including LMP2 (β1i) by approximately 60%, with minor effects on MECL-1 (β2i).[5] This multi-subunit inhibition is believed to be crucial for its therapeutic efficacy in some autoimmune models.[5][7] The inhibition of the immunoproteasome's proteolytic activity disrupts the processing of intracellular proteins, which in turn affects downstream cellular processes such as antigen presentation, signal transduction, and cytokine secretion.[5][6]

cluster_0 ONX-0914 Action cluster_1 Downstream Cellular Effects ONX_0914 ONX-0914 Immunoproteasome Immunoproteasome (LMP7, LMP2, MECL-1) ONX_0914->Immunoproteasome Inhibits Proteostasis Altered Proteostasis Immunoproteasome->Proteostasis Disrupts Antigen_Processing Inhibited Antigen Processing & Presentation Immunoproteasome->Antigen_Processing Disrupts Cytokine_Production Reduced Pro-inflammatory Cytokine Production (IL-23, IL-6, TNF-α, IFN-γ, IL-2) Proteostasis->Cytokine_Production T_Cell Impaired T-Cell Activation & Differentiation (Th1, Th17) Proteostasis->T_Cell B_Cell B-Cell Apoptosis Proteostasis->B_Cell

Caption: Mechanism of ONX-0914 immunoproteasome inhibition and its downstream effects.

Impact on Signaling Pathways

Research indicates that ONX-0914 significantly impairs T-cell activation by selectively reducing the sustained phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK pathway.[6][8] This effect on ERK phosphorylation occurs without affecting other canonical T-cell receptor signaling pathways, such as NF-κB.[6][8] The inhibition of the immunoproteasome leads to mild proteostasis stress, which enhances the levels of DUSP6, a phosphatase that negatively regulates ERK.[6] Additionally, ONX-0914 treatment can induce the Nrf1 pathway, leading to a compensatory upregulation of constitutive proteasomes, allowing T-cells to recover from this stress.[6][8]

cluster_pathway T-Cell Receptor Signaling Pathway TCR TCR/CD28 Activation ERK_P ERK Phosphorylation TCR->ERK_P NFkB NF-κB Pathway (Unaffected) TCR->NFkB ONX_0914 ONX-0914 Immunoproteasome Immunoproteasome ONX_0914->Immunoproteasome Inhibits Proteostasis_Stress Proteostasis Stress Immunoproteasome->Proteostasis_Stress Maintains DUSP6 DUSP6 (Enhanced levels) Proteostasis_Stress->DUSP6 Increases DUSP6->ERK_P Inhibits T_Cell_Activation T-Cell Activation (CD69 upregulation, IL-2 secretion) ERK_P->T_Cell_Activation Promotes

Caption: Impact of ONX-0914 on the ERK signaling pathway in T-cells.

In Vitro Pharmacodynamics

In vitro studies have demonstrated the potent and selective activity of ONX-0914. It effectively blocks the production of pro-inflammatory cytokines from various immune cells and inhibits T-cell differentiation.

ParameterCell TypeEffectConcentration / IC50Reference
Proteasome Inhibition Human Raji cellsInhibition of LMP7 (β5i)IC50 = 5.7 nM[1]
Cytokine Inhibition Activated MonocytesBlocks IL-23 production by ~90%LMP7-selective concentrations[1][4]
Activated MonocytesBlocks TNF-α and IL-6 by ~50%LMP7-selective concentrations[1][4]
T-cellsInhibits IFN-γ release by ~60%LMP7-selective concentrations[1]
T-cellsInhibits IL-2 production by ~50%LMP7-selective concentrations[1]
T-Cell Activation Mouse CD4+ T-cellsReduced CD69 upregulation and IL-2 secretionN/A[6]
HIV-1 Reactivation J-Lat 10.6 cellsReactivates latent HIV-1 via HSF-1/p-TEFb100-150 nM[3]

Pharmacokinetics: Preclinical In Vivo Data

Detailed pharmacokinetic parameters for ONX-0914 TFA such as half-life, clearance, and volume of distribution are not extensively reported in the available literature. However, numerous preclinical studies in mouse models of autoimmune diseases and cancer provide valuable insights into its in vivo activity, dosing, and administration routes.

Animal ModelDiseaseDosing RegimenRouteKey OutcomesReference
Mouse Collagen-Induced Arthritis (CIA)2-10 mg/kg; on days 4, 6, 8i.v.Ameliorated visible signs of disease in a dose-dependent manner.[3]
Mouse Collagen-Induced Arthritis (CIA)2, 6, 10 mg/kg; on days 25, 27, 29, 31, 33i.v.Induced rapid therapeutic response; decreased circulating autoantibodies.[3][4]
Mouse LupusN/AN/AReversed signs of disease, reduced cellular infiltration and cytokine production.[1]
Mouse Allergic Airway Inflammation10 mg/kg; every other days.c.Reduced Th2 cell response, decreased IL-4 secretion and eosinophilic infiltration.[9][10]
Mouse Acute Lymphoblastic Leukemia (ALL) Xenograft15 mg/kgN/ASignificantly delayed tumor growth.[11][12]
Mouse General Toxicity30 mg/kgi.v.Determined as the Maximum Tolerated Dose (MTD).[1]

Key Experimental Protocols

The following sections outline the methodologies commonly employed in the preclinical evaluation of ONX-0914.

In Vivo Mouse Model of Allergic Airway Inflammation
  • Induction of Inflammation: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum adjuvant on days 0 and 14.

  • Challenge: From day 21 to 25, mice are challenged intranasally with OVA to induce airway inflammation.

  • Treatment: ONX-0914 (10 mg/kg) or vehicle control is administered subcutaneously every other day during the challenge phase.[9] The compound is formulated in 10% sulfobutylether-β-cyclodextrin (Captisol) and 10 mM sodium citrate (pH 6).[9]

  • Analysis: Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration (e.g., eosinophils). Lungs and mediastinal lymph nodes are harvested for flow cytometric analysis of T-cell populations (e.g., Th2 cells identified as GATA-3hi) and cytokine profiling.[10][13]

Western Blotting for Signaling Pathway Analysis
  • Cell Culture and Treatment: Primary mouse CD4+ T-cells are expanded and pulse-treated with ONX-0914 or DMSO for 2 hours.[6][8]

  • Cell Activation: Cells are activated using plate-bound anti-CD3/anti-CD28 antibodies for various time points.[6][8]

  • Lysate Preparation: Whole-cell lysates are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, DUSP6, α-tubulin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, signals are detected using an enhanced chemiluminescence (ECL) substrate.[6][8]

cluster_workflow General In Vivo Experimental Workflow start Disease Model Induction (e.g., CIA, ALL Xenograft) treatment Treatment Phase Administer ONX-0914 vs. Vehicle (i.v. or s.c.) start->treatment monitoring Monitor Disease Progression (e.g., Clinical Score, Tumor Volume) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tissue_collection Tissue/Blood Collection (Spleen, Serum, Tumor) endpoint->tissue_collection flow_cytometry Flow Cytometry (Immune Cell Profiling) tissue_collection->flow_cytometry elisa ELISA / CBA (Cytokine & Antibody Levels) tissue_collection->elisa histology Histology (Cellular Infiltration) tissue_collection->histology data_analysis Data Analysis & Interpretation flow_cytometry->data_analysis elisa->data_analysis histology->data_analysis

Caption: A generalized workflow for preclinical in vivo studies of ONX-0914.

Cell Viability and Apoptosis Assays
  • Cell Culture: Acute lymphoblastic leukemia (ALL) cell lines (e.g., SEM, RS4;11) are cultured under standard conditions.[11][12]

  • Treatment: Cells are treated with varying concentrations of ONX-0914 for a specified duration (e.g., 1 hour pulse followed by 48 hours culture).[11]

  • Viability Assessment: Cell viability is measured using assays such as AlamarBlue or MTS, which quantify metabolic activity.

  • Apoptosis Measurement: Apoptosis is assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive cells are considered apoptotic.[11]

Conclusion

This compound is a foundational tool in the study of immunoproteasome inhibition. Its pharmacodynamic profile is characterized by selective, irreversible inhibition of the LMP7 subunit, leading to profound effects on the immune system, most notably the suppression of pro-inflammatory T-cell responses (Th1/Th17) and cytokine production (IL-23, TNF-α, IL-6).[3][6] The mechanism involves the targeted disruption of the ERK signaling pathway in T-lymphocytes.[6][8] While comprehensive pharmacokinetic data in humans is unavailable due to its preclinical status, in vivo studies in mice have established its efficacy at well-tolerated intravenous and subcutaneous doses, demonstrating its ability to ameliorate disease in models of arthritis, lupus, and asthma.[3][10] Although ONX-0914 itself is not pursued for clinical development, the extensive preclinical data generated has provided a strong rationale for the development of next-generation, more selective immunoproteasome inhibitors, such as KZR-616, for the treatment of autoimmune diseases.[5][7]

References

The Impact of ONX-0914 TFA on Antigen Presentation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin.[1][2][3] The immunoproteasome plays a crucial role in the processing of intracellular antigens for presentation by Major Histocompatibility Complex (MHC) class I molecules, a fundamental process for the initiation of adaptive immune responses, particularly by CD8+ T cells.[4][5] This technical guide provides an in-depth analysis of the effects of ONX-0914 TFA on antigen presentation, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

Core Mechanism of Action

ONX-0914 is a tripeptide epoxyketone that primarily targets the chymotrypsin-like activity of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or β5i).[1][6][7] While highly selective for LMP7, at efficacious doses, it also inhibits the LMP2 (β1i) subunit by approximately 60%, with minor effects on MECL-1 (β2i).[5][8] This dual inhibition of LMP7 and LMP2 is believed to be critical for its immunomodulatory effects.[8] By blocking the catalytic activity of these subunits, ONX-0914 alters the repertoire of peptides generated from intracellular proteins, thereby modulating the landscape of antigens presented on the cell surface.[9]

Effects on Antigen Presenting Cells (APCs)

Dendritic cells (DCs) are the most potent antigen-presenting cells. ONX-0914 has been shown to significantly impact their function. Studies have demonstrated that treatment with ONX-0914 can lead to a less activated and more immature phenotype in DCs.[4] This is characterized by a reduced expression of co-stimulatory molecules like CD86, which are essential for T cell activation.[4] Furthermore, ONX-0914 treatment has been associated with a decrease in the overall number of conventional DCs in lymphoid organs.[4]

Modulation of T Cell Responses

The alteration of antigen presentation by ONX-0914 has profound consequences for T cell activation and differentiation. By modifying the array of peptides presented by MHC class I molecules, ONX-0914 can dampen the activation of autoreactive T cells.[2]

T Helper Cell Differentiation

ONX-0914 influences the differentiation of CD4+ T helper (Th) cells. It has been shown to limit the differentiation towards pro-inflammatory Th1 and Th17 lineages while promoting the differentiation towards regulatory T cells (Tregs).[2][4] This shift in the Th cell balance contributes to the overall immunosuppressive effect of the compound. Specifically, ONX-0914 has been observed to reduce the production of key Th1 and Th17 cytokines such as IFN-γ and IL-17.[2][10]

CD8+ T Cell Activation

The immunoproteasome is highly efficient at generating epitopes for MHC class I presentation, which is crucial for CD8+ T cell responses.[4] By inhibiting the immunoproteasome, ONX-0914 can reduce the presentation of certain antigens, thereby affecting the activation of CD8+ T cells.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of ONX-0914.

Cell Type Parameter Measured Treatment Observed Effect Reference
Dendritic Cells (murine)CD86 expression (activation marker)ONX-0914Lowered expression[4]
Dendritic Cells (murine)Percentage of conventional DCs in spleen, CLN, and MLNONX-0914 (10 mg/kg)Significantly reduced[4]
CD4+ T cells (murine)Differentiation to Th1 and Th17ONX-0914Limited differentiation[2][4]
CD4+ T cells (murine)Differentiation to TregsONX-0914Promoted differentiation[4]
T cells (murine)GM-CSF productionONX-0914 (300 nM)Reduced to background levels[2]
Splenocytes (murine)IFN-γ production (in response to allogeneic stimulation)ONX-0914Decreased production[9]
Splenocytes from OVA-transgenic miceSIINFEKL (OVA peptide) presentation on MHC class IONX-0914Reduction in expression[9]
CD4+ T cells (murine, in vivo LCMV infection)CD69 and CD25 up-regulationONX-0914 (10 mg/kg)~45% less up-regulation[11]
CD4+ T cells (human, in vitro)Proliferation and IFN-γ secretionPKS3053 (another immunoproteasome inhibitor)Dose-dependent suppression[12]
αβ+ T cells (murine, psoriasis model)IL-17A secretionONX-0914Significantly decreased[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Mouse Models of Autoimmune Disease
  • Collagen-Induced Arthritis (CIA): Mice are immunized with collagen to induce arthritis. ONX-0914 is administered intravenously at doses ranging from 2 to 10 mg/kg on specific days post-immunization. Disease progression is monitored by scoring visible signs of arthritis.[1]

  • Experimental Autoimmune Encephalomyelitis (EAE): EAE, a model for multiple sclerosis, is induced by immunizing mice with myelin oligodendrocyte glycoprotein (MOG) peptide. ONX-0914 is administered at 10 mg/kg three times a week. Clinical symptoms are scored daily.[2]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: Colitis is induced by administering DSS in the drinking water. ONX-0914 (10 mg/kg) is administered subcutaneously every other day. Disease severity is assessed by monitoring body weight loss and other clinical signs.[14]

In Vitro T Cell Activation and Differentiation Assays
  • T Cell Proliferation: Naïve T cells are isolated and labeled with a fluorescent dye such as Cell Trace Violet (CTV). Cells are then stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of ONX-0914. Proliferation is measured by the dilution of the CTV dye using flow cytometry after several days.[12]

  • Cytokine Production: T cells or splenocytes are stimulated in vitro (e.g., with anti-CD3/anti-CD28 or in a mixed lymphocyte reaction). Supernatants are collected after a defined period, and cytokine concentrations (e.g., IFN-γ, IL-17, GM-CSF) are measured by ELISA.[2][9]

  • T Helper Cell Differentiation: Naïve CD4+ T cells are cultured under specific polarizing conditions (e.g., with specific cytokines and antibodies) to induce differentiation into Th1, Th17, or Treg lineages, in the presence or absence of ONX-0914. The resulting cell populations are analyzed by flow cytometry for the expression of lineage-defining transcription factors and cytokines.[2]

Flow Cytometry Analysis
  • Cell Surface Marker Staining: To identify and phenotype immune cells, single-cell suspensions from tissues (e.g., spleen, lymph nodes) are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD8, CD11c, MHC-II, CD86).[4]

  • Intracellular Cytokine Staining: For the detection of intracellular cytokines, cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. Subsequently, cells are fixed, permeabilized, and stained with antibodies against the cytokines of interest.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental procedures described.

ONX_0914_Mechanism cluster_proteasome Immunoproteasome LMP7 LMP7 (β5i) (Chymotrypsin-like) Peptides Altered Peptide Repertoire LMP7->Peptides Altered Cleavage LMP2 LMP2 (β1i) (Caspase-like) LMP2->Peptides Altered Cleavage MECL1 MECL-1 (β2i) (Trypsin-like) ONX0914 ONX-0914 ONX0914->LMP7 Inhibits ONX0914->LMP2 Partially Inhibits Proteins Intracellular Proteins Proteins->LMP7 Proteins->LMP2 Proteins->MECL1 MHC_I MHC Class I Peptides->MHC_I Loading TCR T Cell Receptor (CD8+ T Cell) MHC_I->TCR Presentation T_Cell_Response Altered T Cell Response TCR->T_Cell_Response

Caption: Mechanism of Action of ONX-0914 on Antigen Presentation.

T_Cell_Differentiation_Pathway Naive_T_Cell Naive CD4+ T Cell Th1 Th1 Naive_T_Cell->Th1 Th17 Th17 Naive_T_Cell->Th17 Treg Treg Naive_T_Cell->Treg ONX0914 ONX-0914 ONX0914->Th1 Inhibits Differentiation ONX0914->Th17 Inhibits Differentiation ONX0914->Treg Promotes Differentiation Pro_inflammatory Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1->Pro_inflammatory Th17->Pro_inflammatory Anti_inflammatory Anti-inflammatory Response Treg->Anti_inflammatory

Caption: Effect of ONX-0914 on T Helper Cell Differentiation.

Experimental_Workflow_EAE cluster_setup EAE Induction and Treatment cluster_monitoring Disease Monitoring and Analysis Immunization Immunize Mice with MOG Peptide Treatment Administer ONX-0914 (10 mg/kg) or Vehicle Immunization->Treatment Scoring Daily Clinical Scoring Treatment->Scoring Tissue_Harvest Harvest CNS and Lymphoid Tissues Scoring->Tissue_Harvest Flow_Cytometry Flow Cytometry Analysis (T Cell Infiltration, Cytokine Production) Tissue_Harvest->Flow_Cytometry

Caption: Experimental Workflow for EAE Mouse Model Studies.

Conclusion

This compound, as a selective inhibitor of the immunoproteasome, profoundly impacts the process of antigen presentation. By altering the generation of peptides for MHC class I loading, it modulates the activation and differentiation of T cells, leading to a more tolerogenic immune environment. These effects, supported by extensive preclinical data, underscore the therapeutic potential of targeting the immunoproteasome for the treatment of autoimmune diseases and other inflammatory conditions. Further research into the precise peptide repertoires affected by ONX-0914 will provide deeper insights into its mechanism of action and may facilitate the development of next-generation immunoproteasome inhibitors.

References

ONX-0914 TFA: A Deep Dive into its Modulation of Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its trifluoroacetate salt, ONX-0914 TFA, has garnered significant attention in the scientific community for its profound ability to modulate inflammatory responses. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and therapeutic potential of ONX-0914 in the context of inflammation, tailored for researchers, scientists, and drug development professionals. Through a detailed examination of its effects on immune cell differentiation, cytokine production, and key signaling pathways, this document aims to serve as a critical resource for advancing the understanding and application of immunoproteasome inhibition in inflammatory and autoimmune diseases.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. In response to inflammatory signals, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the standard catalytic subunits of the proteasome (β1, β2, and β5) can be replaced by their immuno-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming the immunoproteasome.

ONX-0914 is an epoxyketone-based irreversible inhibitor that exhibits high selectivity for the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome. While it is most potent against LMP7, at therapeutic concentrations, it also demonstrates partial inhibition of the LMP2 (β1i) subunit, with minimal effects on the constitutive proteasome, thereby reducing the likelihood of off-target toxicities.[1] This selective inhibition of the immunoproteasome is central to its immunomodulatory effects.

Modulation of Immune Cell Responses

ONX-0914 exerts its anti-inflammatory effects by altering the function and differentiation of various immune cells, most notably T helper (Th) cells and antigen-presenting cells (APCs).

T Helper Cell Differentiation

The differentiation of naive CD4+ T cells into distinct effector subsets, such as Th1, Th2, and Th17 cells, or into regulatory T cells (Tregs), is a critical determinant of the inflammatory milieu. ONX-0914 has been shown to significantly skew this differentiation process away from pro-inflammatory phenotypes.

  • Inhibition of Th1 and Th17 Differentiation: Multiple studies have demonstrated that ONX-0914 potently inhibits the differentiation of naive CD4+ T cells into Th1 and Th17 cells.[2][3] This is a crucial aspect of its therapeutic potential, as both Th1 and Th17 cells are key drivers of pathogenesis in numerous autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][3]

  • Promotion of Regulatory T cell (Treg) Development: In some contexts, the inhibition of LMP7 by ONX-0914 has been shown to promote the development of Tregs, which play a critical role in maintaining immune tolerance and suppressing excessive inflammatory responses.[2]

Table 1: Effect of ONX-0914 on T Helper Cell Differentiation

Cell TypeEffect of ONX-0914 TreatmentKey Signaling Molecule AffectedReference
Th1 ↓ DifferentiationSTAT1 Phosphorylation[2]
Th17 ↓ DifferentiationSTAT3 Phosphorylation[2]
Treg ↑ DevelopmentSMAD Phosphorylation[2]

Impact on Cytokine Production

A hallmark of ONX-0914's immunomodulatory activity is its ability to suppress the production of a wide range of pro-inflammatory cytokines from various immune cells.

Table 2: Quantitative Effects of ONX-0914 on Pro-inflammatory Cytokine Production

CytokineCell TypeONX-0914 ConcentrationInhibition (%)Reference
IL-2 T cellsLMP7-selective concentrations~50%[4]
IFN-γ T cellsLMP7-selective concentrations~60%[4]
IL-6 MonocytesNot specified~50%[4]
TNF-α MonocytesNot specified~50%[4]
IL-17 Th17 cellsNot specifiedSignificant reduction[5]
IL-23 MonocytesNot specified~90%[4]

Key Signaling Pathways Modulated by ONX-0914

The immunomodulatory effects of ONX-0914 are underpinned by its intervention in critical intracellular signaling pathways that govern inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes. The proteasome is essential for the canonical NF-κB activation pathway, as it mediates the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus. While ONX-0914 primarily targets the immunoproteasome, its influence can indirectly affect NF-κB signaling in immune cells where the immunoproteasome is the dominant form. Some studies suggest that LMP7 silencing can reduce NF-κB RelA activity.[1][6]

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitinated IκBα targeted for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces Proteasome->NFkB Releases ONX0914 ONX-0914 Immunoproteasome Immunoproteasome ONX0914->Immunoproteasome Inhibits

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of ONX-0914 on the immunoproteasome.
STAT3 Signaling in Th17 Differentiation

The differentiation of Th17 cells is critically dependent on the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) by cytokines such as IL-6 and IL-23. ONX-0914 has been shown to inhibit the phosphorylation of STAT3, thereby blocking the downstream signaling cascade required for the expression of the master transcriptional regulator of Th17 differentiation, RORγt, and subsequent IL-17 production.[2]

Th17_Differentiation_Pathway IL6_IL23 IL-6 / IL-23 Receptor IL-6R / IL-23R IL6_IL23->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates to RORgt RORγt Expression pSTAT3->RORgt Induces IL17 IL-17 Production RORgt->IL17 ONX0914 ONX-0914 Immunoproteasome Immunoproteasome ONX0914->Immunoproteasome Inhibits Immunoproteasome->STAT3 Modulates (Mechanism under investigation)

Figure 2: ONX-0914 inhibits Th17 differentiation by blocking STAT3 phosphorylation.
NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. The immunoproteasome has been implicated in the regulation of the NLRP3 inflammasome. Inhibition of immunoproteasome subunits can lead to the downregulation of NLRP3 protein levels, thereby impeding inflammasome assembly and subsequent cytokine release.[2]

NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs / DAMPs Priming Priming Signal (e.g., via NF-κB) PAMPs_DAMPs->Priming NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Activation Signal pro_IL1b pro-IL-1β Priming->pro_IL1b Upregulates Priming->NLRP3_inactive Upregulates IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Casp1->pro_IL1b Cleaves ONX0914 ONX-0914 Immunoproteasome Immunoproteasome ONX0914->Immunoproteasome Inhibits Immunoproteasome->NLRP3_inactive Regulates expression

Figure 3: ONX-0914's potential role in modulating the NLRP3 inflammasome pathway.

Experimental Protocols

The efficacy of ONX-0914 has been validated in numerous preclinical models of inflammatory and autoimmune diseases. Below are detailed methodologies for key experimental models.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This model is widely used to study inflammatory bowel disease.

  • Induction: Acute colitis is induced in C57BL/6 mice by administering 2-4% (w/v) DSS in their drinking water for 5-7 consecutive days.[4][7][8][9][10][11][12]

  • ONX-0914 Treatment: ONX-0914 is typically formulated in a vehicle such as 10% sulfobutylether-β-cyclodextrin in sodium citrate buffer (pH 6) and administered via subcutaneous (s.c.) injection at a dose of 10 mg/kg, either prophylactically (starting from day 0) or therapeutically (after disease onset).[13]

  • Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI). At the end of the experiment, colons are collected for histological analysis of inflammation and measurement of cytokine levels (e.g., IL-6, TNF-α, IL-17) by ELISA or qPCR.[1][7][8] Myeloperoxidase (MPO) activity in the colon can also be measured as a marker of neutrophil infiltration.[7]

DSS_Colitis_Workflow Start Start DSS_Admin Administer DSS (2-4% in drinking water) for 5-7 days Start->DSS_Admin Treatment ONX-0914 (10 mg/kg, s.c.) or Vehicle Treatment Start->Treatment Prophylactic Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) DSS_Admin->Monitoring Monitoring->Treatment Therapeutic Sacrifice Sacrifice at Day 7-10 Monitoring->Sacrifice Analysis Analysis: - Colon Histology - Cytokine Levels (ELISA/qPCR) - MPO Activity Sacrifice->Analysis End End Analysis->End

Figure 4: Experimental workflow for the DSS-induced colitis model with ONX-0914 treatment.
Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model for rheumatoid arthritis.

  • Induction: Male DBA/1 mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.[14][15]

  • ONX-0914 Treatment: Therapeutic administration of ONX-0914 (e.g., 10 mg/kg, s.c., daily or every other day) is typically initiated after the onset of clinical signs of arthritis.

  • Assessment: The severity of arthritis is scored visually based on paw swelling and erythema. Paw thickness is measured with calipers. At the end of the study, joints are collected for histological assessment of inflammation, cartilage damage, and bone erosion. Serum levels of anti-collagen antibodies and inflammatory cytokines can also be measured.[14][15][16]

Conclusion

This compound stands out as a highly promising immunomodulatory agent with a well-defined mechanism of action centered on the selective inhibition of the immunoproteasome. Its ability to suppress pro-inflammatory Th1 and Th17 cell differentiation while potentially promoting regulatory T cell function, coupled with its potent inhibition of key inflammatory cytokines, underscores its therapeutic potential for a wide range of autoimmune and inflammatory disorders. The preclinical data generated from various animal models provide a strong rationale for its continued investigation and development. This technical guide serves as a foundational resource for researchers and drug developers, providing the necessary details to design and interpret studies aimed at further elucidating the role of immunoproteasome inhibition in modulating inflammatory responses and translating these findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for ONX-0914 TFA in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] It specifically targets the low-molecular mass polypeptide-7 (LMP7 or β5i) subunit, which is responsible for the chymotrypsin-like activity of the immunoproteasome.[3][4] This selectivity allows for the targeted inhibition of inflammatory responses and makes ONX-0914 a valuable tool for research in immunology, oncology, and autoimmune diseases.[1][2][5] The trifluoroacetate (TFA) salt form of ONX-0914 is commonly used for in vitro studies. These application notes provide detailed protocols for the use of ONX-0914 TFA in cell culture, including assessing its effects on cell viability, apoptosis, and proteasome activity.

Mechanism of Action

ONX-0914 acts as a non-competitive, irreversible inhibitor of the LMP7 subunit of the immunoproteasome.[3] By blocking the chymotrypsin-like activity of the immunoproteasome, ONX-0914 disrupts the degradation of specific protein substrates, leading to a variety of cellular effects. These include the inhibition of pro-inflammatory cytokine production (e.g., IL-6, IL-23, TNF-α), modulation of antigen presentation, and induction of apoptosis and autophagy in various cell types.[1][6] Studies have shown that ONX-0914 is 20- to 40-fold more selective for LMP7 over the constitutive proteasome subunit β5, minimizing off-target effects at appropriate concentrations.[1][6]

ONX0914 ONX-0914 LMP7 Immunoproteasome (LMP7/β5i subunit) ONX0914->LMP7 Inhibits Protein_Degradation Protein Degradation LMP7->Protein_Degradation Cytokine Pro-inflammatory Cytokine Production (IL-6, TNF-α, IL-23) LMP7->Cytokine Inhibits Apoptosis Apoptosis LMP7->Apoptosis Induces Autophagy Autophagy LMP7->Autophagy Induces Protein_Degradation->Cytokine Regulates

Figure 1: Simplified signaling pathway of ONX-0914 action.

Data Presentation

Table 1: In Vitro Efficacy of ONX-0914 Across Various Cell Lines
Cell LineAssay TypeConcentrationIncubation TimeEffectReference
Caco-2Cytotoxicity (Hoechst 33342)EC50: 1.3 µM48 hrsReduction in cell viability[3]
FibroblastCytotoxicity (Hoechst 33342)EC50: 0.16 µM48 hrsReduction in cell viability[3]
HCT-116Cytotoxicity (Hoechst 33342)EC50: 0.11 µM48 hrsReduction in cell viability[3]
Huh-7Cytotoxicity (Hoechst 33342)EC50: 0.39 µM48 hrsReduction in cell viability[3]
LN229Cell Viability (MTT)1 µM24 hrs~53% reduction in viability[7]
GBM8401Cell Viability (MTT)1 µM24 hrs~75% reduction in viability[7]
U87MGCell Viability (MTT)1 µM24 hrs~49% reduction in viability[7]
THP-1Cell Viability (Trypan Blue)0-200 nM72 hrsMost sensitive to ONX-0914[8][9]
HL-60Cell Viability (Trypan Blue)0-200 nM72 hrsModerate sensitivity[8][9]
U937Cell Viability (Trypan Blue)0-200 nM72 hrsModerate sensitivity[8][9]
MM1.SCell Viability (Alamar Blue)Clinically relevant concentrations47 hrsCytotoxicity similar to bortezomib[10]
RPMI-8226Cell Viability (Alamar Blue)Clinically relevant concentrations47 hrsSynergistic with bortezomib[10]
Table 2: Effect of ONX-0914 on Apoptosis and Proteasome Activity
Cell LineAssayConcentrationIncubation TimeObserved EffectReference
LN229Annexin V/7-AAD1 µM-12.2% apoptotic cells[6]
GBM8401Annexin V/7-AAD1 µM-26.6% apoptotic cells[6]
U87MGAnnexin V/7-AAD1 µM-10.3% apoptotic cells[6]
THP-1Proteasome Activity50 nM-94% decrease in β5i-specific activity[8]
HL-60Proteasome Activity50 nM-83% decrease in β5i-specific activity[8]
U937Proteasome Activity50 nM-86% decrease in β5i-specific activity[8]
RajiProteasome ActivityIC50: 5.7 nM-Inhibition of proteasome subunit β5i[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on glioblastoma cells.[7]

Materials:

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of ONX-0914 (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed Cells in 96-well plate Treat Treat with ONX-0914 Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Dissolve Dissolve Formazan (DMSO) Incubate2->Dissolve Read Read Absorbance (570 nm) Dissolve->Read

Figure 2: Workflow for MTT-based cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on the methodology described for glioblastoma cells.[6]

Materials:

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of ONX-0914 for the specified duration.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Protein Expression

This is a general protocol adapted from several sources.[4][11][12]

Materials:

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, BCL-2, p53, LC3B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with ONX-0914 as required.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect

Figure 3: General workflow for Western blot analysis.
Protocol 4: Proteasome Activity Assay

This protocol is based on methods used to assess the inhibition of proteasome subunits.[8][10]

Materials:

  • This compound

  • Proteasome-Glo™ Cell-Based Assay Kit (or similar fluorogenic substrate-based assay)

  • Luminometer or fluorometer

Procedure:

  • Seed cells in a 96-well plate.

  • Treat cells with various concentrations of ONX-0914 for a short duration (e.g., 1-2 hours).

  • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. Specific substrates can be used to measure the activity of different proteasome subunits (e.g., a substrate for chymotrypsin-like activity for LMP7).

  • Add the reagent to each well.

  • Incubate at room temperature for 10-30 minutes to allow for cell lysis and substrate cleavage.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of proteasome inhibition relative to the vehicle-treated control.

Conclusion

This compound is a selective and potent inhibitor of the immunoproteasome's LMP7 subunit, making it an invaluable tool for studying the role of the immunoproteasome in various biological processes. The protocols provided here offer a framework for investigating the effects of ONX-0914 on cell viability, apoptosis, and proteasome activity in in vitro cell culture models. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions.

References

Application Notes and Protocols for ONX-0914 TFA in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and regulating cytokine production. By selectively targeting LMP7, ONX-0914 modulates inflammatory responses, making it a valuable tool for investigating the role of the immunoproteasome in autoimmune diseases such as rheumatoid arthritis.[1][2] Preclinical studies in various mouse models of autoimmune diseases have demonstrated that ONX-0914 can attenuate disease severity by reducing the production of pro-inflammatory cytokines and modulating T-cell differentiation.[1][2][3]

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of ONX-0914 TFA in mouse models of arthritis.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of ONX-0914 used in various preclinical mouse models, with a focus on arthritis and other inflammatory conditions. A dosage of 10 mg/kg is frequently utilized and has been shown to be effective.[4][5]

Parameter Details Reference
Compound This compoundN/A
Common Dosage Range 6 - 20 mg/kg[6]
Frequently Used Dosage 10 mg/kg[4][5]
Administration Routes Subcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.)[7]
Treatment Frequency Daily, Every other day, 3 times weekly[7]
Vehicle/Formulation 10% sulfobutylether-β-cyclodextrin in 10 mM sodium citrate (pH 6)[8]

Mechanism of Action: Signaling Pathway

ONX-0914 selectively inhibits the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome. This inhibition disrupts the normal processing and degradation of specific proteins within immune cells, leading to a downstream cascade of anti-inflammatory effects. Key consequences of LMP7 inhibition include the reduced production of pro-inflammatory cytokines such as IL-6, IL-17, IL-23, and TNF-α. Furthermore, ONX-0914 has been shown to suppress the differentiation of pro-inflammatory T helper cells, specifically Th1 and Th17 cells, which are critical drivers of autoimmune pathology in arthritis.

ONX_0914_Mechanism Mechanism of Action of ONX-0914 in Arthritis ONX_0914 ONX-0914 Immunoproteasome Immunoproteasome (LMP7/β5i subunit) ONX_0914->Immunoproteasome Inhibits Protein_Degradation Altered Protein Degradation Immunoproteasome->Protein_Degradation Leads to NF_kB NF-κB Pathway Modulation Protein_Degradation->NF_kB Impacts Cytokine_Production Reduced Pro-inflammatory Cytokine Production (IL-6, IL-17, IL-23, TNF-α) NF_kB->Cytokine_Production Regulates T_Cell_Differentiation Inhibition of Th1 and Th17 Cell Differentiation NF_kB->T_Cell_Differentiation Influences Inflammation Reduced Joint Inflammation and Damage Cytokine_Production->Inflammation Reduces T_Cell_Differentiation->Inflammation Reduces

Caption: Mechanism of ONX-0914 in attenuating arthritis.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The Collagen-Induced Arthritis (CIA) model is a widely used and robust model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutics.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • This compound

  • Vehicle (e.g., 10% sulfobutylether-β-cyclodextrin in 10 mM sodium citrate, pH 6)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Preparation of Collagen Emulsion:

    • Dissolve Bovine Type II Collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.

    • To prepare the primary immunization emulsion, mix an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL collagen. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

    • For the booster immunization, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Anesthetize the mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

    • Day 21 (Booster Immunization): Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

  • This compound Treatment (Prophylactic Regimen):

    • Treatment Initiation: Begin treatment on Day 21, at the time of the booster immunization.

    • Dosage and Administration: Administer this compound at a dose of 10 mg/kg via subcutaneous or intraperitoneal injection.

    • Frequency: Treat mice every other day or three times a week.

    • Control Group: Administer an equal volume of the vehicle to the control group using the same schedule.

  • Monitoring and Assessment:

    • Clinical Scoring: Begin monitoring for signs of arthritis around day 24. Score the severity of arthritis in each paw 3-4 times per week based on a scale of 0-4 (0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist/ankle or digits; 2 = moderate swelling and erythema; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and erythema with joint deformity/ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper at each scoring time point.

    • Body Weight: Monitor the body weight of the mice 2-3 times per week.

  • Endpoint Analysis:

    • At the end of the study (typically around Day 42-56), euthanize the mice.

    • Histopathology: Collect ankle and knee joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Cytokine Analysis: Collect serum to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA.

    • Flow Cytometry: Isolate splenocytes or cells from draining lymph nodes to analyze immune cell populations, particularly Th1 and Th17 cells.

Experimental Workflow

The following diagram illustrates the general experimental workflow for evaluating the efficacy of ONX-0914 in a collagen-induced arthritis mouse model.

CIA_Workflow Experimental Workflow for ONX-0914 in CIA Mouse Model Day_0 Day 0: Primary Immunization (Collagen + CFA) Day_21 Day 21: Booster Immunization (Collagen + IFA) Start ONX-0914 Treatment Day_0->Day_21 21 days Monitoring Day 24 onwards: Monitor Arthritis Development (Clinical Score, Paw Thickness) Day_21->Monitoring 3 days Treatment Continuous Treatment (e.g., 3x/week) Day_21->Treatment Endpoint Day 42-56: Study Endpoint (Histology, Cytokine Analysis) Monitoring->Endpoint ~3-5 weeks Treatment->Endpoint Duration of study

References

Application Notes and Protocols for ONX-0914 TFA Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and preparation of ONX-0914 trifluoroacetate (TFA) salt solutions for use in research and drug development applications. ONX-0914 is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7), also known as β5i.[1][2][3] It has demonstrated potential in the study of autoimmune diseases, cancer, and other inflammatory conditions.[4][5]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of ONX-0914 TFA is crucial for its proper handling and use in experimental settings.

PropertyValueSource
Synonyms PR-957 TFA[1][2]
Molecular Weight 694.7 g/mol [1]
Appearance Solid[2]
Solubility (25°C) DMSO: ≥ 90 mg/mLEthanol: ≥ 69 mg/mLWater: Insoluble[1][6]
Storage Store solid at 2-8°C, dry and sealed.[1] Stock solutions: -80°C for up to 6 months; -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2]

Recommended Solvents and Stock Solution Preparation

The choice of solvent is critical for ensuring the complete dissolution and stability of this compound.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): The most common and highly recommended solvent for preparing high-concentration stock solutions.[1][6]

  • Ethanol (EtOH): Can also be used to dissolve this compound.[6]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Materials:

    • This compound solid

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

    • Optional: Water bath or heating block set to 37°C

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound solid in a sterile tube. For example, for 1 mL of a 10 mM stock solution, weigh out 6.947 mg of this compound (Molecular Weight = 694.7 g/mol ).

    • Add the appropriate volume of sterile DMSO to the solid. For a 10 mM solution, add 1 mL of DMSO for every 6.947 mg of this compound.

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming at 37°C for a few minutes can aid in dissolution if necessary.[6]

    • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Experimental Protocols

3.1. Preparation of Working Solutions for Cell-Based Assays

For most in vitro cell culture experiments, the high-concentration DMSO stock solution needs to be further diluted in a cell culture medium to the desired final concentration.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium appropriate for your cell line

    • Sterile microcentrifuge tubes and pipette tips

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in a sterile cell culture medium to achieve the final desired concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

    • For example, to prepare a 100 nM working solution in 10 mL of media:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (results in a 10 µM solution).

      • Add 100 µL of the 10 µM intermediate solution to 9.9 mL of cell culture medium to achieve the final 100 nM concentration. The final DMSO concentration will be 0.001%.

    • Add the final working solution to your cell cultures. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

3.2. Preparation for In Vivo Administration

For animal studies, this compound is typically formulated for intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Materials:

    • This compound solid

    • DMSO

    • Phosphate-buffered saline (PBS) or other suitable vehicle

    • Sterile vials and syringes

  • Procedure for a 4% DMSO in PBS Formulation: [7]

    • Dissolve the required amount of this compound in DMSO to create a concentrated stock.

    • Dilute the DMSO stock solution with sterile PBS (pre-warmed to 37°C to prevent precipitation) to the final desired concentration for injection.[7] The final DMSO concentration should be kept low (e.g., 4%) to minimize toxicity.[7]

    • For example, to prepare 1 mL of a 1 mg/mL solution for injection with 4% DMSO:

      • Dissolve 25 mg of this compound in 1 mL of DMSO (25 mg/mL stock).

      • Add 40 µL of the 25 mg/mL stock to 960 µL of sterile, warm PBS.

    • Administer the solution to the animals via the desired route (e.g., i.v. or i.p.).[2][7] A common dosage used in mouse models is in the range of 2-10 mg/kg.[2]

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh this compound Solid dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -80°C or -20°C aliquot->store thaw_stock_vitro Thaw Stock Aliquot store->thaw_stock_vitro For Cell-Based Assays thaw_stock_vivo Thaw Stock Aliquot store->thaw_stock_vivo For Animal Studies dilute_media Dilute in Culture Medium thaw_stock_vitro->dilute_media add_cells Add to Cells dilute_media->add_cells dilute_vehicle Dilute in Vehicle (e.g., PBS) thaw_stock_vivo->dilute_vehicle administer Administer to Animal dilute_vehicle->administer

Caption: Workflow for preparing this compound solutions.

ONX-0914 Inhibition of the Immunoproteasome Signaling Pathway

G cluster_proteasome Ubiquitin-Proteasome System cluster_downstream Downstream Cellular Effects ub_protein Ubiquitinated Proteins immunoproteasome Immunoproteasome (LMP7/β5i subunit) ub_protein->immunoproteasome Targeted for degradation peptides Antigenic Peptides immunoproteasome->peptides Generates degradation Protein Degradation immunoproteasome->degradation Results in cytokine_production Pro-inflammatory Cytokine Production (e.g., IL-6, IL-23, TNF-α) immunoproteasome->cytokine_production Promotes antigen_presentation Antigen Presentation (MHC-I) peptides->antigen_presentation Leads to onx0914 ONX-0914 onx0914->immunoproteasome Inhibits onx0914->antigen_presentation Reduces onx0914->cytokine_production Reduces tcell_activation T-Cell Activation & Differentiation onx0914->tcell_activation Reduces antigen_presentation->tcell_activation Stimulates

Caption: ONX-0914 inhibits the LMP7 subunit of the immunoproteasome.

References

Application Notes: Utilizing ONX-0914 TFA for Western Blot Analysis in Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ONX-0914, available as a trifluoroacetate (TFA) salt, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7), also known as β5i.[1][2][3][4] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and tissues exposed to inflammatory stimuli. By selectively targeting LMP7, ONX-0914 allows researchers to investigate the specific roles of the immunoproteasome in various cellular processes, including antigen presentation, cytokine production, and cell signaling, with minimal off-target effects on the constitutive proteasome.[4][5] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of ONX-0914 by examining its effects on protein expression and post-translational modifications.

Mechanism of Action

ONX-0914 acts as a noncompetitive and irreversible inhibitor of the chymotrypsin-like activity of the LMP7 subunit.[1][2] This inhibition leads to an accumulation of poly-ubiquitinated proteins that would typically be degraded by the immunoproteasome.[1] Consequently, this can modulate various downstream signaling pathways and cellular responses.

Key Research Applications

Western blot analysis following ONX-0914 treatment is instrumental in several research areas:

  • Immunology and Inflammation: To study the role of the immunoproteasome in T-cell and B-cell activation, cytokine secretion (e.g., IL-6, TNF-α, IL-23), and differentiation of T helper cells.[4][5][6][7]

  • Neurobiology: To investigate the neuroprotective effects of immunoproteasome inhibition in conditions like hypoxic-ischemic brain damage and to assess its low neurotoxicity compared to general proteasome inhibitors.[8][9]

  • Oncology: To explore the induction of apoptosis and autophagy in cancer cells, such as glioblastoma, by observing the cleavage of PARP and caspase-3, and changes in autophagy markers like LC3.[10]

  • Cardiovascular and Metabolic Diseases: To examine its effects on signaling pathways involved in conditions like diabetic cardiomyopathy and atherosclerosis.[7][11][12]

Quantitative Data Summary

The following table summarizes quantitative data from various studies that have employed ONX-0914 in Western blot analysis.

Cell/Tissue TypeONX-0914 Concentration/DoseTreatment DurationTarget Protein(s)Observed EffectReference
Mouse CD4+ T cells300 nM2 hours (pulse)p-ERK, p-MEKReduced phosphorylation sustainment[6]
Rat Hippocampus (HIBD model)20 mg/kgN/Ap-AktIncreased expression[8]
Primary Rat Cortical Cultures0.5 µM24 hoursCleaved Caspase 3Increased expression[9]
Human Umbilical Vein Endothelial Cells (HUVECs)N/A1 hour (pretreatment)p-Smad3, VE-cadherin, Vimentin, SM22αInhibited TGFβ1-induced changes[11]
MESO-4 (Malignant Pleural Mesothelioma cells)20 nM3 hoursβ1i, β2i, β5iNo significant change in expression[13]
Mouse Spleen Lysates (LDLr-/- mice)10 mg/kg1 weekLMP773.4 ± 8.9% inactivation[7][12]
Human Glioblastoma Cells (LN229, GBM8401, U87MG)1 µM24 hoursPARP, BCL-2PARP cleavage, reduced BCL-2 expression[10]
Bone Marrow-Derived Dendritic Cells (BMDCs)N/AN/AK48-ubiquitinated proteinsIncreased abundance[14]

Experimental Protocols

Protocol 1: General Western Blot Analysis of Protein Expression Following ONX-0914 Treatment

This protocol provides a general framework for assessing changes in protein expression levels after treating cells with ONX-0914.

1. Cell Culture and Treatment:

  • Seed cells to achieve 70-80% confluency on the day of treatment.
  • Treat cells with the desired concentration of ONX-0914 or vehicle control (e.g., DMSO) for the specified duration. Treatment times can range from a few hours to overnight, depending on the experimental goals.[6][9][13]

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.
  • Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[15][16]
  • Incubate the cell suspension on ice for 30 minutes with periodic vortexing.
  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[15]

4. Sample Preparation and SDS-PAGE:

  • Normalize protein samples to the same concentration with lysis buffer.
  • Add an equal volume of 2x Laemmli sample buffer to each sample.
  • Boil the samples at 95°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17][18]

6. Blocking and Antibody Incubation:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Capture the chemiluminescent signal using a CCD camera-based imager or film.

8. Data Analysis:

  • Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin, or α-tubulin).

Signaling Pathways and Experimental Workflows

ONX_0914_Mechanism_of_Action cluster_inhibition ONX-0914 Action cluster_downstream Downstream Effects ONX_0914 ONX-0914 TFA Immunoproteasome Immunoproteasome (LMP7/β5i subunit) ONX_0914->Immunoproteasome Inhibits Ub_Proteins Accumulation of Poly-ubiquitinated Proteins Immunoproteasome->Ub_Proteins Leads to Cytokine_Production Decreased Cytokine Production (IL-6, TNF-α) Ub_Proteins->Cytokine_Production Apoptosis Induction of Apoptosis (Caspase-3, PARP cleavage) Ub_Proteins->Apoptosis Signaling_Modulation Modulation of Signaling (↓ p-ERK, ↑ p-Akt) Ub_Proteins->Signaling_Modulation Western_Blot_Workflow_ONX_0914 A Cell Culture & ONX-0914 Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Antibody Incubation (Primary & Secondary) F->G H Detection (ECL) G->H I Data Analysis H->I PI3K_Akt_Pathway_Modulation ONX_0914 ONX-0914 LMP7 LMP7 ONX_0914->LMP7 Inhibits PI3K PI3K LMP7->PI3K Inhibits (indirectly) Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Neuroprotection Neuroprotection & Reduced Inflammation p_Akt->Neuroprotection Promotes

References

Application Notes and Protocols for ONX-0914 TFA in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914 TFA (also known as PR-957 TFA) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin.[1][2][3][4] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the regulation of cytokine production and T cell differentiation.[5][6] Specifically, ONX-0914 targets the chymotrypsin-like subunit of the immunoproteasome, LMP7 (low-molecular mass polypeptide-7), and to a lesser extent, the LMP2 subunit.[5][6][7] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, making it a valuable tool for studying immune-mediated diseases and for potential therapeutic applications.[5][6][7] Flow cytometry is an indispensable technique for dissecting the cellular effects of ONX-0914, allowing for the precise analysis of immune cell populations, their activation status, and cytokine profiles.

Mechanism of Action

ONX-0914 acts as a noncompetitive and irreversible inhibitor of the immunoproteasome.[1][2] Its primary target, the LMP7 subunit, is critical for the chymotrypsin-like activity of the immunoproteasome. Inhibition of this activity disrupts the generation of antigenic peptides for presentation on MHC class I molecules, thereby affecting CD8+ T cell responses.[5][7] Furthermore, ONX-0914 has been shown to skew T cell differentiation, limiting the development of pro-inflammatory Th1 and Th17 cells while promoting the differentiation of regulatory T cells (Tregs).[5][7] It also impacts the functionality of dendritic cells (DCs) by hindering their ability to prime T cells.[5][7] The downstream effects of ONX-0914 treatment include a reduction in the secretion of inflammatory cytokines by various immune cells, including peripheral blood mononuclear cells (PBMCs) and T cells.[5][7]

Data Summary

The following tables summarize the quantitative effects of ONX-0914 as reported in various studies.

Table 1: Effects of ONX-0914 on Immune Cell Populations and Phenotype

Cell TypeSpeciesExperimental ModelONX-0914 Dose/ConcentrationObserved EffectReference
CD4+ T cellsMouseIn vivo (atherosclerosis)10 mg/kgReduced levels of antigen-experienced T cells.[5]
Th1 cellsMouseIn vivo (atherosclerosis)10 mg/kgReduced levels in advanced atherosclerosis.[5]
Dendritic Cells (DCs)MouseIn vivo (atherosclerosis)10 mg/kgReduced levels and activation.[5][7]
MacrophagesMouseIn vivo (atherosclerosis)10 mg/kgReduced levels and activation.[7]
Adipose Stem CellsMouseIn vivo (WTD-fed)10 mg/kgMassively reduced numbers.[7]
PreadipocytesMouseIn vivo (WTD-fed)10 mg/kgMassively reduced numbers.[7]
NeutrophilsMouseIn vivo (atherosclerosis)10 mg/kgSignificant increase in blood.[7]
Patrolling MonocytesMouseIn vivo (atherosclerosis)10 mg/kgReduced populations.[7]
EosinophilsMouseIn vivo (allergic airway inflammation)10 mg/kgReduced infiltration in BALF and lungs.[8]
αβ+ T cellsMouseIn vivo (psoriasis model)10 mg/kgSignificantly decreased IL-17A secretion.[9]

Table 2: Effects of ONX-0914 on Cytokine Production

CytokineCell Type/SourceSpeciesONX-0914 Dose/ConcentrationObserved EffectReference
IL-6MouseIn vivo (serum)10 mg/kgElevated levels.[7]
TNF-αMouseIn vivo (serum)10 mg/kgElevated levels.[7]
IL-1βMouseIn vivo (serum)10 mg/kgTrend towards increased levels.[7]
IL-1βHuman (THP-1 cells)In vitro50 nMIncreased mRNA levels.[10]
TNF-αHuman (THP-1 cells)In vitro50 nMIncreased mRNA levels.[10]
CXCL8Human (THP-1 cells)In vitro50 nM130-fold increase in mRNA levels.[10]
IL-17AMouse (CD4+ T cells)In vivo (psoriasis model)10 mg/kgSignificantly reduced percentage of IL-17A+ cells in lymph nodes and spleen.[9]
IL-22Mouse (T cells)In vivo (psoriasis model)10 mg/kgReduced secretion.[9]

Experimental Protocols

This section provides a generalized protocol for analyzing the effects of this compound on immune cells using flow cytometry. This protocol should be adapted based on the specific cell type, experimental goals, and available reagents.

Materials:

  • This compound

  • DMSO (for dissolving this compound)

  • Cell culture medium (e.g., RPMI-1640) supplemented with FBS, penicillin/streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Cell stimulation reagents (e.g., PMA, Ionomycin, Brefeldin A for intracellular cytokine staining)

  • Fluorochrome-conjugated antibodies specific for cell surface and intracellular markers of interest

  • Fixation/Permeabilization buffers (for intracellular staining)

  • Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)

  • Flow cytometer

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Cell Preparation:

    • Isolate primary immune cells (e.g., PBMCs, splenocytes, or specific subpopulations) using standard methods such as Ficoll-Paque density gradient centrifugation or magnetic-activated cell sorting (MACS).

    • Alternatively, use cultured immune cell lines.

    • Resuspend cells in complete culture medium at a concentration of 1-2 x 10^6 cells/mL.

  • ONX-0914 Treatment:

    • Dilute the this compound stock solution in culture medium to the desired final concentrations. Typical in vitro concentrations range from 50 nM to 300 nM.[10][11]

    • Add the diluted this compound to the cell suspension. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

    • Incubate the cells for the desired period. Incubation times can vary from a few hours to several days depending on the experimental endpoint. For example, a 6-hour incubation has been used prior to lentiviral transduction studies.[10][12]

  • Cell Stimulation (for cytokine analysis):

    • If analyzing intracellular cytokine production, stimulate the cells for the last 4-6 hours of the ONX-0914 treatment period.

    • A common stimulation cocktail is PMA (e.g., 25 ng/mL) and Ionomycin (e.g., 500 ng/mL) in the presence of a protein transport inhibitor such as Brefeldin A (e.g., 10 µg/mL) or Monensin.[8]

  • Staining for Flow Cytometry:

    • Surface Staining:

      • Harvest the cells and wash them with cold PBS or Flow Cytometry Staining Buffer.

      • Resuspend the cells in a small volume of staining buffer.

      • Add a viability dye according to the manufacturer's instructions to distinguish live and dead cells.

      • Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers.

      • Incubate for 20-30 minutes at 4°C in the dark.

      • Wash the cells twice with staining buffer.

    • Intracellular Staining (if applicable):

      • After surface staining and washing, fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 10-20 minutes at room temperature.

      • Wash the cells with PBS.

      • Permeabilize the cells using a permeabilization buffer (e.g., containing saponin or a mild detergent).

      • Add a cocktail of fluorochrome-conjugated antibodies against intracellular targets (e.g., cytokines, transcription factors).

      • Incubate for 30-45 minutes at room temperature or 4°C in the dark.

      • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer. Ensure that appropriate compensation controls (single-stained beads or cells) are run for each fluorochrome used.

    • Analyze the data using flow cytometry analysis software. Gate on single, live cells before analyzing the expression of markers on different cell populations.

Visualizations

ONX_0914_Signaling_Pathway cluster_proteasome Proteasome cluster_inhibition Inhibition cluster_downstream Downstream Effects Constitutive Proteasome Constitutive Proteasome Immunoproteasome Immunoproteasome Antigen Presentation Antigen Presentation Immunoproteasome->Antigen Presentation Decreases Cytokine Production Cytokine Production Immunoproteasome->Cytokine Production Modulates T Cell Differentiation T Cell Differentiation Immunoproteasome->T Cell Differentiation Skews ONX-0914 ONX-0914 ONX-0914->Immunoproteasome Inhibits LMP7/LMP2

Caption: Signaling pathway inhibited by ONX-0914.

Flow_Cytometry_Workflow Cell Preparation Cell Preparation ONX-0914 Treatment ONX-0914 Treatment Cell Preparation->ONX-0914 Treatment Cell Stimulation (Optional) Cell Stimulation (Optional) ONX-0914 Treatment->Cell Stimulation (Optional) Surface Antibody Staining Surface Antibody Staining ONX-0914 Treatment->Surface Antibody Staining Cell Stimulation (Optional)->Surface Antibody Staining Fixation & Permeabilization (Optional) Fixation & Permeabilization (Optional) Surface Antibody Staining->Fixation & Permeabilization (Optional) Data Acquisition Data Acquisition Surface Antibody Staining->Data Acquisition Intracellular Antibody Staining (Optional) Intracellular Antibody Staining (Optional) Fixation & Permeabilization (Optional)->Intracellular Antibody Staining (Optional) Intracellular Antibody Staining (Optional)->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Experimental workflow for flow cytometry with ONX-0914.

References

Application Notes: In Vivo Administration of ONX-0914 TFA in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or β5i)[1][2]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines[3][4]. By selectively targeting LMP7, and to a lesser extent LMP2 (β1i), ONX-0914 modulates immune responses without the broader toxicity associated with non-selective proteasome inhibitors[5][6][7]. These characteristics make ONX-0914 a valuable tool for investigating the role of the immunoproteasome in various disease models and a potential therapeutic agent for autoimmune disorders, certain cancers, and inflammatory conditions[4][6][8].

These application notes provide a comprehensive overview of the in vivo use of ONX-0914 TFA in mice, including established protocols, dosage regimens, and summaries of its effects in various experimental models.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from various studies involving the in vivo administration of ONX-0914 in mice.

Table 1: ONX-0914 In Vivo Dosage and Administration Regimens in Mice

Mouse ModelDisease/ApplicationDosageAdministration RouteFrequencyVehicleSource
SMARTAT-cell Activation / LCMV Infection10 mg/kgSubcutaneous (s.c.)Single dose 2h before infectionNot specified[8]
C57BL/6JDiabetic Cardiomyopathy (STZ-induced)Not specifiedNot specifiedNot specifiedNot specified[3]
BALB/cMalaria (P. berghei ANKA)5-50 mg/kgIntraperitoneal (i.p.), Per Oral (p.o.)4 consecutive days10% DMSO, 10% Tween-80, 80% DDW[5]
mdxDuchenne Muscular Dystrophy10 mg/kgSubcutaneous (s.c.)Every other day (Days 2, 4, 6)Not specified[2]
LDLr-/-Atherosclerosis10 mg/kgIntraperitoneal (i.p.)3 times weekly for 7 weeks4% DMSO in PBS[9]
C57BL/6Colitis (DSS-induced)10 mg/kgSubcutaneous (s.c.)Every other day10% Captisol, 10 mM sodium citrate[10]
NSGAcute Lymphoblastic Leukemia (ALL)15 mg/kgSubcutaneous (s.c.)Not specified10 mM sodium citrate, 10% Captisol[6][11]
NMRIViral Myocarditis (CVB3)Not specifiedNot specifiedDaily for 8 daysNot specified[12]
Nude MiceGlioblastoma XenograftNot specifiedNot specifiedDaily for 15 daysNot specified[13]

Table 2: Summary of In Vivo Effects of ONX-0914 in Different Mouse Models

Disease ModelKey FindingsQuantitative EffectSource
T-cell Activation (LCMV)Attenuated T-cell activation.~45% less up-regulation of CD69 and CD25 on CD4+ T cells.[8]
Diabetic CardiomyopathyAmeliorated cardiac dysfunction, inhibited endothelial-mesenchymal transition (EndMT).Reversed the increased levels of αSMA and Vimentin and the decreased levels of VE-cadherin.[3]
GlioblastomaIn combination with temozolomide (TMZ), reduced tumor progression.Significant tumor regression compared to TMZ alone.[13][14]
Malaria (P. berghei)Suppressed parasite growth and increased survival.>95% parasite suppression after 4 days; ED₅₀ of 7.62 mg/kg (p.o.) and 6.52 mg/kg (i.p.).[5]
Duchenne Muscular DystrophyShort-term treatment showed no detrimental effects on muscle structure or function.No significant change in strength, walking speed, or inflammatory infiltration.[2]
AtherosclerosisReduced atherosclerotic lesion size and white adipose tissue mass.28.4% reduction in lesion size in the aortic root.[9]
ColitisDecreased the frequency of Th17 cells in the lamina propria.Significant reduction in Th17 cell frequency, especially on day 8 post-colitis induction.[10]
Acute Lymphoblastic LeukemiaSignificantly delayed tumor growth in orthotopic xenografts.Tumor growth delay was comparable to bortezomib in the initial 3 weeks.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

NOTE: ONX-0914 has limited aqueous solubility. The choice of vehicle is critical for successful in vivo administration.

Method 1: Cyclodextrin-based Formulation (for s.c. injection)

This method is suitable for subcutaneous administration and has been used in autoimmune and oncology models[6][10].

  • Prepare a vehicle solution of 10% (w/v) sulfobutylether-β-cyclodextrin (e.g., Captisol®) in 10 mM sodium citrate buffer (pH 6.0).

  • Weigh the required amount of this compound powder.

  • Add the vehicle solution to the powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the required concentration is 2.5 mg/mL).

  • Vortex or sonicate briefly until the compound is fully dissolved. The solution should be clear.

  • Use the freshly prepared solution for injection.

Method 2: DMSO-based Formulation (for i.p. injection)

This method is suitable for intraperitoneal administration but care must be taken to minimize DMSO concentration to avoid toxicity[9].

  • Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • On the day of injection, dilute the stock solution in a suitable sterile carrier such as phosphate-buffered saline (PBS).

  • The final concentration of DMSO in the injected volume should be kept to a minimum, ideally below 5%[9]. For example, to achieve a 4% DMSO solution, dilute 40 µL of the DMSO stock into 960 µL of sterile PBS.

  • Warm the final solution to 37°C before injection to prevent precipitation of ONX-0914[9].

  • Vortex well before drawing into the syringe.

Protocol 2: General Protocol for Administration in Mice

Subcutaneous (s.c.) Administration

  • Gently restrain the mouse, for example, by scruffing the loose skin over the neck and shoulders.

  • Lift the skin to form a "tent" in the interscapular region.

  • Insert a sterile needle (e.g., 27-30 gauge) at the base of the tented skin, parallel to the spine.

  • Aspirate briefly to ensure the needle has not entered a blood vessel.

  • Slowly inject the prepared ONX-0914 solution (typically 100-150 µL).

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (i.p.) Administration

  • Properly restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.

  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.

  • Aspirate briefly to ensure the needle has not entered the intestine or bladder.

  • Slowly inject the prepared ONX-0914 solution.

  • Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for an in vivo study with ONX-0914 and its primary mechanism of action.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Model Selection (e.g., LDLr-/-, NSG, mdx) B This compound Preparation (Vehicle: Captisol or DMSO/PBS) A->B C Baseline Measurement (e.g., Body Weight, Tumor Volume) B->C D In Vivo Administration (s.c. or i.p.) C->D E Treatment Period (e.g., 3x weekly for 7 weeks) D->E G Tissue Collection (Spleen, Tumor, Heart, etc.) E->G F Endpoint Analysis (e.g., Histology, Flow Cytometry) H Data Interpretation & Statistical Analysis F->H G->F

Caption: Generalized experimental workflow for in vivo ONX-0914 studies in mice.

G ONX ONX-0914 IP Immunoproteasome (LMP7/β5i subunit) ONX->IP Inhibits NFkB NF-κB Signaling ONX->NFkB No significant effect reported ERK Sustained ERK Phosphorylation IP->ERK Regulates IP->ERK Inhibition leads to reduced sustainment TGFb TGFβ-Smad3 Pathway IP->TGFb Regulates IP->TGFb Inhibition blocks pathway activation Tcell T-Cell Activation ERK->Tcell Promotes EndMT Endothelial-Mesenchymal Transition (EndMT) TGFb->EndMT Promotes

Caption: Simplified signaling pathways modulated by ONX-0914 in vivo.

References

Application Notes and Protocols for ONX-0914 TFA Treatment in Lupus Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ONX-0914 Trifluoroacetate (TFA), a selective inhibitor of the immunoproteasome subunit LMP7, in preclinical lupus animal models. The protocols detailed below are synthesized from multiple studies and are intended to serve as a guide for designing and executing experiments to evaluate the therapeutic potential of ONX-0914 in systemic lupus erythematosus (SLE).

Introduction

ONX-0914 is a potent and selective inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit LMP7 (also known as β5i). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is induced by pro-inflammatory cytokines. In the context of autoimmune diseases like lupus, the immunoproteasome plays a crucial role in processing and presenting antigens, as well as in the production of inflammatory cytokines and the differentiation of pathogenic T cells. By selectively targeting LMP7, ONX-0914 offers a therapeutic strategy to modulate the autoimmune response with potentially fewer side effects than broad-spectrum proteasome inhibitors.

Mechanism of Action

ONX-0914 selectively and irreversibly inhibits the LMP7 subunit of the immunoproteasome. This inhibition leads to a cascade of downstream effects that ameliorate lupus pathology:

  • Reduced Pro-inflammatory Cytokine Production: ONX-0914 has been shown to decrease the production of key inflammatory cytokines, including Interleukin-23 (IL-23), Tumor Necrosis Factor-alpha (TNF-α), IL-6, Interferon-gamma (IFN-γ), and IL-2.[1]

  • Inhibition of Pathogenic T-cell Differentiation: The compound impairs the differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells, which are critical drivers of autoimmunity in lupus.[2]

  • Suppression of Type I Interferon (IFN) Signature: ONX-0914 can reduce the production of IFN-α, a key cytokine implicated in the pathogenesis of SLE.[3]

  • Reduction of Autoantibody-Secreting Cells: Treatment with ONX-0914 leads to a significant decrease in the number of plasma cells and antibody-secreting cells (ASCs) in the spleen and bone marrow, thereby lowering the levels of pathogenic autoantibodies.

Signaling Pathway and Experimental Workflow

ONX_0914_Mechanism_of_Action cluster_autoimmunity Lupus Pathogenesis cluster_inhibition Therapeutic Intervention Antigen Presenting Cells Antigen Presenting Cells T-cells T-cells Antigen Presenting Cells->T-cells Activates B-cells B-cells T-cells->B-cells Helps Inflammatory Cytokines Inflammatory Cytokines T-cells->Inflammatory Cytokines Produces Plasma Cells Plasma Cells B-cells->Plasma Cells Differentiates into Autoantibodies Autoantibodies Plasma Cells->Autoantibodies Secretes Tissue Damage Tissue Damage Autoantibodies->Tissue Damage Causes Inflammatory Cytokines->Tissue Damage Causes ONX-0914 ONX-0914 Immunoproteasome (LMP7) Immunoproteasome (LMP7) ONX-0914->Immunoproteasome (LMP7) Inhibits Immunoproteasome (LMP7)->Antigen Presenting Cells Modulates Antigen Presentation Immunoproteasome (LMP7)->T-cells Affects Differentiation (Th1, Th17) Immunoproteasome (LMP7)->Inflammatory Cytokines Reduces Production

Experimental_Workflow Start Animal Model Selection Select Lupus Model (MRL/lpr or NZB/W) Start->Animal Model Selection Treatment Initiation Initiate ONX-0914 TFA Treatment Animal Model Selection->Treatment Initiation In-life Monitoring Monitor Proteinuria & Body Weight Treatment Initiation->In-life Monitoring Endpoint Endpoint Reached In-life Monitoring->Endpoint Tissue Collection Collect Blood, Spleen, Kidneys Endpoint->Tissue Collection Analysis Analyze Samples Tissue Collection->Analysis Stop Analysis->Stop

Data Presentation

The following tables summarize the quantitative effects of ONX-0914 treatment in MRL/lpr and NZB/W lupus-prone mouse models as reported in various studies.

Table 1: Efficacy of ONX-0914 in MRL/lpr Mice

ParameterTreatment GroupVehicle Control% Reduction/ImprovementReference
Proteinuria (>100 mg/dL) ONX-0914 (10 mg/kg, 3x/week, 13 weeks)All mice developed proteinuria<20% of treated mice developed proteinuria[4]
Spleen Plasma Cells (CD138+) ONX-0914 (10 mg/kg, 13 weeks)Baseline~50% reduction[3]
Bone Marrow Plasma Cells (CD138+) ONX-0914 (10 mg/kg, 13 weeks)Baseline~65% reduction[3]
Spleen Total IgG ASCs ONX-0914 (10 mg/kg, 13 weeks)Baseline~15% reduction[4]
Spleen anti-dsDNA IgG ASCs ONX-0914 (10 mg/kg, 13 weeks)Baseline~39% reduction[4]
Bone Marrow Total IgG ASCs ONX-0914 (10 mg/kg, 13 weeks)Baseline~44% reduction[4]
Bone Marrow anti-dsDNA IgG ASCs ONX-0914 (10 mg/kg, 13 weeks)Baseline~79% reduction[4]

Table 2: Efficacy of ONX-0914 in NZB/W F1 Mice

ParameterTreatment GroupVehicle Control% Reduction/ImprovementReference
Proteinuria ONX-0914 (20 mg/kg, 8 weeks)Progressive proteinuriaHalted disease progression[3]
Spleen Plasma Cells ONX-0914 (20 mg/kg, 8 weeks)Baseline~80% reduction[3]
Spleen Germinal Center Cells (B220+, GL-7+) ONX-0914 (20 mg/kg, 8 weeks)Baseline~78% reduction[4]
IFN-α Production (ex vivo stimulated bone marrow) ONX-0914Baseline~75% reduction[3]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • OR

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sodium citrate

  • Water for injection

Protocol 1: DMSO/PBS Formulation

  • Prepare a stock solution of this compound in DMSO. A concentration of 100 mg/mL is often achievable.[1]

  • Warm the stock solution to 37°C to ensure complete dissolution.

  • For injection, dilute the DMSO stock solution in pre-warmed (37°C) sterile PBS to the final desired concentration. A final DMSO concentration of 4% is generally well-tolerated for intraperitoneal injections.[5]

  • Use the final solution immediately to prevent precipitation.

Protocol 2: Cyclodextrin Formulation

  • Prepare an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6).[6]

  • Add the appropriate amount of this compound powder to the cyclodextrin solution to achieve the desired final concentration.

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • This formulation is suitable for subcutaneous administration.[6]

Treatment of MRL/lpr Mice

Animal Model:

  • Female MRL/lpr mice, typically starting at 10 weeks of age, before the onset of severe nephritis.

Dosing and Administration:

  • Dose: 10 mg/kg body weight.

  • Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.).

  • Frequency: Three times per week (e.g., on days 1, 3, and 5 of each week).[4]

  • Duration: 13 weeks.[4]

Monitoring and Endpoints:

  • Proteinuria: Monitor weekly or bi-weekly using urine dipsticks.

  • Body Weight: Record weekly.

  • Terminal Bleed: Collect blood via cardiac puncture at the end of the study for serum analysis of autoantibodies (e.g., anti-dsDNA IgG ELISA).

  • Tissue Collection: Harvest spleen and bone marrow for flow cytometry analysis of plasma cells and antibody-secreting cells (ELISpot). Collect kidneys for histological analysis.

Treatment of NZB/W F1 Mice

Animal Model:

  • Female NZB/W F1 mice with established nephritis (e.g., durable ≥2+ proteinuria).

Dosing and Administration:

  • Dose: 20 mg/kg body weight.

  • Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.).

  • Frequency: Once per week.

  • Duration: 8 weeks.[3]

Monitoring and Endpoints:

  • Proteinuria: Monitor weekly or bi-weekly.

  • Survival: Monitor throughout the study.

  • Terminal Bleed: Collect blood for autoantibody analysis.

  • Tissue Collection: Harvest spleen for flow cytometry analysis of plasma cells and germinal center B cells. Collect kidneys for histological assessment.

Assessment of Kidney Pathology

Procedure:

  • Fix one kidney in 10% neutral buffered formalin and embed in paraffin.

  • Section the kidney and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

  • Score kidney sections for glomerulonephritis, interstitial inflammation, and vasculitis in a blinded manner. A semi-quantitative scoring system (e.g., 0-4 scale) can be used to assess the severity of lesions.

Histological Scoring Parameters:

  • Glomerulonephritis: Cellularity, mesangial matrix expansion, crescent formation, and glomerular deposits.

  • Interstitial Inflammation: Infiltration of mononuclear cells in the interstitium.

  • Vasculitis: Inflammation of blood vessels.

Analysis of Spleen and Bone Marrow

Procedure for Flow Cytometry:

  • Prepare single-cell suspensions from the spleen and bone marrow.

  • Stain cells with fluorescently-labeled antibodies against cell surface markers such as CD138 for plasma cells, B220 and GL-7 for germinal center B cells.

  • Acquire data on a flow cytometer and analyze the percentage and absolute number of the cell populations of interest.

Procedure for ELISpot Assay:

  • Coat ELISpot plates with anti-mouse IgG or dsDNA.

  • Add single-cell suspensions from the spleen and bone marrow to the plates and incubate.

  • Develop the spots according to the manufacturer's protocol.

  • Count the number of spots, which represent individual antibody-secreting cells.

Conclusion

This compound has demonstrated significant therapeutic efficacy in preclinical mouse models of lupus. By selectively inhibiting the immunoproteasome, it effectively reduces key pathological features of the disease, including autoantibody production, pro-inflammatory cytokine secretion, and end-organ damage. The protocols provided herein offer a framework for further investigation into the therapeutic potential of ONX-0914 and other immunoproteasome inhibitors for the treatment of systemic lupus erythematosus. Careful consideration of the appropriate animal model, dosing regimen, and endpoints is crucial for the successful evaluation of this promising therapeutic agent.

References

Application Notes and Protocols: ONX-0914 in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ONX-0914, a selective immunoproteasome inhibitor, in the context of multiple myeloma (MM) research. Detailed protocols for key experiments are provided to facilitate the investigation of ONX-0914's effects on MM cell lines.

Introduction

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. The proteasome has emerged as a critical therapeutic target in MM, with inhibitors like bortezomib and carfilzomib being integral to treatment regimens.[1][2] However, the development of resistance and toxicities associated with the inhibition of the constitutive proteasome in non-lymphoid tissues necessitate the exploration of more targeted therapies.[1][2][3]

ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[2][4][5] This selectivity offers the potential for targeted anti-myeloma activity with a reduced side-effect profile.[5] Research has demonstrated that ONX-0914 exhibits cytotoxicity in MM cell lines, induces apoptosis, and acts synergistically with other FDA-approved proteasome inhibitors.[1]

Mechanism of Action

ONX-0914 selectively targets the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome.[5] Inhibition of the immunoproteasome disrupts protein homeostasis within the myeloma cell, leading to an accumulation of poly-ubiquitinated proteins. This triggers the unfolded protein response (UPR) and ultimately induces apoptosis.[6] The anti-myeloma activity of ONX-0914 is associated with the activation of apoptotic signaling pathways, including the cleavage of caspases and poly(ADP-ribose) polymerase (PARP).

Data Presentation

Table 1: Cytotoxicity of ONX-0914 in Multiple Myeloma Cell Lines
Cell LineAssay TypeConcentration (µM)Incubation Time (hours)EffectReference
MM1.SViability Assay148Reduced viability[1]
MM1.RViability Assay148Reduced viability[1]
H929Viability Assay148Reduced viability[1]
RPMI-8226Viability AssayNot specified48Decreased viability[1]
INA-6Viability AssayNot specified48Decreased viability
Dox-40Viability AssayNot specified48Decreased viability
KMS12Viability AssayNot specified48Decreased viability
OPM2Viability AssayNot specified48Decreased viability
Table 2: Synergistic Effects of ONX-0914 with FDA-Approved Proteasome Inhibitors
Cell LineCombination AgentEffectReference
MM1.SBortezomibSynergistic cytotoxicity[1]
MM1.SCarfilzomibSynergistic cytotoxicity[1]
MM1.SIxazomibSynergistic cytotoxicity[1]
RPMI-8226BortezomibSynergistic cytotoxicity[1]
RPMI-8226CarfilzomibSynergistic cytotoxicity[1]
RPMI-8226IxazomibSynergistic cytotoxicity[1]

Mandatory Visualizations

ONX_0914_Mechanism_of_Action cluster_cell Multiple Myeloma Cell ONX_0914 ONX-0914 Immunoproteasome Immunoproteasome (β5i/LMP7 subunit) ONX_0914->Immunoproteasome Inhibits Protein_Homeostasis Disrupted Protein Homeostasis Immunoproteasome->Protein_Homeostasis Leads to UPR Unfolded Protein Response (UPR) Protein_Homeostasis->UPR Apoptosis Apoptosis UPR->Apoptosis Experimental_Workflow Cell_Culture 1. Culture Multiple Myeloma Cell Lines Treatment 2. Treat cells with ONX-0914 (and/or combination agents) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot Analysis (e.g., Caspase, PARP) Treatment->Western_Blot Data_Analysis 4. Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols for ONX-0914 TFA in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, with primary activity against the chymotrypsin-like subunit LMP7 (low-molecular mass polypeptide-7 or β5i) and the LMP2 (β1i) subunit.[1][2][3] By selectively targeting the immunoproteasome, which is predominantly expressed in hematopoietic cells, ONX-0914 modulates immune responses with potentially fewer side effects compared to broader proteasome inhibitors.[4][5] These characteristics make it a compelling agent for the treatment of autoimmune diseases and various cancers, particularly in combination with other therapeutic agents to enhance efficacy and overcome resistance.[6][7] This document provides detailed application notes and protocols for the use of ONX-0914 TFA in combination with other therapies, based on preclinical and clinical research.

Mechanism of Action

ONX-0914 covalently and irreversibly binds to the active sites of the immunoproteasome subunits LMP7 and LMP2.[3] This inhibition leads to a disruption of protein homeostasis in immune cells, affecting several downstream signaling pathways. Key consequences of immunoproteasome inhibition by ONX-0914 include:

  • Reduced Inflammatory Cytokine Production: ONX-0914 blocks the production of pro-inflammatory cytokines such as IL-23, TNF-α, IL-6, IL-17, IFN-γ, and IL-2.[2][5][8]

  • Inhibition of T-Cell Activation and Differentiation: It impairs the activation and differentiation of T cells, including Th1 and Th17 lineages.[9][10]

  • Induction of Apoptosis and Autophagy: In cancer cells, ONX-0914 can induce programmed cell death (apoptosis) and autophagy by causing an accumulation of misfolded proteins.[11]

  • Modulation of NF-κB Signaling: By stabilizing the NF-κB inhibitor IκB, proteasome inhibition can diminish the prolonged activation of the NF-κB signaling pathway, which is often associated with inflammation and cancer.[4]

Signaling Pathway Overview

ONX_0914_Signaling cluster_cell Immune Cell / Cancer Cell cluster_downstream Downstream Effects ONX_0914 ONX-0914 Immunoproteasome Immunoproteasome (LMP7, LMP2) ONX_0914->Immunoproteasome Inhibits Protein_Degradation Protein Degradation Immunoproteasome->Protein_Degradation Mediates Cytokine_Production Reduced Cytokine Production (IL-23, TNF-α, IL-6, IL-17) Immunoproteasome->Cytokine_Production Impacts T_Cell_Activation Impaired T-Cell Activation & Differentiation Immunoproteasome->T_Cell_Activation Impacts Apoptosis_Autophagy Induction of Apoptosis & Autophagy Immunoproteasome->Apoptosis_Autophagy Impacts NFkB_Pathway NF-κB Pathway Modulation Immunoproteasome->NFkB_Pathway Impacts Ub_Proteins Polyubiquitinated Proteins Ub_Proteins->Immunoproteasome

Caption: Mechanism of action of ONX-0914.

Combination Therapy Applications and Data

ONX-0914 has shown synergistic or additive effects when combined with various therapeutic agents across different disease models.

Combination with Proteasome Inhibitors in Multiple Myeloma

Studies have demonstrated that ONX-0914 can act synergistically with FDA-approved proteasome inhibitors, potentially overcoming drug resistance.[6][7]

Combination AgentCell LinesEffectReference
BortezomibMM1.S, RPMI-8226Synergistic cytotoxicity[6][7]
CarfilzomibMM1.S, RPMI-8226Synergistic cytotoxicity[6][7]
IxazomibMM1.S, RPMI-8226Synergistic cytotoxicity[6][7]
LU-102 (β2 inhibitor)MM cell linesSynergistic cytotoxicity[7]
Combination with Chemotherapy in Glioblastoma

In a preclinical model of glioblastoma, combining ONX-0914 with the standard chemotherapeutic agent temozolomide (TMZ) resulted in reduced tumor progression.[11]

Combination AgentModelEffectReference
Temozolomide (TMZ)Mouse xenograftReduced tumor progression[11]
Combination with Immunotherapy

Early-phase clinical trials are investigating the combination of immunoproteasome inhibitors like ONX-0914 with checkpoint inhibitors, aiming to enhance anti-tumor immune responses.[12]

Combination AgentCancer TypeStatusReference
PembrolizumabAdvanced CarcinomaEarly-phase trial[12]
NivolumabAdvanced CarcinomaEarly-phase trial[12]
Combination with Anti-malarial Drugs

In vitro studies have explored the interaction of ONX-0914 with standard anti-malarial drugs against Plasmodium falciparum.

Combination AgentP. falciparum StrainsEffectReference
Artemisinin (ART)ART- and CQ-resistantSynergistic activity[3]
Chloroquine (CQ)Not specifiedAntagonistic activity[3]

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies involving ONX-0914 in combination therapies.

Protocol 1: In Vitro Synergism Study in Multiple Myeloma Cells

Objective: To determine the synergistic cytotoxic effect of ONX-0914 in combination with Bortezomib.

Materials:

  • Multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • Bortezomib (stock solution in DMSO)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Drug Preparation: Prepare serial dilutions of ONX-0914 and Bortezomib in culture medium.

  • Treatment: Treat cells with ONX-0914 alone, Bortezomib alone, or the combination of both at various concentrations. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a luminescent-based assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. Determine the combination index (CI) using the Chou-Talalay method to assess synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol_1_Workflow A Seed MM Cells in 96-well plate B Prepare Drug Dilutions (ONX-0914 & Bortezomib) A->B C Treat Cells with Drugs (Single & Combination) B->C D Incubate for 48-72 hours C->D E Assess Cell Viability (e.g., CellTiter-Glo) D->E F Analyze Data (IC50, Combination Index) E->F

Caption: Workflow for in vitro synergism study.

Protocol 2: In Vivo Glioblastoma Xenograft Study

Objective: To evaluate the efficacy of ONX-0914 in combination with Temozolomide (TMZ) in a mouse xenograft model of glioblastoma.[11]

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Glioblastoma cell line (e.g., U87MG)

  • This compound

  • Temozolomide (TMZ)

  • Vehicle solution (e.g., 4% DMSO in PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 U87MG cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomization: Randomize mice into four treatment groups:

    • Vehicle control

    • ONX-0914 alone

    • TMZ alone

    • ONX-0914 + TMZ

  • Treatment Administration:

    • Administer ONX-0914 (e.g., 15 mg/kg, intraperitoneally, 3 times weekly).[13]

    • Administer TMZ (dose and schedule as per established protocols).

  • Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups.

Protocol_2_Workflow A Implant Glioblastoma Cells in Immunodeficient Mice B Allow Tumor Growth to Palpable Size A->B C Randomize Mice into Treatment Groups B->C D Administer Treatments (Vehicle, Single, Combo) C->D E Monitor Tumor Volume Regularly D->E F Analyze Tumor Growth and Final Volume E->F

Caption: Workflow for in vivo xenograft study.

Concluding Remarks

This compound, as a selective immunoproteasome inhibitor, holds significant promise for combination therapies in both oncology and autoimmune diseases. The presented data and protocols offer a foundational framework for researchers to explore and validate the therapeutic potential of ONX-0914 in combination with other agents. Further investigations into optimal dosing, scheduling, and patient selection will be crucial for the clinical translation of these promising preclinical findings.

References

Experimental Design for ONX-0914 TFA Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ONX-0914 TFA

ONX-0914, also known as oprozomib, is a potent and selective inhibitor of the immunoproteasome. Specifically, it targets the chymotrypsin-like activity of the low-molecular mass polypeptide-7 (LMP7 or β5i) subunit.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and regulating cytokine production.[4] By selectively inhibiting the immunoproteasome, ONX-0914 has shown therapeutic potential in various models of autoimmune diseases and cancer.[2][3][4] ONX-0914 is often supplied as a trifluoroacetate (TFA) salt, which is readily soluble in organic solvents like DMSO for in vitro studies.[5][6]

Mechanism of Action

ONX-0914 irreversibly binds to the LMP7 subunit of the immunoproteasome, leading to the inhibition of its proteolytic activity. This selective inhibition results in several downstream effects, including the disruption of antigen presentation, blockage of pro-inflammatory cytokine production (such as IL-23, TNF-α, and IL-6), and induction of apoptosis in malignant cells.[1][2] In some cancer cell lines, ONX-0914 has been shown to induce cell cycle arrest and autophagy, often through the regulation of the p53 tumor suppressor protein.[7]

ONX_0914_Pathway cluster_cell Cell cluster_apoptosis Apoptotic Pathway ONX_0914 This compound Immunoproteasome Immunoproteasome (LMP7/β5i subunit) ONX_0914->Immunoproteasome Inhibits ONX_0914->Immunoproteasome p53_pathway p53 Activation ONX_0914->p53_pathway Leads to Antigen_Processing Antigen Processing & Presentation (MHC-I) Immunoproteasome->Antigen_Processing Mediates Immunoproteasome->Antigen_Processing Immunoproteasome->Antigen_Processing Cytokine_Production Pro-inflammatory Cytokine Production (IL-23, TNF-α, IL-6) Immunoproteasome->Cytokine_Production Mediates Immunoproteasome->Cytokine_Production Immunoproteasome->Cytokine_Production Apoptosis Apoptosis Induction Caspase_Activation Caspase Activation p53_pathway->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_pathway->Cell_Cycle_Arrest Caspase_Activation->Apoptosis

Figure 1: Simplified signaling pathway of ONX-0914 action.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in a cancer cell line model is outlined below. This workflow can be adapted for other research areas, such as immunology or autoimmune disease studies.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Studies A 1. Cell Culture (e.g., Cancer Cell Lines) B 2. This compound Treatment (Dose-Response & Time-Course) A->B C 3. Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) B->C D 4. Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E 5. Protein Expression Analysis (e.g., Western Blot for PARP, Caspases, p53) B->E F 6. Data Analysis & Interpretation C->F D->F E->F

Figure 2: General experimental workflow for in vitro ONX-0914 studies.

Data Presentation: In Vitro Efficacy of ONX-0914

The following tables summarize the reported in vitro efficacy of ONX-0914 in various cell lines.

Table 1: Cytotoxicity of ONX-0914 in Human Cell Lines

Cell LineAssay TypeIncubation Time (hrs)EC50 / IC50 (µM)Reference
PC-3 (Prostate Cancer)Hoechst 33342 Staining480.33[1]
Raji (Burkitt's Lymphoma)Fluorescent DensitometryNot Specified0.0057[2]
Human PBMCCellTiter-GloNot Specified>1 (Low Cytotoxicity)[1]
U937 (Histiocytic Lymphoma)Trypan Blue Exclusion72~0.05 - 0.1[8][9]
HL-60 (Promyelocytic Leukemia)Trypan Blue Exclusion72~0.1 - 0.2[8][9]
THP-1 (Monocytic Leukemia)Trypan Blue Exclusion72<0.05[8][9]
LN229 (Glioblastoma)MTT Assay24~1[7]
GBM8401 (Glioblastoma)MTT Assay24~1[7]
U87MG (Glioblastoma)MTT Assay24~1[7]

Table 2: In Vivo Dosing of ONX-0914 in Murine Models

Mouse ModelDosing RegimenRoute of AdministrationTherapeutic EffectReference
Rheumatoid Arthritis2-10 mg/kg, every other dayIntravenous (i.v.)Ameliorated disease signs[5]
LupusNot SpecifiedNot SpecifiedReduction in autoantibodies[2]
TRAMP (Prostate Cancer)10 mg/kg, 3 times a weekNot SpecifiedNot Specified
Mdx (Muscular Dystrophy)10 mg/kg, on Day 2, 4, 6SubcutaneousNot Specified[3]
Diabetic CardiomyopathyNot SpecifiedNot SpecifiedAttenuated cardiac fibrosis[10]
Atherosclerosis10 mg/kg, 3 times a weekIntraperitonealReduced atherosclerosis[11]
Acute Lymphoblastic Leukemia15 mg/kgNot SpecifiedDelayed tumor growth[12]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, for a compound with a molecular weight of 694.7 g/mol (as this compound), dissolve 6.947 mg in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.[13] Aliquot to avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is for flow cytometry-based apoptosis detection.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol provides a general framework for analyzing protein expression changes following this compound treatment.

Materials:

  • Cells treated with this compound

  • RIPA or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, cleaved caspase-3, p53, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Measuring Immunoproteasome Activity After ONX-0914 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, formerly known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the regulation of cytokine production and T-cell differentiation.[3][4] Specifically, ONX-0914 targets the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome.[2][5] Its selectivity makes it a valuable tool for studying the specific functions of the immunoproteasome in various physiological and pathological processes, including autoimmune diseases and cancer.[6][7]

These application notes provide detailed protocols for measuring the activity of the immunoproteasome in biological samples following treatment with ONX-0914. The protocols cover the assessment of β5i subunit-specific activity using a fluorogenic substrate, as well as methods to evaluate the downstream functional consequences of immunoproteasome inhibition, such as altered T-cell differentiation and cytokine production.

Data Presentation

Table 1: Specificity of ONX-0914 for Proteasome Subunits

This table summarizes the half-maximal inhibitory concentration (IC50) values of ONX-0914 for both immunoproteasome (i) and constitutive (c) proteasome catalytic subunits. The data highlights the selectivity of ONX-0914 for the β5i subunit.

Proteasome SubunitIC50 (nM)Selectivity (fold vs. β5i)
Immunoproteasome
β5i (LMP7)391
β1i (LMP2)~600~15
β2i (MECL-1)>1000>25
Constitutive Proteasome
β5~273~7
β1>1000>25
β2>1000>25

Data compiled from multiple sources indicating a 20- to 40-fold greater selectivity for the β5i subunit over the constitutive β5 subunit.[1][8]

Table 2: Effects of ONX-0914 on Cytokine Production

This table outlines the typical effects of ONX-0914 on the production of key cytokines by various immune cell types.

CytokineCell TypeEffect of ONX-0914Reference
IL-6Monocytes, MacrophagesDecreased[1][3]
TNF-αMonocytes, MacrophagesDecreased[1][3]
IL-17Th17 cellsDecreased[3][9]
IL-22Th17 cellsDecreased[9]
GM-CSFT cells, PBMCsDecreased[3]
IL-23MonocytesDecreased[1]

Experimental Protocols

Protocol 1: Measurement of β5i Immunoproteasome Activity using a Fluorogenic Substrate

This protocol describes how to measure the chymotrypsin-like activity of the immunoproteasome β5i subunit in cell lysates using the fluorogenic substrate Ac-ANW-AMC. To ensure the measured activity is specific to the immunoproteasome, a parallel measurement is performed in the presence of ONX-0914.[10]

Materials:

  • Cells or tissues of interest

  • ONX-0914 (prepared in DMSO)

  • Proteasome Activity Lysis Buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x protease inhibitor cocktail)

  • Ac-ANW-AMC fluorogenic substrate (stock solution in DMSO)

  • Proteasome Activity Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, 1 mM fresh DTT)

  • BCA or Bradford protein assay reagent

  • Black 96-well microplate

  • Fluorometric microplate reader (Excitation: 345-380 nm, Emission: 445-460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat cells with the desired concentration of ONX-0914 or vehicle control (DMSO) for the specified duration.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Proteasome Activity Lysis Buffer on ice.

    • Homogenize the lysate by passing it through a 26G needle 10-15 times.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.

  • Proteasome Activity Assay:

    • Prepare a reaction mixture in a black 96-well plate. For each sample, prepare two wells: one for total chymotrypsin-like activity and one for non-immunoproteasome activity.

    • To each well, add 10-15 µg of cell lysate.

    • To the "non-immunoproteasome activity" wells, add ONX-0914 to a final concentration that ensures complete inhibition of β5i (e.g., 1 µM). Add an equivalent volume of DMSO to the "total activity" wells.

    • Prepare a master mix of the Proteasome Activity Assay Buffer containing the Ac-ANW-AMC substrate at the desired final concentration (e.g., 12.5 µM).

    • Add the assay buffer/substrate mix to each well to a final volume of 100 µl.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically every 3 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

    • The specific immunoproteasome β5i activity is the difference between the rate of the "total activity" well and the "non-immunoproteasome activity" (ONX-0914 treated) well.

    • Normalize the activity to the protein concentration of the lysate.

Protocol 2: Analysis of T-Helper Cell Differentiation (Th1 and Th17)

This protocol outlines the in vitro differentiation of naive CD4+ T cells into Th1 and Th17 lineages in the presence of ONX-0914, followed by analysis of key transcription factors and cytokine production by intracellular flow cytometry.

Materials:

  • Naive CD4+ T cells (isolated from spleen or lymph nodes)

  • RPMI 1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Plate-bound anti-CD3 and anti-CD28 antibodies

  • For Th1 differentiation: IL-12, anti-IL-4 antibody

  • For Th17 differentiation: IL-6, TGF-β, IL-23, anti-IFN-γ antibody, anti-IL-4 antibody

  • ONX-0914 (prepared in DMSO)

  • Brefeldin A

  • PMA and Ionomycin

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies against CD4, IFN-γ (for Th1), IL-17A (for Th17), T-bet (for Th1), and RORγt (for Th17)

  • Flow cytometer

Procedure:

  • T-Cell Differentiation:

    • Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.

    • Seed naive CD4+ T cells at a density of 1 x 10^6 cells/ml.

    • Add the appropriate cytokine cocktail for either Th1 or Th17 differentiation.

    • Add ONX-0914 at the desired concentrations (e.g., 100-300 nM) or vehicle control (DMSO).

    • Incubate the cells at 37°C and 5% CO2 for 3-5 days.

  • Intracellular Cytokine Staining:

    • Four to five hours before harvesting, restimulate the cells with PMA (50 ng/ml) and Ionomycin (500 ng/ml) in the presence of Brefeldin A (10 µg/ml).

    • Harvest the cells and wash with PBS.

    • Stain for surface markers (e.g., CD4) according to the antibody manufacturer's protocol.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

    • Stain for intracellular cytokines (IFN-γ, IL-17A) and transcription factors (T-bet, RORγt) with fluorochrome-conjugated antibodies.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the CD4+ T-cell population.

    • Analyze the percentage of cells expressing IFN-γ and T-bet (for Th1) or IL-17A and RORγt (for Th17) in the ONX-0914-treated versus vehicle-treated samples.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Measuring Immunoproteasome Activity cluster_sample_prep Sample Preparation cluster_assay Activity Assay cluster_analysis Data Analysis cell_culture Cell Culture & ONX-0914 Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification plate_setup 96-well Plate Setup (+/- ONX-0914) quantification->plate_setup add_substrate Add Ac-ANW-AMC Substrate plate_setup->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calculate_rate Calculate Rate of Cleavage read_fluorescence->calculate_rate determine_specific_activity Determine Specific Immunoproteasome Activity calculate_rate->determine_specific_activity normalize Normalize to Protein Concentration determine_specific_activity->normalize

Caption: Workflow for measuring immunoproteasome activity.

signaling_pathway Effect of ONX-0914 on T-Helper Cell Differentiation cluster_th17 Th17 Differentiation cluster_treg Treg Differentiation il6_tgfb IL-6 + TGF-β stat3 STAT3 il6_tgfb->stat3 p_stat3 p-STAT3 stat3->p_stat3 rorgt RORγt p_stat3->rorgt il17 IL-17 Production rorgt->il17 tgfb TGF-β smad SMAD tgfb->smad p_smad p-SMAD smad->p_smad foxp3 Foxp3 p_smad->foxp3 immunosuppression Immunosuppression foxp3->immunosuppression onx0914 ONX-0914 immunoproteasome Immunoproteasome (β5i/LMP7) onx0914->immunoproteasome inhibits immunoproteasome->p_stat3 promotes immunoproteasome->p_smad inhibits

Caption: ONX-0914's impact on T-cell signaling pathways.

References

Application Notes and Protocols for Long-Term In Vivo ONX-0914 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[1][2][3] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and regulating cytokine production.[4][5] By selectively targeting LMP7, ONX-0914 modulates the inflammatory response, showing therapeutic potential in various preclinical models of autoimmune diseases, cancer, and other inflammatory conditions.[1][6][7][8][9]

These application notes provide detailed protocols for the long-term in vivo administration of ONX-0914, summarize key quantitative data from preclinical studies, and illustrate the signaling pathways affected by its mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data from representative long-term in vivo studies using ONX-0914.

Table 1: Effects of ONX-0914 on Tumor Growth and Body Weight

Experimental ModelTreatment ProtocolDurationKey FindingsReference
Human Glioblastoma (LN229 xenograft)15 mg/kg, daily15 daysSignificant tumor regression in combination with temozolomide. No significant difference in body weight.[7]
Acute Lymphoblastic Leukemia (SEM cell xenograft)15 mg/kg3 weeksSignificantly delayed tumor growth, comparable to bortezomib initially.[10]
Colitis-Associated Cancer (Apc Min/+ mice)10 mg/kg, every other day35 daysSignificantly decreased tumor burden.[6]

Table 2: Effects of ONX-0914 on Inflammatory and Metabolic Parameters

Experimental ModelTreatment ProtocolDurationKey FindingsReference
Duchenne Muscular Dystrophy (MDX mice)10 mg/kg, s.c. on Day 2, 4, 69 daysNo significant change in muscle immune infiltrates (CD45+ cells) in this short-term study.[11]
Atherosclerosis (LDLr-/- mice)10 mg/kg, 3x weekly, i.p.7 weeksSignificant reduction in atherosclerosis, dendritic cell and macrophage levels, and experienced T cells. Reduction in white adipose tissue mass.[12]
Diabetic Cardiomyopathy (STZ-induced)Not specified8 weeksAmeliorated cardiac function (LVEF and LVFS).

Experimental Protocols

Protocol 1: Long-Term ONX-0914 Administration in a Mouse Model of Duchenne Muscular Dystrophy

This protocol is adapted from a study investigating the short-term effects of ONX-0914 in MDX mice.[11] For long-term studies, the treatment duration can be extended.

1. Materials:

  • ONX-0914 (Selleckchem, Houston, TX, USA)
  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)
  • Sodium citrate
  • Sterile water for injection
  • MDX mice and wild-type (WT) littermates
  • Standard laboratory equipment for subcutaneous injections

2. Formulation Preparation:

  • Prepare an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin in 10 mM sodium citrate (pH 6.0).
  • Dissolve ONX-0914 in the vehicle to a final concentration for a 10 mg/kg dosage at an administration volume of 100 µL/20 g body weight.
  • The vehicle solution (without ONX-0914) serves as the control.

3. Animal Dosing and Monitoring:

  • House mice under standard laboratory conditions.
  • Administer ONX-0914 (10 mg/kg) or vehicle subcutaneously (s.c.). For longer-term studies, dosing can be performed 2-3 times per week.
  • Monitor animal health and body weight regularly throughout the study.

4. Endpoint Analysis:

  • At the end of the treatment period, euthanize mice and collect tissues of interest (e.g., muscle, spleen).
  • Perform histological analysis for inflammatory infiltrates (e.g., CD45+ staining).
  • Conduct molecular analysis (e.g., Western blot) to assess proteasome subunit content and signaling pathway activation.

Protocol 2: Long-Term ONX-0914 Administration in a Mouse Xenograft Model of Cancer

This protocol is a general guideline based on studies in glioblastoma and leukemia models.[7][10]

1. Materials:

  • ONX-0914
  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
  • Tumor cells (e.g., LN229 human glioblastoma cells)
  • Immunocompromised mice (e.g., nude or NSG mice)
  • Equipment for intravenous or intraperitoneal injections and tumor volume measurement.

2. Tumor Implantation:

  • Implant tumor cells into the appropriate site in the mice (e.g., subcutaneously or orthotopically).
  • Allow tumors to establish to a palpable size before starting treatment.

3. Dosing and Monitoring:

  • Prepare the ONX-0914 formulation. A common dose is 15 mg/kg.
  • Administer ONX-0914 or vehicle via the desired route (e.g., intraperitoneally, intravenously) at a specified frequency (e.g., daily or 3 times per week).
  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

4. Endpoint Analysis:

  • Euthanize mice when tumors reach a predetermined size or at the study endpoint.
  • Excise tumors and weigh them.
  • Perform downstream analyses such as immunohistochemistry for markers of apoptosis (e.g., TUNEL) and autophagy (e.g., p62), and Western blotting for signaling pathway components.[7]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Downstream Signaling

ONX-0914 selectively inhibits the LMP7 (β5i) subunit of the immunoproteasome. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and modulates T-cell differentiation.[5][8][11] Key signaling pathways affected include the TGFβ-Smad3 and ERK pathways.

ONX_0914_Mechanism cluster_inhibition ONX-0914 Action cluster_pathways Downstream Effects ONX_0914 ONX-0914 LMP7 LMP7 (β5i) Subunit of Immunoproteasome ONX_0914->LMP7 Inhibits Cytokine Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) LMP7->Cytokine Reduces T_Cell T-Cell Differentiation (Th1/Th17) LMP7->T_Cell Modulates ERK ERK Signaling LMP7->ERK Impacts TGFb TGFβ-Smad3 Signaling LMP7->TGFb Impacts

Caption: Mechanism of action of ONX-0914 and its downstream effects.

TGFβ-Smad3 Signaling Pathway

ONX-0914 has been shown to inhibit the TGFβ-Smad3 signaling pathway, which is implicated in fibrosis and endothelial-mesenchymal transition.

TGFb_Smad3_Pathway TGFb TGFβ TGFbR TGFβ Receptor TGFb->TGFbR Smad3 Smad3 TGFbR->Smad3 Phosphorylates pSmad3 p-Smad3 Nucleus Nucleus pSmad3->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression ONX_0914 ONX-0914 ONX_0914->pSmad3 Inhibits (indirectly)

Caption: Inhibition of the TGFβ-Smad3 signaling pathway by ONX-0914.

ERK Signaling Pathway

Studies have demonstrated that ONX-0914 treatment can lead to a reduction in the sustained phosphorylation of ERK, thereby impairing T-cell activation.

ERK_Signaling_Pathway TCR T-Cell Receptor (TCR) Upstream Upstream Signaling Complex TCR->Upstream ERK ERK Upstream->ERK Activates pERK p-ERK (Sustained) T_Cell_Activation T-Cell Activation pERK->T_Cell_Activation ONX_0914 ONX-0914 ONX_0914->pERK Reduces Sustainment Experimental_Workflow start Disease Model Induction/ Tumor Implantation treatment Randomization and Start of Treatment (ONX-0914 vs. Vehicle) start->treatment monitoring Regular Monitoring: - Body Weight - Tumor Volume - Clinical Signs treatment->monitoring endpoint Study Endpoint/ Euthanasia monitoring->endpoint analysis Tissue Collection and Analysis: - Histology - Western Blot - Flow Cytometry endpoint->analysis

References

Application Notes and Protocols: Use of ONX-0914 TFA in Primary Immune Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules and is involved in the regulation of cytokine production and T-cell differentiation.[3][4] ONX-0914 selectively targets the catalytic subunits of the immunoproteasome, making it a valuable tool for studying immune responses and a potential therapeutic agent for autoimmune diseases and certain cancers.[5][6]

These application notes provide detailed protocols and quantitative data for the use of ONX-0914 TFA (the trifluoroacetic acid salt form) in primary immune cell assays, intended to guide researchers in immunology and drug development.

Mechanism of Action

ONX-0914 is an epoxyketone-based inhibitor that primarily targets the chymotrypsin-like activity of the immunoproteasome subunit β5i, also known as low-molecular mass polypeptide-7 (LMP7).[2][7] At efficacious doses, it also demonstrates significant inhibition of the β1i (LMP2) subunit and minor effects on the β2i (MECL-1) subunit.[5] Its selectivity for immunoproteasome subunits over their constitutive counterparts (e.g., β5c) allows for targeted modulation of immune cell functions with a potentially wider therapeutic window compared to non-selective proteasome inhibitors.[5][8]

The inhibition of the immunoproteasome by ONX-0914 leads to several downstream effects on immune cells:

  • Reduced Antigen Presentation : It blocks the presentation of LMP7-specific, MHC class I-restricted antigens.[1]

  • Modulation of T-Cell Differentiation : It limits the differentiation of proinflammatory Th1 and Th17 helper T cells and may promote the differentiation of regulatory T cells (Tregs).[2][3]

  • Inhibition of Cytokine Secretion : It significantly reduces the production of various proinflammatory cytokines by T cells, monocytes, and peripheral blood mononuclear cells (PBMCs).[3][7]

  • Impaired T and B Cell Activation : It can restrain the activation of primary T and B cells.[9]

cluster_Proteasome Immunoproteasome Complex cluster_Effects Downstream Cellular Effects LMP7 LMP7 (β5i) Antigen Reduced Antigen Presentation LMP7->Antigen Cytokine Decreased Proinflammatory Cytokine Secretion (IL-23, IL-17, TNF-α, etc.) LMP7->Cytokine LMP2 LMP2 (β1i) LMP2->Antigen TCell Altered T-Cell Differentiation (↓ Th1/Th17, ↑ Tregs) LMP2->TCell MECL1 MECL-1 (β2i) ONX ONX-0914 ONX->LMP7 Strong Inhibition ONX->LMP2 Moderate Inhibition

Caption: Mechanism of ONX-0914 action on the immunoproteasome.

Data Presentation: Quantitative Effects of ONX-0914

The following tables summarize the quantitative data on the selectivity and functional effects of ONX-0914 in various assays.

Table 1: Selectivity and Potency of ONX-0914

Target Subunit Potency / Selectivity Cell Type / System Reference
LMP7 (β5i) ~10 nM (IC₅₀) Cell-free assay [1]
LMP7 (β5i) vs. β5c 20 to 40-fold more selective for LMP7 Cell-free assay [1][5]
LMP2 (β1i) ~60% inhibition at efficacious doses Animal models [5]

| Mycobacterial Proteasome | Kᵢ = 5.2 µM (noncompetitive inhibitor) | In vitro |[7][10] |

Table 2: Effects of ONX-0914 on Cytokine Production

Cytokine Inhibition Level Cell Type ONX-0914 Concentration Reference
IL-23 ~90% Activated Monocytes LMP7-selective concentrations [1]
TNF-α ~50% Activated Monocytes LMP7-selective concentrations [1]
IL-6 ~50% Activated Monocytes LMP7-selective concentrations [1]
IFN-γ ~60% T Cells LMP7-selective concentrations [1]
IL-2 ~50% T Cells LMP7-selective concentrations [1]

| IL-17A | Significantly reduced | T Cells (in psoriatic mice) | Not specified |[11] |

Table 3: Effective Concentrations in Primary Cell Assays

Assay Cell Type Effective Concentration Range Notes Reference
Proteasome Activity THP-1, HL-60, U937 50 nM 70-90% inhibition of chymotrypsin-like activity after 6h [12]
T-Cell Activation Primary human CD4+ T cells 200 - 300 nM Reduced ERK-phosphorylation and CD69 up-regulation [9][13]
Th17 Differentiation Mouse CD4+ T cells 100 - 300 nM Inhibition of differentiation over 4 days [13]

| Viability | ALL cell lines | 400 nM (4h exposure) | Complete loss of viability |[6] |

Experimental Protocols

General Reagent Preparation: this compound Stock Solution

  • Solvent : this compound is typically dissolved in dimethyl sulfoxide (DMSO).[13]

  • Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in DMSO.

  • Storage : Aliquot the stock solution into small volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solution : On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic to the cells (typically ≤ 0.1%).

This protocol describes how to measure the inhibitory effect of ONX-0914 on the proliferation of primary T cells using Carboxyfluorescein succinimidyl ester (CFSE) labeling and flow cytometry.

cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis A 1. Isolate Primary T-Cells (e.g., CD4+ or CD8+) from PBMCs or Spleen B 2. Label T-Cells with CFSE (e.g., 0.5 µM for 10 min at 37°C) A->B C 3. Plate CFSE-labeled T-Cells in 96-well plates B->C D 4. Add Stimuli (e.g., anti-CD3/CD28 beads or peptides) C->D E 5. Add ONX-0914 or Vehicle (DMSO) at desired final concentrations D->E F 6. Incubate for 3-5 days at 37°C, 5% CO₂ E->F G 7. Harvest Cells and Stain with Viability Dye & Surface Markers F->G H 8. Acquire on Flow Cytometer G->H I 9. Analyze CFSE Dilution in viable cell population to quantify proliferation H->I

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Materials:

  • Primary T cells (e.g., human PBMCs or mouse splenocytes)

  • T-cell isolation kit (e.g., magnetic-activated cell sorting - MACS)[14]

  • RPMI-1640 medium with 10% FBS, 1% Penicillin/Streptomycin, 50 µM β-mercaptoethanol

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or beads)[13]

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Flow cytometer

Methodology:

  • Isolate T-Cells : Isolate primary CD4+ or CD8+ T cells from fresh PBMCs or splenocytes using a negative selection kit according to the manufacturer's protocol.[14]

  • CFSE Labeling :

    • Resuspend T cells at 1x10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 0.5-1 µM.

    • Incubate for 10 minutes at 37°C, protected from light.[14]

    • Quench the reaction by adding 5 volumes of ice-cold culture medium (containing 10% FBS).

    • Wash the cells twice with complete culture medium to remove excess CFSE.

  • Cell Plating and Treatment :

    • Resuspend CFSE-labeled T cells in complete culture medium and plate 1x10⁵ cells per well in a 96-well plate.

    • Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

    • Prepare serial dilutions of ONX-0914 in complete medium and add to the appropriate wells. Include a vehicle control (DMSO) and an unstimulated control.

  • Incubation : Incubate the plate for 3 to 5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis :

    • Harvest the cells from the plate.

    • Stain with a viability dye (e.g., 7-AAD or Fixable Viability Dye) to exclude dead cells from the analysis.

    • Analyze the cells on a flow cytometer, detecting CFSE in the FITC channel. Proliferating cells will show successive halving of CFSE fluorescence intensity.

    • Quantify the percentage of divided cells and the proliferation index in the ONX-0914-treated groups compared to the vehicle control.

This protocol outlines the procedure for assessing the effect of ONX-0914 on cytokine production from primary immune cells, such as PBMCs.

cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis A 1. Isolate PBMCs from Whole Blood using density gradient centrifugation B 2. Resuspend Cells in Culture Medium and count A->B C 3. Plate PBMCs in 96-well plates (e.g., 2x10⁵ cells/well) B->C D 4. Pre-treat with ONX-0914 or Vehicle (DMSO) for 1-2 hours C->D E 5. Add Stimulant (e.g., LPS for monocytes, PHA for T-cells) D->E F 6. Incubate for 24-48 hours at 37°C, 5% CO₂ E->F G 7. Centrifuge plate to pellet cells F->G H 8. Collect Supernatant G->H I 9. Measure Cytokine Levels using ELISA, Luminex, or CBA H->I

Caption: Workflow for a cytokine release assay with primary cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium with 10% FBS, 1% Penicillin/Streptomycin

  • Stimulants (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages, Phytohemagglutinin (PHA) for T cells)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cytokine measurement kit (e.g., ELISA or multiplex bead array)[15]

Methodology:

  • Isolate PBMCs : Isolate PBMCs from fresh human whole blood using Ficoll-Paque or a similar density gradient medium.

  • Cell Plating :

    • Wash the isolated PBMCs and resuspend them in complete culture medium.

    • Plate 2x10⁵ PBMCs per well in a 96-well plate.

  • Treatment with ONX-0914 :

    • Add diluted ONX-0914 or vehicle control (DMSO) to the wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C. This allows the inhibitor to enter the cells and engage its target before stimulation.

  • Stimulation :

    • Add the desired stimulant to the wells. For example, use LPS (100 ng/mL) to stimulate cytokine release from monocytes or PHA (5 µg/mL) for T-cell-dependent cytokine release.

    • Include unstimulated and vehicle-only stimulated controls.

  • Incubation : Incubate the plate for 18-48 hours at 37°C in a humidified 5% CO₂ incubator. The optimal time depends on the specific cytokine being measured.[15]

  • Supernatant Collection :

    • Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification :

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the supernatants using a suitable method like ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[15]

    • Calculate the percentage of cytokine inhibition in ONX-0914-treated wells relative to the vehicle-treated stimulated control.

Troubleshooting and Considerations

  • Cytotoxicity : At higher concentrations or with prolonged exposure, ONX-0914 can induce apoptosis.[6][9] It is crucial to perform a dose-response curve and assess cell viability (e.g., using Trypan Blue, 7-AAD, or an MTS assay) to distinguish between specific immunomodulatory effects and general cytotoxicity.

  • Selectivity : While highly selective for the immunoproteasome, ONX-0914 can inhibit constitutive proteasomes at higher concentrations (e.g., >1 µM).[8] Experiments should include appropriate concentration ranges to ensure on-target effects.

  • Solvent Control : Always include a vehicle (DMSO) control at the same final concentration used for the highest dose of ONX-0914 to account for any solvent effects.

  • Donor Variability : Primary human immune cells exhibit significant donor-to-donor variability in their responses.[16] It is recommended to use cells from multiple healthy donors (e.g., 6-8 donors) to ensure the reproducibility and generalizability of the results.[15]

  • Kinetics : The effects of ONX-0914 can be time-dependent. A time-course experiment may be necessary to determine the optimal treatment and incubation times for a specific assay. For example, some studies use a short 1-hour pulse treatment, while others use continuous exposure.[6]

References

Troubleshooting & Optimization

ONX-0914 TFA solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONX-0914 TFA. Here you will find information on solubility, solution preparation, and best practices for experimental use.

Troubleshooting Guide: Solubility Issues

Researchers may occasionally encounter challenges with the solubility of this compound. This guide addresses common problems and provides practical solutions.

Problem 1: this compound is not dissolving or is precipitating out of solution.

  • Possible Cause: Incorrect solvent selection, low-quality or old solvent, or insufficient dissolution technique.

  • Solution:

    • Solvent Selection: Use high-purity, anhydrous DMSO for preparing stock solutions.[1][2] ONX-0914 is also soluble in Ethanol.[3] It is insoluble in water.[3]

    • Solvent Quality: Use fresh, high-quality DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of ONX-0914.[1][2]

    • Dissolution Technique: To aid dissolution, warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[3] Sonication is also recommended for preparing in vivo formulations.[4]

Problem 2: Inconsistent results in in vitro assays.

  • Possible Cause: Compound precipitation in aqueous media or degradation of the stock solution.

  • Solution:

    • Prevent Precipitation: When diluting the DMSO stock solution into aqueous buffers for cell-based assays, ensure the final DMSO concentration is kept low to prevent precipitation.

    • Storage: Store stock solutions properly to maintain stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2][5] It is recommended to use freshly prepared solutions.[3]

Quantitative Solubility Data

The following table summarizes the solubility of ONX-0914 in common laboratory solvents.

SolventConcentrationRemarksSource
DMSO>10 mM-[3]
DMSO≥29.03 mg/mL-[3]
DMSO≥ 35 mg/mL (60.28 mM)Use newly opened, hygroscopic DMSO for best results.[2]
DMSO50 mg/mL (86.11 mM)Sonication is recommended.[4]
DMSO100 mg/mL (172.21 mM)Use fresh DMSO as moisture can reduce solubility.[1]
Ethanol≥69 mg/mL-[3]
WaterInsoluble-[3]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound for in vitro experiments?

A1: To prepare a high-concentration stock solution, dissolve this compound in fresh, anhydrous DMSO.[1][2] For example, to prepare a 10 mM stock solution, you can dissolve the appropriate mass of this compound in the calculated volume of DMSO. The following workflow outlines the general procedure.

G cluster_start Preparation of this compound Stock Solution start Weigh this compound powder add_dmso Add fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM) start->add_dmso dissolve Aid dissolution by warming to 37°C and/or using an ultrasonic bath add_dmso->dissolve aliquot Aliquot the stock solution into single-use vials dissolve->aliquot store Store at -20°C (1 month) or -80°C (6 months) aliquot->store

Workflow for preparing this compound stock solution.

Q2: What is the recommended procedure for preparing this compound for in vivo studies?

A2: For in vivo administration, this compound is typically formulated in a vehicle containing DMSO and other co-solvents. A common formulation consists of a sequential addition of solvents. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.[4] It is crucial to ensure the solution is clear after adding each solvent before proceeding to the next.[4]

G cluster_workflow In Vivo Formulation Protocol prep_stock Prepare a concentrated stock solution in DMSO add_peg Add PEG300 to the DMSO stock and mix well prep_stock->add_peg add_tween Add Tween 80 and mix until clear add_peg->add_tween add_saline Add saline to the final volume and mix add_tween->add_saline use_immediately Use the final formulation immediately add_saline->use_immediately

Sequential solvent addition for in vivo formulation.

Another suggested in vivo formulation involves 10% DMSO and 90% corn oil.[1] The choice of formulation will depend on the specific experimental requirements and route of administration.

Q3: How does this compound function as a proteasome inhibitor?

A3: ONX-0914 is a selective inhibitor of the immunoproteasome, a specialized form of the proteasome found in hematopoietic cells.[6] It primarily targets the LMP7 (low-molecular mass polypeptide-7), which is the chymotrypsin-like subunit of the immunoproteasome.[2][5] By inhibiting LMP7, ONX-0914 can block the production of pro-inflammatory cytokines and attenuate disease progression in models of autoimmune diseases like arthritis.[3][5][6]

G cluster_pathway ONX-0914 Mechanism of Action onx This compound lmp7 Immunoproteasome (LMP7 subunit) onx->lmp7 Inhibits cytokine Pro-inflammatory Cytokine Production (e.g., IL-23, TNF-α, IL-6) lmp7->cytokine Suppresses inflammation Inflammatory Response & Autoimmune Disease Progression cytokine->inflammation Reduces

Simplified signaling pathway of this compound.

Q4: Are there any special handling or storage recommendations for this compound?

A4: Yes, proper handling and storage are crucial for maintaining the stability and activity of this compound.

  • Solid Form: Store the powder at -20°C for up to 3 years.[2]

  • Stock Solutions: As mentioned, store DMSO stock solutions in aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2][5]

  • Working Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[7]

  • General Tip: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound.[5]

References

Optimizing ONX-0914 TFA concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ONX-0914 TFA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their in vitro experiments with this selective immunoproteasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ONX-0914?

ONX-0914 is a potent and selective inhibitor of the low-molecular mass polypeptide-7 (LMP7 or β5i), which is the chymotrypsin-like catalytic subunit of the immunoproteasome.[1][2] It functions as a noncompetitive and irreversible inhibitor.[1] This selectivity allows for the targeted inhibition of proteasome activity in immune cells, which predominantly express the immunoproteasome, with minimal effects on the constitutive proteasome found in most other cell types.[3] However, at higher concentrations or with prolonged exposure, it can also inhibit other proteasome subunits, including the constitutive β5 subunit.[4]

Q2: What are the primary applications of ONX-0914 in in vitro research?

In vitro, ONX-0914 is widely used to:

  • Investigate the role of the immunoproteasome in various biological processes.

  • Block the production of pro-inflammatory cytokines, such as IL-6, IL-23, and TNF-α, in immune cells like peripheral blood mononuclear cells (PBMCs) and monocytes.[2][5]

  • Study the effects on T-cell differentiation and activation.[6][7]

  • Induce apoptosis and autophagy in cancer cell lines, such as glioblastoma and acute lymphoblastic leukemia.[8][9][10]

  • Explore its therapeutic potential in models of autoimmune diseases and cancer.[2]

Q3: How does ONX-0914 differ from broad-spectrum proteasome inhibitors like Bortezomib?

The primary difference lies in their selectivity. ONX-0914 preferentially targets the LMP7 subunit of the immunoproteasome, which is highly expressed in immune cells.[1][3] Bortezomib, on the other hand, is a non-selective inhibitor that targets both the constitutive and immunoproteasome.[4] This selectivity makes ONX-0914 a valuable tool for studying the specific functions of the immunoproteasome and may offer a better safety profile with reduced off-target effects in non-immune cells.[11]

Q4: How should this compound be reconstituted and stored?

This compound is typically reconstituted in dimethyl sulfoxide (DMSO).[11] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years.[11] Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[6][11] It is advisable to use fresh DMSO, as moisture can reduce solubility.[11]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in my cell line.

  • Possible Cause: The concentration of ONX-0914 may be too high for your specific cell type. Different cell lines exhibit varying sensitivity to ONX-0914. For instance, hematopoietic cell lines like THP-1 have been shown to be more sensitive than others.[4][12]

  • Solution:

    • Perform a dose-response curve: Test a wide range of ONX-0914 concentrations (e.g., from low nanomolar to micromolar) to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.

    • Reduce incubation time: Shorter exposure to ONX-0914 may achieve the desired inhibitory effect without causing excessive cell death. Some studies have used pulse treatments as short as one hour.[13][14]

    • Assess off-target effects: At higher concentrations, ONX-0914 can inhibit the constitutive proteasome, which can lead to general cytotoxicity.[4] If possible, measure the inhibition of both immunoproteasome and constitutive proteasome activity to ensure selectivity.

Issue 2: No significant effect observed after ONX-0914 treatment.

  • Possible Cause 1: The concentration of ONX-0914 may be too low.

  • Solution 1: Increase the concentration of ONX-0914 based on published data for similar cell types or your own dose-response experiments.

  • Possible Cause 2: The cell line may not express sufficient levels of the immunoproteasome.

  • Solution 2:

    • Verify immunoproteasome expression: Confirm the expression of the LMP7 subunit in your cell line using Western blotting or qPCR.

    • Induce immunoproteasome expression: In some cell types, immunoproteasome expression can be induced by treatment with pro-inflammatory cytokines like interferon-gamma (IFN-γ).

  • Possible Cause 3: The experimental endpoint may not be appropriate for assessing the effects of ONX-0914.

  • Solution 3: ONX-0914's effects can be multifaceted. Consider evaluating various parameters, such as specific cytokine secretion, changes in key signaling pathways (e.g., NF-κB, ERK), induction of apoptosis markers (e.g., cleaved PARP, caspase-3), or accumulation of ubiquitinated proteins.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Instability of reconstituted ONX-0914.

  • Solution 1: Ensure proper storage of the ONX-0914 stock solution (aliquoted, at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.

  • Possible Cause 2: Variability in cell culture conditions.

  • Solution 2: Maintain consistent cell passage numbers, confluency, and overall cell health, as these factors can influence the cellular response to inhibitors.

  • Possible Cause 3: Issues with the this compound salt form.

  • Solution 3: Be aware that the trifluoroacetic acid (TFA) salt is common for peptide-based inhibitors. While generally not an issue at typical working concentrations, ensure that the final TFA concentration in your culture medium is not confounding your results, especially at very high ONX-0914 concentrations. A vehicle control containing an equivalent amount of TFA can be included.

Quantitative Data

Table 1: Effective Concentrations of ONX-0914 in Various In Vitro Assays

Cell LineAssay TypeConcentrationIncubation TimeOutcome
Human Raji cellsProteasome subunit inhibitionIC50 = 5.7 nMNot specifiedInhibition of β5i subunit
Human PC-3 cellsCytotoxicityEC50 = 0.33 µM48 hoursReduction in cell viability
Human PBMCsCytotoxicityEC50 = 0.29 µM72 hoursDecrease in cell viability
Human Glioblastoma (LN229, GBM8401, U87MG)Cell Viability1 µM24 hoursReduced cell viability
Human Hematopoietic (THP-1, HL-60, U937)Cell Viability0 - 200 nM72 hoursDose-dependent decrease in viability
J-Lat 10.6 cellsWestern Blot100 - 150 nM48 hoursAccumulation of poly-ubiquitinated proteins
Primary rat cortical culturesNeuronal survivalUp to 0.1 µM48 hoursNo significant effect on survival

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of ONX-0914 on cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[3]

    • Prepare serial dilutions of ONX-0914 in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of ONX-0914. Include a vehicle control (DMSO equivalent to the highest ONX-0914 concentration).

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 3 hours.[3]

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

2. Western Blotting for Protein Expression Analysis

This protocol provides a general workflow for analyzing changes in protein expression following ONX-0914 treatment.

  • Materials:

    • Cell line of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • Nitrocellulose or PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-ERK, cleaved PARP, LMP7)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Culture and treat cells with the desired concentration of ONX-0914 for the appropriate time.

    • Lyse the cells in lysis buffer on ice.

    • Quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.[15]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.[15]

    • Visualize the protein bands using an imaging system.

3. Cytokine Production Assay (ELISA)

This protocol outlines a general method for measuring the secretion of a specific cytokine from cells treated with ONX-0914.

  • Materials:

    • Immune cells (e.g., PBMCs, splenocytes)

    • This compound

    • Cell stimulant (e.g., LPS, anti-CD3/anti-CD28 antibodies)

    • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

    • Microplate reader

  • Procedure:

    • Plate the immune cells in a culture plate.

    • Pre-treat the cells with various concentrations of ONX-0914 for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist (e.g., LPS) to induce cytokine production.

    • Incubate for the recommended time for cytokine secretion (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted cytokine.

Visualizations

ONX_0914_Mechanism_of_Action cluster_proteasome Proteasome cluster_downstream Downstream Effects Immunoproteasome Immunoproteasome Cytokine Decreased Pro-inflammatory Cytokine Production Immunoproteasome->Cytokine Antigen Altered Antigen Presentation Immunoproteasome->Antigen Apoptosis Induction of Apoptosis Immunoproteasome->Apoptosis ConstitutiveProteasome Constitutive Proteasome ONX0914 ONX-0914 ONX0914->Immunoproteasome Inhibits (High Selectivity) ONX0914->ConstitutiveProteasome Inhibits (Lower Selectivity)

Mechanism of Action of ONX-0914

experimental_workflow start Start Experiment cell_culture 1. Cell Seeding & Culture start->cell_culture treatment 2. ONX-0914 Treatment (Dose-Response) cell_culture->treatment incubation 3. Incubation (Time-Course) treatment->incubation endpoint 4. Endpoint Assays incubation->endpoint viability Cell Viability (MTT, Trypan Blue) endpoint->viability western Protein Expression (Western Blot) endpoint->western cytokine Cytokine Secretion (ELISA) endpoint->cytokine analysis 5. Data Analysis viability->analysis western->analysis cytokine->analysis

General Experimental Workflow for ONX-0914

TGFb_Smad3_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 Phosphorylates Smad23 Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Target Gene Expression (e.g., Mesenchymal Markers) Nucleus->Gene_expression Regulates ONX0914 ONX-0914 ONX0914->pSmad23 Inhibits Phosphorylation

Inhibition of TGFβ-Smad3 Signaling by ONX-0914

References

ONX-0914 TFA off-target effects on constitutive proteasome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the off-target effects of ONX-0914 TFA on the constitutive proteasome.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ONX-0914?

ONX-0914 is a selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells. It primarily targets the β5i (LMP7) and, to a lesser extent, the β1i (LMP2) catalytic subunits of the immunoproteasome.[1][2][3][4] This selectivity allows for targeted modulation of immune responses with potentially fewer side effects than broad-spectrum proteasome inhibitors.[5][6]

Q2: Does ONX-0914 have off-target effects on the constitutive proteasome?

Yes, while ONX-0914 is highly selective for the immunoproteasome, it can exhibit off-target effects on the constitutive proteasome, particularly at higher concentrations or with long-term exposure.[1] The primary off-target subunit is the β5 subunit of the constitutive proteasome.[1][2]

Q3: How selective is ONX-0914 for the immunoproteasome over the constitutive proteasome?

Studies have shown that ONX-0914 is approximately 20 to 40-fold more selective for the β5i subunit of the immunoproteasome than for the β5 subunit of the constitutive proteasome.[1][2]

Q4: What are the potential consequences of off-target inhibition of the constitutive proteasome?

Inhibition of the constitutive proteasome, which is essential for protein homeostasis in most cell types, can lead to cellular toxicity.[1] However, the relatively high selectivity of ONX-0914 for the immunoproteasome contributes to its lower neurotoxicity compared to pan-proteasome inhibitors like bortezomib, as neuronal cells primarily express the constitutive proteasome.[6]

Q5: Can cells develop resistance to ONX-0914 through changes in proteasome composition?

Some evidence suggests that cells may adapt to immunoproteasome inhibition by upregulating the expression of constitutive proteasome subunits.[7] This compensatory mechanism could potentially contribute to acquired resistance to ONX-0914's effects over time.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in non-immune cell lines.

  • Possible Cause: The concentration of ONX-0914 being used may be too high, leading to significant off-target inhibition of the constitutive proteasome.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 values for both immunoproteasome and constitutive proteasome activity in your specific cell line.

    • Lower the concentration: Use the lowest effective concentration that provides maximal immunoproteasome inhibition with minimal impact on the constitutive proteasome.

    • Reduce exposure time: Shorten the incubation period with ONX-0914 to minimize cumulative off-target effects.

    • Cell Line Selection: If possible, use cell lines that predominantly express the immunoproteasome for your primary experiments.

Issue 2: Inconsistent results in proteasome activity assays.

  • Possible Cause 1: Contamination from other cellular proteases.

  • Troubleshooting Steps:

    • Consider using a capture-based proteasome activity assay (CAPA) to specifically isolate proteasomes before measuring activity, which can reduce background noise from other proteases.[8]

  • Possible Cause 2: Sub-optimal assay conditions.

  • Troubleshooting Steps:

    • Ensure the buffer composition, pH, and temperature are optimized for proteasome activity.[9]

    • Use fresh, high-quality fluorogenic or luminogenic substrates.[10][11]

    • Follow the manufacturer's protocol precisely if using a commercial assay kit.

Issue 3: Difficulty in detecting a clear window of selectivity between immunoproteasome and constitutive proteasome inhibition.

  • Possible Cause: The cell line used may express a mixed population of standard proteasomes, immunoproteasomes, and intermediate proteasomes.

  • Troubleshooting Steps:

    • Characterize Proteasome Subunit Expression: Use techniques like Western blotting or qRT-PCR to determine the relative expression levels of β1, β1i, β2, β2i, β5, and β5i subunits in your cell line.

    • Use Subunit-Specific Assays: Employ assays that can distinguish the activity of different proteasome subtypes.

    • Consider Genetically Modified Cell Lines: Utilize cell lines with knockouts of specific proteasome subunits to dissect the effects of ONX-0914 more clearly.[2]

Data Presentation

Table 1: Selectivity Profile of ONX-0914

ParameterValueReference
Selectivity (β5i vs. β5)20 to 40-fold[1][2]
LMP7 (β5i) Inhibition (at 0.8 µM)Nearly complete[4]
LMP2 (β1i) Inhibition (at 0.8 µM)60 - 80%[4]
LMP7 (β5i) Inhibition (in vivo, mouse MTD)> 95%[3]
LMP2 (β1i) Inhibition (in vivo, mouse MTD)60 - 80%[3]

Experimental Protocols

Protocol 1: Cell-Based Proteasome Activity Assay (Fluorometric)

This protocol is a general guideline for measuring the chymotrypsin-like activity of the proteasome in cultured cells.

  • Cell Culture and Treatment:

    • Plate cells in a 96-well, black, clear-bottom plate at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of ONX-0914 or a vehicle control for the desired duration.

  • Cell Lysis and Substrate Addition:

    • Remove the culture medium and wash the cells once with PBS.

    • Add a lysis buffer containing a fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).[12] Commercial kits like the Amplite® Fluorimetric Proteasome 20S Activity Assay Kit provide optimized reagents.[11]

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360-380 nm and emission at ~460-465 nm for AMC-based substrates.

  • Data Analysis:

    • Subtract the background fluorescence from the vehicle control wells.

    • Normalize the fluorescence signal to the number of cells or total protein concentration.

    • Calculate the percentage of proteasome inhibition for each ONX-0914 concentration.

Protocol 2: In-Gel Peptidase Activity Assay

This method allows for the separation and visualization of the activity of different proteasome complexes.[12]

  • Sample Preparation:

    • Prepare cell lysates in a non-denaturing buffer.

    • Determine the protein concentration of the lysates.

  • Native PAGE:

    • Run the lysates on a native polyacrylamide gel to separate the different proteasome complexes (26S, 20S).[12]

  • Activity Staining:

    • After electrophoresis, incubate the gel in a buffer containing a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC).[12]

  • Visualization:

    • Visualize the fluorescent bands under a UV transilluminator. The intensity of the bands corresponds to the peptidase activity of the different proteasome species.

Visualizations

ONX_0914_Selectivity_Pathway cluster_ImmuneCell Immune Cell cluster_AnyCell Any Cell Type Immunoproteasome Immunoproteasome (β1i, β2i, β5i) ImmuneResponse Altered Immune Response Immunoproteasome->ImmuneResponse Inhibition ConstitutiveProteasome Constitutive Proteasome (β1, β2, β5) NormalProteinHomeostasis Normal Protein Homeostasis ConstitutiveProteasome->NormalProteinHomeostasis Inhibition Toxicity Potential Toxicity NormalProteinHomeostasis->Toxicity ONX0914 ONX-0914 ONX0914->Immunoproteasome High Affinity (Primary Target) ONX0914->ConstitutiveProteasome Low Affinity (Off-Target)

Caption: Selectivity pathway of ONX-0914 for proteasomes.

Proteasome_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis A 1. Plate Cells B 2. Treat with ONX-0914 (Dose-Response) A->B C 3. Lyse Cells & Add Fluorogenic Substrate B->C D 4. Incubate at 37°C C->D E 5. Measure Fluorescence D->E F 6. Calculate % Inhibition and IC50 E->F

Caption: Workflow for a cell-based proteasome inhibition assay.

References

Technical Support Center: ONX-0914 TFA Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ONX-0914 TFA. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder.[1][2][3][4] Some sources suggest that for extended periods, storage at -80°C is preferable.[2][4] While the compound may be stable for short periods at room temperature or 4°C, these conditions are not recommended for long-term storage.[1][3]

Q2: How should I handle the vial of lyophilized this compound upon removal from cold storage?

To prevent moisture contamination, which can significantly decrease the long-term stability of the peptide, it is crucial to allow the vial to warm to room temperature in a desiccator before opening it.[1][2][3] This practice minimizes the condensation of atmospheric moisture onto the product.

Q3: Can I store this compound in solution?

Storing peptides in solution is generally not recommended for long periods due to limited shelf life.[1][3] If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which are detrimental to the peptide's stability.[1] These aliquots should be stored at -20°C or colder.[1] For optimal stability in solution, use sterile buffers with a pH of around 5-6.[1]

Q4: What are the signs of this compound degradation?

Degradation may not always be visible. The most reliable method to assess the purity and integrity of your this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the main peak area and the appearance of new peaks in the chromatogram are indicative of degradation.

Q5: Are there any specific chemical incompatibilities I should be aware of when preparing solutions?

While specific degradation pathways for ONX-0914 are not extensively detailed in the provided search results, peptides, in general, can be susceptible to oxidation, especially those containing certain amino acids like C, M, N, Q, and W.[1][3] Although the structure of ONX-0914 does not contain these specific residues, it is good practice to use deoxygenated solvents and purge the vial with an inert gas like nitrogen or argon before sealing and storage.

Troubleshooting Guides

Issue 1: Suspected Degradation of Lyophilized Powder

Symptoms:

  • Reduced biological activity in experiments compared to previous batches.

  • Inconsistent results between different vials of the same lot.

  • Visible changes in the appearance of the lyophilized powder (e.g., clumping, discoloration).

Troubleshooting Steps:

  • Review Storage and Handling Procedures:

    • Confirm that the product has been consistently stored at or below -20°C.

    • Verify that the vial was allowed to equilibrate to room temperature in a desiccator before each use.

    • Ensure the vial cap was securely sealed after each use.

  • Analytical Verification:

    • If available, perform HPLC analysis on a small sample to check for purity and the presence of degradation products. Compare the chromatogram to the certificate of analysis or a previously validated standard.

  • Contact Technical Support:

    • If you suspect degradation, contact the supplier's technical support with your lot number, storage conditions, and any analytical data you have collected.

Issue 2: Poor Solubility or Precipitation in Solution

Symptoms:

  • The compound does not fully dissolve in the recommended solvent (e.g., DMSO).

  • Precipitation is observed after the solution is prepared or stored.

Troubleshooting Steps:

  • Verify Solvent Quality:

    • Use fresh, high-purity, anhydrous DMSO.[5] Moisture-absorbing DMSO can reduce solubility.[5]

  • Check Concentration:

    • Ensure you are not exceeding the solubility limit. The solubility of ONX-0914 in DMSO is reported to be high (e.g., ≥29.03 mg/mL).[6]

  • Aid Dissolution:

    • Gentle warming to 37°C or brief sonication can help dissolve the compound.[6]

  • pH of Aqueous Buffers:

    • If diluting a DMSO stock solution into an aqueous buffer, consider the pH. For peptides, a slightly acidic pH (5-6) can sometimes improve stability in solution.[1]

Data Summary

The following table summarizes the recommended storage conditions for this compound to minimize degradation.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C to -80°CLong-termProtect from moisture and light.[1][2][4] Allow vial to warm to room temperature in a desiccator before opening.[1][2][3]
In Solution (Stock) -20°C to -80°CShort-termAliquot to avoid freeze-thaw cycles.[1] Use sterile, slightly acidic buffers (pH 5-6) for better stability.[1]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound over time.

1. Objective: To determine the percentage of degradation of this compound under specific storage conditions.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) for mobile phase

  • HPLC system with a C18 column and UV detector

3. Method:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).

    • Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A time-dependent linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Inject a freshly prepared sample (Time 0) to obtain an initial chromatogram.

    • Store the remaining stock solution and lyophilized powder under the desired test conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1 week, 1 month, 3 months), prepare and inject samples as described above.

    • Analyze the chromatograms to determine the peak area of the intact ONX-0914 and any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining ONX-0914 at each time point relative to the initial (Time 0) peak area.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

ONX_0914_TFA_Storage_Workflow cluster_storage Long-Term Storage (Lyophilized) cluster_retrieval Sample Retrieval cluster_dissolution Dissolution cluster_solution_storage Solution Storage (Short-Term) storage_temp Store at -20°C to -80°C warm_up Equilibrate vial to room temperature in desiccator storage_temp->warm_up Retrieve from storage weigh Weigh desired amount warm_up->weigh reseal Reseal vial tightly weigh->reseal dissolve Dissolve in anhydrous DMSO weigh->dissolve reseal->storage_temp Return to storage aliquot Aliquot for single use dissolve->aliquot store_solution Store aliquots at -20°C to -80°C aliquot->store_solution Troubleshooting_Degradation start Suspected Degradation of This compound check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage/ Handling Identified check_storage->improper_storage Yes analytical_verification Perform HPLC/MS Analysis check_storage->analytical_verification No correct_procedures Implement Correct Procedures improper_storage->correct_procedures degradation_confirmed Degradation Confirmed analytical_verification->degradation_confirmed Yes no_degradation No Degradation Observed analytical_verification->no_degradation No contact_support Contact Technical Support degradation_confirmed->contact_support

References

Troubleshooting unexpected results with ONX-0914 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONX-0914 TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PR-957 TFA) is a selective and irreversible inhibitor of the immunoproteasome.[1][2][3] Its primary target is the Low-Molecular-Mass Polypeptide-7 (LMP7), which is the chymotrypsin-like subunit of the immunoproteasome.[1][3] By inhibiting LMP7, ONX-0914 blocks cytokine production and can attenuate the progression of experimental arthritis.[1][3] It is significantly more selective for the immunoproteasome over the constitutive proteasome, which is expressed in most cell types.[2][4]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be kept at -80°C for up to 6 months or at -20°C for one month in a sealed container, away from moisture.[1] Stock solutions are typically prepared in DMSO.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1]

Q3: In which experimental models has ONX-0914 shown efficacy?

ONX-0914 has demonstrated efficacy in various preclinical models of autoimmune diseases, including rheumatoid arthritis, lupus, multiple sclerosis, and colitis.[4][5] It has also been investigated for its potential in treating certain cancers, such as acute lymphoblastic leukemia and multiple myeloma, and for its ability to reactivate latent HIV-1.[3][6][7]

Troubleshooting Guide

Issue 1: Unexpected or High Levels of Cell Death/Cytotoxicity

Q: I am observing higher than expected cytotoxicity in my cell culture experiments with ONX-0914. What could be the cause?

A: Several factors could contribute to unexpected cytotoxicity:

  • Off-target effects: While ONX-0914 is selective for the immunoproteasome, at higher concentrations it can inhibit other proteasome subunits, including the constitutive proteasome, which can lead to broad cellular toxicity.[4] It is 20- to 40-fold more selective for the LMP7 subunit over the β5 constitutive subunit.[4]

  • Cell type sensitivity: Cells that primarily express the constitutive proteasome, such as neurons, may be more susceptible to the off-target effects of ONX-0914, leading to apoptosis.[8]

  • Prolonged exposure: Longer incubation times with ONX-0914 can lead to increased inhibition of other proteasome subunits and result in greater cytotoxicity.[6][9] For example, a 4-hour exposure to 400 nM ONX-0914 resulted in a complete loss of viability in some cell lines.[9]

Troubleshooting Steps:

  • Titrate the concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits the immunoproteasome without causing significant off-target cytotoxicity.

  • Reduce exposure time: Consider shorter incubation periods. For instance, a 1-hour pulse treatment has been used to mimic clinical scenarios.[6]

  • Confirm proteasome subunit expression: If possible, verify the relative expression levels of immunoproteasome versus constitutive proteasome subunits in your cell line. Cells with low immunoproteasome expression may be more sensitive to off-target effects.

Issue 2: Lack of Efficacy or Weaker Than Expected Effect

Q: My results show a weaker than expected effect of ONX-0914 on cytokine inhibition or cell signaling. What are the potential reasons?

A: A lack of efficacy can stem from several experimental variables:

  • Suboptimal concentration: The effective concentration of ONX-0914 can vary significantly between cell lines and experimental conditions.

  • Incomplete immunoproteasome inhibition: Inhibition of LMP7 alone may not be sufficient to produce the desired effect in all biological contexts. Some studies suggest that inhibition of multiple immunoproteasome subunits is necessary for full efficacy.[4]

  • Drug stability and solubility: Improper storage or handling of this compound can lead to its degradation. Solubility issues in aqueous media can also reduce its effective concentration.

  • Cell-specific differences: The molecular basis of ONX-0914's effects can be cell-type specific. For example, in lymphocytes, its effects on T-cell activation are linked to impaired proteostasis and ERK signaling.[10]

Troubleshooting Steps:

  • Increase concentration: Carefully increase the concentration of ONX-0914, while monitoring for cytotoxicity.

  • Verify compound integrity: Ensure the compound has been stored correctly and prepare fresh stock solutions. When preparing working solutions, ensure complete dissolution.

  • Investigate downstream signaling: Analyze downstream signaling pathways to confirm target engagement. For example, assess the phosphorylation status of ERK or the accumulation of poly-ubiquitinated proteins.[1][10]

Issue 3: Contradictory or Unexpected Pro-Inflammatory Effects

Q: I am observing an unexpected increase in some pro-inflammatory markers after ONX-0914 treatment. Is this a known phenomenon?

A: Yes, in certain contexts, ONX-0914 has been associated with unexpected pro-inflammatory outcomes.

  • Viral infection models: In a mouse model of coxsackievirus B3-induced myocarditis, ONX-0914 treatment initiated before infection led to increased viral cytotoxicity and infiltration of myeloid immune cells.[11][12] This was attributed to a lack of selectivity for the cardiac immunoproteasome and inhibition of the standard proteasome.[11][12]

  • Cytokine expression in specific cell lines: In some hematopoietic cell lines, ONX-0914 treatment has been shown to increase the mRNA levels of pro-inflammatory chemokines like CXCL8.[13]

Troubleshooting Steps:

  • Evaluate the experimental context: Be aware that the effects of ONX-0914 can be highly dependent on the specific disease model and the timing of administration.

  • Measure a broad panel of cytokines: To get a complete picture, analyze a wide range of pro- and anti-inflammatory cytokines and chemokines.

  • Assess off-target inhibition: If possible, measure the activity of both immunoproteasome and constitutive proteasome subunits to determine the selectivity of the inhibition in your specific experimental system.

Data and Protocols

Quantitative Data Summary
ParameterCell Line/ModelValueReference
IC50 (LMP7 inhibition) Cell-free assay~10 nM[2]
IC50 (Proteasome subunit β-5i) Raji cells0.0057 µM[2]
EC50 (Cytotoxicity) Caco-2 cells1.3 µM[3]
EC50 (Cytotoxicity) Fibroblast cells0.16 µM[3]
Effective In Vivo Dose (Arthritis model) Mice2-10 mg/kg (i.v.)[1]
Maximum Tolerated Dose Mice30 mg/kg[2]
Experimental Protocols

In Vitro Cell-Based Assay for Cytokine Inhibition

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) in appropriate media.

  • Treatment: Treat PBMCs with ONX-0914 (e.g., 200 nM) for 1 hour.[14]

  • Stimulation: Induce cytokine production by adding an inflammatory stimulus (e.g., 1 ng/ml LPS) for 24 hours.[14]

  • Analysis: Collect the cell culture supernatants and analyze the expression of inflammatory cytokines (e.g., IL-23, TNF-α, IL-6) using ELISA or a multiplex cytokine assay.[14]

In Vivo Mouse Model of Arthritis

  • Model Induction: Induce collagen antibody-induced arthritis (CAIA) or collagen-induced arthritis (CIA) in mice.[14]

  • Treatment: Administer ONX-0914 intravenously at doses ranging from 2 to 10 mg/kg on specific days post-induction (e.g., days 4, 6, and 8 for CAIA).[1]

  • Assessment: Monitor disease progression by scoring visible signs of arthritis. Circulating levels of autoantibodies and markers of cartilage breakdown can also be measured.[14]

Visualizations

ONX_0914_Signaling_Pathway ONX-0914 Mechanism of Action cluster_proteasome Proteasome Immunoproteasome Immunoproteasome Cytokine_Production Pro-inflammatory Cytokine Production (IL-23, TNF-α, IL-6) Immunoproteasome->Cytokine_Production Regulates T_Cell_Differentiation T-Cell Differentiation Immunoproteasome->T_Cell_Differentiation Regulates Antigen_Presentation Antigen Presentation Immunoproteasome->Antigen_Presentation Regulates Constitutive_Proteasome Constitutive_Proteasome ONX_0914 ONX-0914 LMP7 LMP7 ONX_0914->LMP7 Inhibits LMP7->Immunoproteasome Autoimmune_Response Autoimmune Response Cytokine_Production->Autoimmune_Response T_Cell_Differentiation->Autoimmune_Response Antigen_Presentation->Autoimmune_Response

Caption: ONX-0914 inhibits the LMP7 subunit of the immunoproteasome.

Experimental_Workflow General Experimental Workflow for ONX-0914 Start Start: Experiment Design Prepare_Reagents Prepare ONX-0914 Stock Solution (DMSO) Start->Prepare_Reagents Cell_Culture Cell Culture or Animal Model Prep Prepare_Reagents->Cell_Culture Treatment Treat with ONX-0914 (Titrate Concentration) Cell_Culture->Treatment Incubation Incubation (Varying Time Points) Treatment->Incubation Data_Collection Data Collection (e.g., Cytokine Assay, Western Blot, Flow Cytometry) Incubation->Data_Collection Analysis Data Analysis Data_Collection->Analysis Troubleshooting Unexpected Results? Analysis->Troubleshooting Review_Protocol Review Protocol: - Concentration - Incubation Time - Reagent Stability Troubleshooting->Review_Protocol Yes End End: Interpret Results Troubleshooting->End No Review_Protocol->Treatment

Caption: A general workflow for experiments involving ONX-0914.

References

Technical Support Center: ONX-0914 TFA In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ONX-0914 TFA in animal studies. The information is intended to help minimize toxicity and ensure the successful execution of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Injection Site Reactions (e.g., swelling, redness, irritation) - High concentration of this compound- Vehicle incompatibility or irritation- Suboptimal injection technique- Dilute the formulation: Decrease the concentration of this compound if possible, while maintaining the desired dose, by increasing the injection volume (within acceptable limits for the animal model).- Vehicle optimization: Ensure the vehicle is well-tolerated. For subcutaneous injections, a solution of 10% (w/v) sulfobutylether-β-cyclodextrin in 10 mM sodium citrate (pH 6) has been used successfully. For intravenous administration, a formulation in 10% Captisol in 10 mM citrate buffer (pH 3.5) has been reported for analogous compounds.- Rotate injection sites: Avoid repeated injections into the same site.- Proper injection technique: Ensure proper subcutaneous or intravenous injection technique to minimize tissue damage.
Weight Loss or Reduced Food/Water Intake - Systemic toxicity- Gastrointestinal effects- Dehydration- Monitor animal health closely: Record body weight, food and water intake, and general appearance daily.- Dose reduction: If significant weight loss (>10-15%) is observed, consider reducing the dose or frequency of administration.- Supportive care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and palatable, easily accessible food.- Evaluate for gastrointestinal distress: Observe for signs of diarrhea or other gastrointestinal issues.
Signs of Immunosuppression (e.g., opportunistic infections) - Inhibition of immunoproteasome function in immune cells- Maintain a sterile environment: House animals in a clean or specific-pathogen-free (SPF) facility to minimize exposure to pathogens.- Prophylactic antibiotics: In long-term studies, or if infections are observed, consult with a veterinarian about the potential use of prophylactic antibiotics.- Monitor immune cell populations: If feasible, monitor complete blood counts (CBC) with differentials to assess for changes in lymphocyte, neutrophil, and other immune cell populations.[1][2]
Unexpected Pro-inflammatory Response - Complex immunomodulatory effects of immunoproteasome inhibition- Monitor inflammatory markers: Measure serum cytokine and chemokine levels (e.g., IL-6, TNF-α) to characterize the inflammatory response.[2]- Histopathological analysis: At the end of the study, perform histopathological analysis of relevant tissues to assess for inflammation.
Neurotoxicity (e.g., ataxia, paralysis, behavioral changes) - Although less common than with broad-spectrum proteasome inhibitors, off-target effects on the constitutive proteasome at high doses could be a concern.- Dose confirmation: Ensure the correct dose is being administered. The maximum tolerated dose (MTD) in mice has been reported to be 30 mg/kg.[2]- Neurological examination: Perform regular, standardized neurological examinations to detect any subtle changes in motor function or behavior.- Comparison with vehicle controls: Carefully compare the behavior and motor function of this compound-treated animals with vehicle-treated controls.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for this compound in mice?

A common effective and well-tolerated dose in various mouse models is 10 mg/kg, administered subcutaneously or intravenously.[3] However, the optimal dose may vary depending on the disease model and experimental endpoint. A dose-response study is recommended to determine the optimal dose for your specific application.

2. How should I prepare and store this compound for in vivo studies?

  • Solubility: ONX-0914 is soluble in DMSO. For in vivo formulations, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with an aqueous vehicle.

  • Formulation: A frequently used vehicle for subcutaneous injection is an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6).[3] Another option for intravenous administration involves using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Storage: Stock solutions in DMSO can be stored at -20°C or -80°C. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

3. What are the expected effects of ONX-0914 on immune cells?

ONX-0914 is a selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome, which is highly expressed in immune cells. Its primary mechanism of action involves modulating the activity of these cells. In preclinical models, ONX-0914 has been shown to:

  • Reduce the production of pro-inflammatory cytokines such as IL-2, IL-17, IL-23, and IFN-γ.[4]

  • Inhibit the differentiation of Th1 and Th17 cells.[4]

  • Impair T and B cell activation.[3]

  • Reduce the infiltration of immune cells into tissues in models of autoimmune disease.[4]

4. Are there any concerns related to the trifluoroacetate (TFA) salt form?

Trifluoroacetic acid (TFA) is a common counterion used in the purification of synthetic peptides and small molecules. While high concentrations of TFA can be toxic, the amount present as a salt with ONX-0914 at therapeutic doses is generally considered to be low and unlikely to cause significant toxicity. Studies on the parenteral administration of TFA in animal models suggest a low order of acute toxicity. However, as with any compound, it is good practice to include a vehicle-only control group in your experiments to account for any potential effects of the formulation components.

5. How does the toxicity of ONX-0914 compare to other proteasome inhibitors like bortezomib?

ONX-0914 has been shown to have a more favorable safety profile compared to broad-spectrum proteasome inhibitors like bortezomib. Specifically, ONX-0914 exhibits significantly lower neurotoxicity in preclinical models.[5] This is attributed to its selectivity for the immunoproteasome, which is primarily expressed in immune cells, thereby sparing the constitutive proteasome found in most other cell types, including neurons.

Quantitative Data Summary

Table 1: In Vivo Dosing and Administration of ONX-0914 in Mice

Animal Model Dose Route of Administration Vehicle Reference
Duchenne Muscular Dystrophy (MDX mice)10 mg/kgSubcutaneous10% (w/v) sulfobutylether-β-cyclodextrin, 10 mM sodium citrate (pH 6)[3]
Rheumatoid Arthritis (collagen-induced)2, 6, 10 mg/kgIntravenousNot specified[6]
Systemic Lupus Erythematosus10 mg/kgSubcutaneousNot specified[7]
Atherosclerosis (LDLr-/- mice)10 mg/kgIntraperitonealNot specified[2]
Acute Lymphoblastic Leukemia Xenograft15 mg/kgNot specifiedNot specified[8]

Experimental Protocols

Protocol 1: Formulation of this compound for Subcutaneous Administration in Mice

This protocol is adapted from a study in MDX mice.[3]

  • Materials:

    • This compound

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Sodium citrate

    • Sterile water for injection

    • pH meter

    • Sterile filters (0.22 µm)

  • Procedure:

    • Prepare a 10 mM sodium citrate solution in sterile water.

    • Adjust the pH of the sodium citrate solution to 6.0 using citric acid or sodium hydroxide.

    • Add SBE-β-CD to the sodium citrate solution to a final concentration of 10% (w/v).

    • Dissolve the SBE-β-CD completely. This may require gentle warming or sonication.

    • Weigh the required amount of this compound and dissolve it in the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL).

    • Ensure the this compound is fully dissolved.

    • Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.

    • Store the formulation as recommended (typically at 4°C for short-term use, or aliquot and freeze at -20°C or -80°C for long-term storage).

Visualizations

Immunoproteasome_Signaling_Pathway ONX-0914 Mechanism of Action cluster_antigen_presentation Antigen Presenting Cell cluster_t_cell T Cell Antigen Antigen Proteasome Immunoproteasome (LMP7/β5i subunit) Antigen->Proteasome Ubiquitination Peptides Peptides Proteasome->Peptides MHC_I MHC Class I Peptides->MHC_I Loading T_Cell_Activation T Cell Activation (e.g., Th1/Th17 differentiation) MHC_I->T_Cell_Activation Presents Antigen to T-Cell Receptor Cytokine_Production Pro-inflammatory Cytokine Production (IL-2, IL-17, IFN-γ) T_Cell_Activation->Cytokine_Production Leads to ONX_0914 This compound ONX_0914->Proteasome Inhibits ONX_0914->Cytokine_Production Reduces

Caption: Mechanism of ONX-0914 in modulating the immune response.

Experimental_Workflow In Vivo Toxicity Monitoring Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Body weight, food/water intake, clinical signs) Animal_Acclimatization->Baseline_Measurements Randomization Randomize into Groups (Vehicle, ONX-0914 Doses) Baseline_Measurements->Randomization Dosing Administer this compound or Vehicle Randomization->Dosing Daily_Monitoring Daily Monitoring (Body weight, clinical signs, injection site evaluation) Dosing->Daily_Monitoring Daily_Monitoring->Dosing Repeat Dosing Schedule Interim_Analysis Interim Analysis (Optional) (e.g., blood collection for CBC, cytokine analysis) Daily_Monitoring->Interim_Analysis Endpoint Study Endpoint Daily_Monitoring->Endpoint If humane endpoints are met or study concludes Interim_Analysis->Daily_Monitoring Data_Collection Final Data Collection (Terminal bleed, organ weights, histopathology) Endpoint->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for monitoring toxicity in animal studies.

References

Interpreting dose-response curves for ONX-0914 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ONX-0914 TFA, a selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[1][2][3] This guide will help you interpret dose-response curves and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

ONX-0914 is a potent and selective, non-competitive irreversible inhibitor of the low-molecular mass polypeptide-7 (LMP7), which is the chymotrypsin-like subunit of the immunoproteasome.[1][2] This selectivity allows it to have minimal cross-reactivity with the constitutive proteasome.[4] By inhibiting LMP7, ONX-0914 blocks the production of pro-inflammatory cytokines such as IL-23, TNF-α, and IL-6, and can attenuate disease progression in models of autoimmune diseases like rheumatoid arthritis.[4][5]

Q2: What are the typical IC50 values for ONX-0914?

The half-maximal inhibitory concentration (IC50) for ONX-0914 can vary depending on the cell line and assay conditions. For instance, in human Raji cells, the IC50 for the inhibition of the proteasome subunit beta-5i is 0.0057 µM.[4] It is crucial to determine the IC50 empirically in your specific experimental system.

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO at concentrations of 100 mg/mL (172.21 mM).[4] For cell-based assays, it is recommended to prepare a stock solution in fresh, moisture-free DMSO.[4] To avoid repeated freeze-thaw cycles that can inactivate the product, it is best to aliquot the stock solution and store it at -20°C for several months.[5] When preparing working solutions, the stock can be further diluted in an appropriate solvent like corn oil for in vivo experiments.[4]

Q4: What are some common in vivo doses for ONX-0914?

In mouse models of rheumatoid arthritis, intravenous (i.v.) administration of ONX-0914 at doses of 2, 6, and 10 mg/kg has been shown to block disease progression in a dose-dependent manner.[1][5] The maximum tolerated dose (MTD) in mice has been reported to be 30 mg/kg body weight.[4] For subcutaneous (s.c.) administration in mdx mice, a dose of 10 mg/kg has been used.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in dose-response data Inconsistent cell seeding density.Ensure a uniform single-cell suspension and consistent cell number across all wells. Use a multichannel pipette for cell plating.
Inaccurate drug dilutions.Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and perform dilutions carefully.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
No observable effect of ONX-0914 Inactive compound.Ensure proper storage of the compound at -20°C in aliquots. Avoid repeated freeze-thaw cycles. Purchase the compound from a reputable supplier.
Low expression of the immunoproteasome in the cell line.Verify the expression of the LMP7 subunit in your cell line of interest using techniques like Western blotting or qPCR. Consider using a positive control cell line known to express the immunoproteasome (e.g., hematopoietic cells).[7]
Insufficient incubation time.The optimal incubation time can vary. Perform a time-course experiment to determine the ideal duration for your specific assay and cell line. A 72-hour incubation has been used for cell viability assays.[7]
Unexpected cytotoxicity at low concentrations Off-target effects.While ONX-0914 is selective for LMP7, at higher concentrations, it can inhibit other immunoproteasome subunits like LMP2 and MECL-1.[5][8] It is also 20- to 40-fold more selective for the β5i subunit over the constitutive β5 subunit, so some off-target effects on the constitutive proteasome are possible at high concentrations.[8] Consider using a lower concentration range or a different readout that is more specific to immunoproteasome activity.
Contamination of cell culture.Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experimental process.
Inconsistent results between in vitro and in vivo studies Poor bioavailability or rapid metabolism in vivo.Review the formulation and route of administration. ONX-0914 has been administered intravenously and subcutaneously.[1][6] Consider pharmacokinetic studies to determine the drug's stability and concentration in vivo.
Differences in the tumor microenvironment or immune cell populations.The in vivo environment is more complex. The efficacy of ONX-0914 can be influenced by the presence of immune cells and cytokines.[8]

Experimental Protocols & Data

Quantitative Data Summary
Parameter Value Cell Line/Model Assay
IC50 0.0057 µMHuman Raji cellsInhibition of proteasome subunit beta-5i[4]
Ki 5.2 µMMycobacterial proteasomeNoncompetitive irreversible inhibition[1][2]
In Vivo Efficacy 2-10 mg/kg (i.v.)Mouse model of arthritisAmelioration of disease signs[1][5]
In Vivo Efficacy 15 mg/kg (p.o., q.d. for 5 days on, 2 days off)Human EBC1 cells xenografted in nude miceAntitumor activity[4]
Maximum Tolerated Dose (MTD) 30 mg/kgMice[4]
Key Experimental Methodologies

Cell Viability Assay

  • Cell Seeding: Plate cells (e.g., U937, HL-60, THP-1) in a 96-well plate at a predetermined optimal density.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0-200 nM).[7] Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Viability Assessment: Assess cell viability using a suitable method, such as Trypan Blue exclusion, MTT, or a commercial viability kit like Alamar Blue.[7][9]

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the percentage of viability against the log of the ONX-0914 concentration to generate a dose-response curve and determine the IC50 value.

Western Blot for Proteasome Subunit Inhibition

  • Cell Treatment: Treat cells (e.g., J-Lat 10.6) with varying concentrations of ONX-0914 (e.g., 100 nM, 150 nM) for a defined period (e.g., 48 hours).[1] Include a vehicle control (DMSO) and a positive control for proteasome inhibition (e.g., MG132).[1]

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against poly-ubiquitinated proteins to assess the accumulation of proteins that would normally be degraded by the proteasome.[1] Use a loading control antibody (e.g., beta-actin) to ensure equal protein loading.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Analyze the band intensities to determine the extent of proteasome inhibition.

Visualizations

ONX_0914_Signaling_Pathway cluster_proteasome Proteasome cluster_inhibition Inhibition cluster_downstream Downstream Effects Constitutive Constitutive Proteasome (β1, β2, β5) Immuno Immunoproteasome (LMP2, MECL-1, LMP7) Cytokine_Production Decreased Pro-inflammatory Cytokine Production (IL-23, TNF-α, IL-6) Immuno->Cytokine_Production T_Cell_Differentiation Blocked T-cell Differentiation Immuno->T_Cell_Differentiation Antigen_Presentation Inhibited Antigen Presentation Immuno->Antigen_Presentation ONX_0914 ONX-0914 ONX_0914->Immuno Inhibits LMP7 (β5i)

Caption: Mechanism of action of ONX-0914.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Prepare Serial Dilutions of ONX-0914 C 3. Add ONX-0914 Dilutions and Vehicle Control to Cells A->C B 2. Plate Cells in Multi-well Plate B->C D 4. Incubate for Defined Period (e.g., 72h) C->D E 5. Measure Cell Viability (e.g., MTT, Trypan Blue) D->E F 6. Plot Dose-Response Curve (% Viability vs. Log[Concentration]) E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for a dose-response curve.

References

How to avoid freeze-thaw damage to ONX-0914 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of ONX-0914 TFA to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: To ensure the stability and activity of your this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, stock solutions should be kept at -80°C, which maintains stability for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

Storage TemperatureDurationRecommendation
-80°CUp to 6 monthsOptimal for long-term storage [1]
-20°CUp to 1 monthSuitable for short-term storage [1]
Room TemperatureNot RecommendedPotential for rapid degradation

Q2: Why is it critical to avoid freeze-thaw cycles for this compound solutions?

A2: Repeated freeze-thaw cycles can compromise the stability and efficacy of this compound. While small molecules are generally less susceptible to freeze-thaw damage than large biomolecules like proteins, repeated cycles can still lead to degradation. Potential issues include:

  • Chemical Degradation: The process of freezing and thawing can introduce physical stress on the molecule, potentially leading to the breakdown of its chemical structure.

  • Water Absorption: Dimethyl sulfoxide (DMSO), a common solvent for this compound, is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Each freeze-thaw cycle can introduce more water into the solution, which may alter the compound's solubility and stability.

  • Reduced Potency: Degradation or changes in the solution can lead to a decrease in the effective concentration of the active compound, resulting in diminished or inconsistent experimental outcomes.

To mitigate these risks, it is best practice to prepare single-use aliquots of your stock solution.

Q3: How should I prepare and store aliquots of my this compound stock solution?

A3: Proper aliquoting is a simple yet effective way to preserve the integrity of your this compound.

Experimental Protocols

Protocol 1: Preparation of Single-Use Aliquots

  • Dissolve this compound: Prepare your stock solution in a suitable solvent, such as DMSO, to the desired concentration.

  • Determine Aliquot Volume: Calculate the volume needed for a single experiment to avoid having leftover solution that would need to be re-frozen.

  • Dispense Aliquots: Carefully dispense the calculated volume into individual, sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.

  • Storage: Immediately store the aliquots at the recommended temperature (-80°C for long-term or -20°C for short-term storage).

G cluster_workflow Recommended Aliquoting Workflow A Prepare this compound Stock Solution B Calculate Single-Use Volume A->B C Dispense into Sterile Tubes B->C D Label Aliquots (Name, Conc., Date) C->D E Store at -80°C or -20°C D->E

Recommended Aliquoting Workflow

Troubleshooting Guides

Problem: I am observing inconsistent or weaker than expected results in my experiments using this compound.

This issue could be related to the degradation of the compound due to improper handling.

Troubleshooting Steps:

  • Review Storage and Handling Practices:

    • Confirm that the stock solution has been stored at the correct temperature and for a duration within the recommended timeframe.

    • Determine the number of freeze-thaw cycles the stock solution has undergone. If it has been subjected to multiple cycles, it is advisable to use a fresh vial.

  • Prepare a Fresh Stock Solution:

    • If you suspect degradation, the most straightforward solution is to prepare a fresh stock solution from a new vial of this compound powder.

    • Ensure the powder has been stored according to the manufacturer's instructions.

  • Perform a Quality Control Check (If feasible):

    • For researchers with access to analytical instrumentation, a simple quality control check can provide insights into the integrity of the compound.

    • High-Performance Liquid Chromatography (HPLC): Run an HPLC analysis on your current stock solution and compare the chromatogram to that of a freshly prepared solution or a reference standard. Look for the appearance of new peaks or a decrease in the area of the main peak, which could indicate degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Integrity Assessment

  • Objective: To qualitatively assess the purity of an this compound solution.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a common starting point for peptide-like molecules. The exact gradient will need to be optimized.

  • Column: A C18 reverse-phase column is typically suitable.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Procedure:

    • Prepare a fresh standard solution of this compound at a known concentration.

    • Inject the standard solution to obtain a reference chromatogram.

    • Inject the stock solution .

    • Analysis: Compare the chromatograms. The presence of significant additional peaks or a reduction in the main peak's area in the test sample compared to the standard suggests degradation.

G cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Experimental Results CheckHandling Review Storage and Handling Procedures Start->CheckHandling MultipleFT Multiple Freeze-Thaw Cycles? CheckHandling->MultipleFT FreshStock Prepare Fresh Stock Solution MultipleFT->FreshStock Yes QC_Check Perform HPLC Quality Control MultipleFT->QC_Check No/Unsure FreshStock->QC_Check Degradation Degradation Confirmed QC_Check->Degradation Purity Compromised NoDegradation Compound is Stable Investigate Other Experimental Variables QC_Check->NoDegradation Purity Confirmed

Troubleshooting Workflow for this compound

References

Addressing batch-to-batch variability of ONX-0914 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONX-0914 TFA. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ONX-0914 and how does it work?

ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in immune cells.[1][2] It specifically targets the chymotrypsin-like activity of the LMP7 (low-molecular mass polypeptide-7 or β5i) subunit.[2][3] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, including blocking the production of pro-inflammatory cytokines like IL-23, TNF-α, and IL-6.[1][3] This makes it a valuable tool for studying autoimmune diseases and certain cancers.[1][4]

Q2: What is the significance of the TFA counter-ion?

TFA (trifluoroacetic acid) is often used during the synthesis and purification of peptides and other synthetic molecules like ONX-0914.[5][6] It forms a salt with the active compound, which can affect its solubility, stability, and even its biological activity.[5][7] The presence of residual TFA can sometimes lead to variability in experimental results between different batches if the amount of TFA is not consistent.[5]

Q3: How should I store and handle this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][8] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2] When preparing solutions, ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of ONX-0914.[1]

Q4: What are the typical working concentrations for ONX-0914?

The optimal concentration of ONX-0914 will vary depending on the cell type and experimental design. For in vitro studies, concentrations typically range from nanomolar to low micromolar. For example, the IC50 for LMP7 inhibition in cell-free assays is approximately 10 nM.[3] In cell-based assays, concentrations around 200 nM have been used to achieve selective inhibition of LMP7.[3] For in vivo studies in mouse models, doses have ranged from 2 to 15 mg/kg.[1][8][9]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability of this compound can manifest as inconsistent results in your experiments. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Inconsistent Inhibition of Immunoproteasome Activity

You observe that a new batch of this compound shows lower or higher potency in inhibiting immunoproteasome activity compared to a previous batch.

Workflow for Troubleshooting Inconsistent Potency

cluster_0 Troubleshooting Inconsistent Potency A Start: Inconsistent results observed B Verify compound handling and storage A->B Check for degradation C Perform a dose-response experiment B->C If handling is correct D Compare IC50 values between batches C->D Analyze data E Contact supplier for Certificate of Analysis (CoA) D->E If IC50 values differ significantly G Document findings and adjust protocol D->G If IC50 values are consistent F Consider TFA counter-ion exchange E->F If purity/TFA content varies F->G If variability persists

Caption: Troubleshooting workflow for inconsistent this compound potency.

Potential Causes and Solutions:

Potential Cause Recommended Action
Degradation of the compound Ensure the compound has been stored correctly at -20°C (powder) or -80°C (stock solution) and that fresh, anhydrous DMSO was used for dissolution.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
Variation in compound purity Request the Certificate of Analysis (CoA) for each batch from the supplier. Compare the purity values. If there is a significant difference, this could explain the variability.
Inaccurate concentration of stock solution Re-dissolve a fresh vial of the new batch, ensuring the correct volume of solvent is added. Use a calibrated pipette. Consider verifying the concentration using a spectrophotometer if an appropriate wavelength and extinction coefficient are known.
Different TFA content between batches The amount of TFA can vary, affecting the net weight of the active compound. If the CoA indicates a significant difference in TFA content, you may need to adjust the amount of compound used to achieve the same molar concentration of the active ingredient. For highly sensitive assays, consider performing a counter-ion exchange to a more biologically compatible salt like hydrochloride or acetate.[5]

Experimental Protocol: Dose-Response Curve for Immunoproteasome Inhibition

  • Cell Culture: Culture cells known to express the immunoproteasome (e.g., Raji cells) under standard conditions.

  • Compound Preparation: Prepare serial dilutions of both the old and new batches of this compound in fresh, anhydrous DMSO.

  • Treatment: Treat the cells with a range of concentrations of each batch of ONX-0914 for a predetermined time (e.g., 1 hour).

  • Assay: Measure immunoproteasome activity using a specific substrate that releases a fluorescent or luminescent signal upon cleavage by the LMP7 subunit.

  • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and calculate the IC50 value for each batch using non-linear regression.

Issue 2: Poor Solubility or Precipitation of the Compound

You notice that a new batch of this compound is difficult to dissolve or precipitates out of solution at the desired concentration.

Potential Causes and Solutions:

Potential Cause Recommended Action
Use of non-anhydrous DMSO ONX-0914 solubility is sensitive to moisture.[1] Always use fresh, high-quality, anhydrous DMSO.
Incorrect solvent While DMSO is the recommended solvent for stock solutions, some in vivo formulations may require different vehicles, such as an aqueous solution of sulfobutylether-β-cyclodextrin and sodium citrate.[9][10] Ensure you are using the appropriate solvent for your application.
Low purity of the new batch Impurities can affect the solubility of the compound. Review the CoA for the purity of the new batch.
Temperature effects To aid dissolution, you can gently warm the solution to 37°C for a short period (e.g., 10 minutes) and/or use an ultrasonic bath.[3]
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity

A new batch of this compound causes unexpected cellular toxicity or off-target effects at concentrations that were previously well-tolerated.

Signaling Pathway: ONX-0914 Mechanism of Action

ONX_0914 This compound Immunoproteasome Immunoproteasome (LMP7 subunit) ONX_0914->Immunoproteasome Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (IL-23, TNF-α, IL-6) Immunoproteasome->Cytokine_Production Promotes Antigen_Presentation Antigen Presentation (MHC Class I) Immunoproteasome->Antigen_Presentation Promotes T_Cell_Activation T-Cell Activation & Differentiation Cytokine_Production->T_Cell_Activation Antigen_Presentation->T_Cell_Activation Leads to Immune_Response Inflammatory Immune Response T_Cell_Activation->Immune_Response

Caption: Simplified signaling pathway of ONX-0914 action.

Potential Causes and Solutions:

Potential Cause Recommended Action
Presence of toxic impurities Review the CoA for the purity and identity of any impurities. If the impurity profile differs significantly between batches, this could be the source of toxicity.
Higher TFA content High concentrations of TFA can be toxic to cells.[5] If the new batch has a significantly higher TFA content, this could contribute to increased cytotoxicity. Consider performing a counter-ion exchange.
Off-target inhibition While ONX-0914 is selective for the immunoproteasome, at higher concentrations, it can inhibit other proteasome subunits.[4] If the new batch has a lower purity, you may be inadvertently using a higher effective concentration of the active compound, leading to off-target effects. Perform a careful dose-response for toxicity (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range for the new batch.

Summary of Key Quality Control Parameters

To minimize batch-to-batch variability, we recommend verifying the following parameters for each new lot of this compound.

Parameter Recommended Specification Potential Impact of Deviation
Purity (by HPLC) >98%Lower purity can lead to reduced potency and potential off-target effects or toxicity from impurities.
Identity (by MS and NMR) Conforms to the expected structureIncorrect structure will lead to a complete loss of activity.
TFA Content (by NMR or ion chromatography) Reportable value (typically 10-15%)High or variable TFA content can affect the net weight of the active compound and may contribute to cellular toxicity.[5][11]
Solubility Soluble in DMSO at >10 mM[3]Poor solubility can lead to inaccurate dosing and precipitation in assays.

By systematically addressing these potential sources of variability, researchers can enhance the reproducibility and reliability of their experiments with this compound. If you continue to experience issues after following this guide, we recommend contacting your supplier for further technical support.

References

ONX-0914 TFA cross-reactivity with other proteasome subunits

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ONX-0914 TFA, a selective inhibitor of the immunoproteasome subunit LMP7 (β5i). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of ONX-0914 and what is its reported selectivity?

ONX-0914 is a potent and selective irreversible inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit LMP7 (also known as β5i or PSMB8).[1] In cell-free assays, it has been reported to be 20- to 40-fold more selective for LMP7 over the most sensitive constitutive proteasome subunit, β5c, and the immunoproteasome subunit LMP2 (β1i).[2]

Q2: I am observing higher than expected cytotoxicity in my experiments. Could this be due to cross-reactivity with other proteasome subunits?

Yes, while ONX-0914 is highly selective for LMP7, it can exhibit cross-reactivity with other proteasome subunits, especially at higher concentrations or with prolonged exposure.[3][4] At pharmacologically relevant doses, ONX-0914 can inhibit LMP2 (β1i) by approximately 60% and may also have minor effects on MECL-1 (β2i).[4][5] Furthermore, some studies have shown that in certain cellular contexts, particularly in non-immune cells with induced immunoproteasome expression, ONX-0914 can significantly inhibit the constitutive β5c subunit.[6] This off-target inhibition can lead to broader proteasome inhibition and increased cytotoxicity. We recommend performing a dose-response curve and assessing the inhibition of multiple proteasome subunits to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: My results with ONX-0914 are inconsistent over long-term experiments. What could be the cause?

Diminishing isoform selectivity of ONX-0914 has been observed over time in some experimental models.[6] As an irreversible inhibitor, its prolonged presence may lead to the gradual inhibition of off-target subunits, potentially altering the cellular response. Additionally, cells may adapt to proteasome inhibition by upregulating the expression of constitutive proteasome subunits, which could compensate for the inhibited immunoproteasomes and lead to a reduced effect of ONX-0914 over time.[5] For long-term studies, it is advisable to monitor the expression levels and activity of both immunoproteasome and constitutive proteasome subunits.

Quantitative Data Summary

The following table summarizes the reported IC50 values for ONX-0914 against various human proteasome subunits. Please note that these values can vary depending on the assay conditions and cell type used.

Proteasome SubunitAlternative NameIC50 Value (nM)Reference
β5iLMP7, PSMB824[7]
β5cPSMB5540[7]
β2iMECL-1, PSMB10590[8]
β2cPSMB71100[8]
β1iLMP2, PSMB9~60% inhibition at efficacious doses[4][5]
β1cPSMB6>1000Not explicitly quantified, but significantly higher than β5i

Experimental Protocols

Proteasome Activity Assay Using a Fluorogenic Substrate

This protocol allows for the measurement of the chymotrypsin-like activity of the proteasome in cell lysates, which is primarily attributed to the β5c and β5i subunits.

Materials:

  • Cells of interest

  • This compound

  • Proteasome Lysis Buffer: 50 mM HEPES (pH 7.5), 10% glycerol, 100 mM NaCl, 0.5 mM DTT

  • Fluorogenic Substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM DTT, 0.05% SDS

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)

  • Proteasome inhibitor for control (e.g., MG132 or Bortezomib)

Procedure:

  • Cell Lysis:

    • Treat cells with desired concentrations of ONX-0914 or vehicle control for the desired time.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold Proteasome Lysis Buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • Dilute the cell lysates to a consistent protein concentration (e.g., 1 mg/mL) with Assay Buffer.

    • In a 96-well plate, add 50 µL of each cell lysate per well. Include wells with lysate from untreated cells and wells with a known proteasome inhibitor as positive and negative controls for inhibition.

    • Prepare the Suc-LLVY-AMC substrate solution in Assay Buffer to a final concentration of 100 µM.

  • Measurement:

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings every 5 minutes.

  • Data Analysis:

    • Determine the rate of AMC release (increase in fluorescence per unit of time) for each sample.

    • Subtract the rate of the blank (buffer only) from all readings.

    • Calculate the percentage of proteasome inhibition for each ONX-0914 concentration relative to the vehicle-treated control.

Activity-Based Probe (ABP) Profiling of Proteasome Subunits

This method allows for the direct visualization and quantification of the activity of individual proteasome subunits.

Materials:

  • Cells of interest

  • This compound

  • Activity-Based Probe (e.g., a fluorescently tagged, pan-reactive proteasome probe)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40)

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescent gel scanner

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with a range of ONX-0914 concentrations for the desired duration.

    • Lyse the cells in a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

  • Probe Labeling:

    • Incubate a standardized amount of protein from each lysate (e.g., 20-50 µg) with the activity-based probe (typically 1-2 µM) for 1 hour at 37°C.

  • SDS-PAGE:

    • Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Visualization and Quantification:

    • Scan the gel using a fluorescent gel scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.

    • The intensity of the fluorescent bands corresponding to the different proteasome subunits (which migrate at distinct molecular weights) is proportional to their activity.

    • Quantify the band intensities using appropriate software to determine the IC50 of ONX-0914 for each active subunit.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Higher than expected cell death Off-target inhibition of constitutive proteasome subunits (e.g., β5c).Perform a dose-response experiment to find the lowest effective concentration. Use the activity-based probe profiling protocol to confirm the selectivity of ONX-0914 at the chosen concentration in your specific cell type.
Inconsistent results in long-term experiments 1. Diminished selectivity of ONX-0914 over time. 2. Cellular adaptation through upregulation of constitutive proteasomes.1. Consider shorter treatment times or intermittent dosing. 2. Monitor the expression levels of both immunoproteasome and constitutive proteasome subunits via Western blot or qPCR throughout the experiment.
Low signal in proteasome activity assay 1. Insufficient proteasome activity in the lysate. 2. Degraded substrate.1. Increase the amount of cell lysate used in the assay. Ensure proper lysis to release proteasomes. 2. Aliquot and store the fluorogenic substrate protected from light and at -20°C to avoid degradation. Prepare fresh working solutions for each experiment.
No inhibition observed at expected concentrations 1. Inactive ONX-0914. 2. Low expression of immunoproteasomes in the cell type used.1. Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. 2. Confirm the expression of immunoproteasome subunits (LMP7, LMP2, MECL-1) in your cells of interest using Western blot or qPCR. Consider stimulating cells with interferon-gamma (IFN-γ) to induce immunoproteasome expression.

Visualizations

Proteasome_Structure cluster_constitutive Constitutive Proteasome (cCP) cluster_immuno Immunoproteasome (iCP) cCP Constitutive Proteasome (20S) β1c β2c β5c iCP Immunoproteasome (20S) β1i (LMP2) β2i (MECL-1) β5i (LMP7)

Caption: Constitutive vs. Immunoproteasome Catalytic Subunits.

ONX_0914_MoA cluster_iCP Immunoproteasome cluster_cCP Constitutive Proteasome ONX_0914 ONX-0914 LMP7 β5i / LMP7 ONX_0914->LMP7 Primary Target (High Affinity) LMP2 β1i / LMP2 ONX_0914->LMP2 Secondary Target beta5c β5c ONX_0914->beta5c Potential Cross-Reactivity (Lower Affinity) MECL1 β2i / MECL-1

Caption: Mechanism of Action of ONX-0914.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., High Cytotoxicity) q1 Is ONX-0914 concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is subunit selectivity confirmed? a1_yes->q2 action1 Perform Dose-Response Curve a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are immunoproteasome subunits expressed? a2_yes->q3 action2 Perform Activity-Based Probe Profiling a2_no->action2 action2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate experimental design and consult literature a3_yes->end action3 Verify Subunit Expression (Western/qPCR) a3_no->action3 action3->end

Caption: Troubleshooting Workflow for ONX-0914 Experiments.

References

Technical Support Center: Managing In Vivo Side Effects of ONX-0914 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the in vivo side effects of ONX-0914 TFA.

Frequently Asked Questions (FAQs)

Q1: What is ONX-0914 and what is its primary mechanism of action?

ONX-0914 (also known as PR-957) is a selective and irreversible inhibitor of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome found in immune cells and tissues under inflammatory conditions. ONX-0914 specifically targets the chymotrypsin-like activity of the LMP7 (low-molecular mass polypeptide-7 or β5i) subunit of the immunoproteasome.[1][2] By inhibiting LMP7, ONX-0914 can modulate immune responses, blocking the production of pro-inflammatory cytokines and interfering with T-cell differentiation.[1][3]

Q2: What are the potential in vivo side effects of this compound?

While ONX-0914 is designed for targeted inhibition of the immunoproteasome to improve the toxicity profile over broader proteasome inhibitors, potential side effects can still occur.[2] Preclinical studies have shown that long-term treatment with ONX-0914 is generally well-tolerated in some mouse and rat models with no obvious adverse effects.[3][4] However, researchers should be aware of potential issues such as:

  • Increased susceptibility to certain infections: One study noted that ONX-0914 treatment caused enhanced susceptibility to experimental intravenous infection with Candida albicans.[3][5]

  • Potential for off-target effects at higher doses: Although selective for the immunoproteasome, at higher concentrations, ONX-0914 may inhibit constitutive proteasome subunits, which could lead to broader toxicity.[5]

  • Injection site reactions: The related compound KZR-616, a derivative of ONX-0914, has been associated with mild to moderate injection site reactions, such as erythema and induration, in clinical trials.[6]

It is important to note that in some animal models, such as studies in mdx mice, ONX-0914 administration did not result in negative impacts on body weight, physical performance, or muscle characteristics compared to vehicle-treated animals.[4]

Q3: How does the side effect profile of ONX-0914 compare to broader proteasome inhibitors like bortezomib?

ONX-0914 is expected to have a better safety profile than non-selective proteasome inhibitors like bortezomib.[5] Non-selective inhibitors target both the constitutive and immunoproteasome, which can lead to a narrower therapeutic window and side effects like peripheral neuropathy.[5] By selectively targeting the immunoproteasome, which is primarily expressed in immune cells, ONX-0914 aims to limit on-target toxicity in other tissues.[2][7]

Troubleshooting Guides

Issue 1: Unexpected Signs of Toxicity or Morbidity

If you observe unexpected signs of toxicity, such as significant weight loss, lethargy, or ruffled fur in your animal models, consider the following troubleshooting steps.

Experimental Workflow for Monitoring and Mitigating Toxicity

ToxicityWorkflow Workflow for In Vivo Toxicity Monitoring cluster_prep Preparation and Dosing cluster_monitoring Monitoring cluster_assessment Toxicity Assessment cluster_action Action Plan start Start Experiment formulate Formulate this compound (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) start->formulate dose Administer Dose (e.g., 2-10 mg/kg, IV) formulate->dose daily_checks Daily Health Checks: - Body Weight - Clinical Signs (lethargy, etc.) - Food/Water Intake dose->daily_checks weekly_checks Weekly Blood Collection: - Complete Blood Count (CBC) - Serum Cytokine Levels daily_checks->weekly_checks Weekly toxicity_observed Toxicity Observed? (e.g., >15% weight loss) weekly_checks->toxicity_observed reduce_dose Reduce Dose or Frequency of Administration toxicity_observed->reduce_dose Yes continue_study Continue Study toxicity_observed->continue_study No supportive_care Provide Supportive Care (e.g., hydration, nutritional support) reduce_dose->supportive_care terminate Consider Humane Endpoint supportive_care->terminate If no improvement

Caption: Workflow for monitoring and managing potential in vivo toxicity.

Troubleshooting Steps:

  • Verify Drug Formulation and Dosage: Ensure that this compound was correctly formulated and that the dose administered was accurate. Improper formulation can lead to precipitation or poor bioavailability, while calculation errors can result in overdose.

  • Review the Dosing Schedule: In some studies, ONX-0914 has been administered on alternating days (e.g., on days 4, 6, and 8) rather than daily.[1] Continuous daily administration may lead to cumulative toxicity.

  • Assess Animal Health: Perform daily health checks, including body weight, food and water intake, and clinical signs of distress. A weight loss of more than 15-20% is often a humane endpoint.

  • Reduce the Dose: If signs of toxicity are observed, consider reducing the dose or the frequency of administration in subsequent cohorts.

  • Implement Supportive Care: Provide supportive care such as subcutaneous fluids for dehydration or nutritional supplements if anorexia is observed.

Issue 2: Increased Susceptibility to Infections

Given that ONX-0914 modulates the immune system, a potential side effect is increased susceptibility to opportunistic infections.

Troubleshooting Steps:

  • Maintain a Sterile Environment: Ensure that animal housing and experimental procedures are conducted under sterile or specific-pathogen-free (SPF) conditions to minimize exposure to opportunistic pathogens.

  • Monitor for Signs of Infection: Be vigilant for signs of infection, which may include lethargy, weight loss, or localized inflammation.

  • Prophylactic Antibiotics/Antifungals: If your experimental model is prone to certain infections, or if you observe an increased incidence of infections, consider prophylactic treatment with appropriate antibiotics or antifungals. This approach has been shown to be effective in managing Candida albicans infections in ONX-0914-treated mice.[3]

  • Evaluate Immune Cell Populations: Use flow cytometry to analyze immune cell populations (T-cells, B-cells, neutrophils, etc.) in blood and tissues to understand the impact of ONX-0914 on the immune system in your model.

Quantitative Data on ONX-0914 Administration

The following table summarizes dosages and administration routes from various preclinical studies. Note that side effect reporting varies between studies.

Study Focus Animal Model Dosage Administration Route Reported Side Effects/Observations Citation
ArthritisMouse2-10 mg/kgIntravenous (IV)Ameliorated visible signs of disease at the highest dose.[1]
Duchenne Muscular Dystrophymdx Mouse10 mg/kgSubcutaneous (SC)No negative impact on body weight, physical performance, or muscle characteristics.[4]
Acute Lymphoblastic LeukemiaNSG Mouse15 mg/kgSubcutaneous (SC)Comparable to bortezomib in delaying tumor growth initially.[8]
Fungal InfectionMouseNot specifiedNot specifiedEnhanced susceptibility to Candida albicans infection.[3][5]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol is based on a commonly used vehicle for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the solvents one by one to ensure proper mixing.

  • Dissolve the this compound powder in the final vehicle to achieve the desired concentration.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • It is recommended to prepare the working solution fresh on the day of use.

This protocol is adapted from information provided by MedChemExpress for this compound.[1]

Signaling Pathways and Mechanism of Action

Mechanism of ONX-0914 Action

ONX0914_Mechanism ONX-0914 Mechanism of Action cluster_proteasome Immunoproteasome cluster_downstream Downstream Effects cluster_outcome Therapeutic Outcome LMP7 LMP7 (β5i) Chymotrypsin-like Cytokine Reduced Pro-inflammatory Cytokine Production (e.g., IL-23, TNFα) LMP7->Cytokine Affects TCell Blocked T-cell Differentiation LMP7->TCell Affects Antigen Inhibited Antigen Presentation LMP7->Antigen Affects LMP2 LMP2 (β1i) MECL1 MECL-1 (β2i) ONX0914 This compound ONX0914->LMP7 Inhibits Outcome Attenuation of Autoimmune Disease Cytokine->Outcome TCell->Outcome Antigen->Outcome

Caption: ONX-0914 selectively inhibits the LMP7 subunit of the immunoproteasome.

This guide is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Impact of prolonged ONX-0914 TFA exposure on cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ONX-0914 TFA, a selective inhibitor of the immunoproteasome.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the immunoproteasome (iP), a specialized form of the proteasome expressed in hematopoietic cells.[1][2] It primarily targets the chymotrypsin-like subunit LMP7 (low-molecular mass polypeptide-7 or β5i) and, to a lesser extent, the LMP2 (β1i) subunit.[3][4][5] By inhibiting these subunits, ONX-0914 blocks the proteolytic activity of the immunoproteasome, which plays a key role in processing antigens for MHC class I presentation, regulating cytokine production, and promoting T-cell differentiation.[1][3][6]

Q2: What is the difference between the immunoproteasome and the constitutive proteasome?

A2: The constitutive proteasome is present in most cell types and is responsible for general protein turnover. The immunoproteasome is primarily expressed in immune cells and is induced in other cells by inflammatory signals like interferon-gamma (IFN-γ).[2][7] It has different catalytic subunits (LMP7, LMP2, MECL-1) compared to the constitutive proteasome (β5, β1, β2). This difference in subunit composition allows for specialized functions in the immune system. ONX-0914 is designed to be selective for the immunoproteasome subunits, which should minimize effects on non-immune cells under normal conditions.[1][8]

Q3: Is this compound completely selective for the immunoproteasome?

A3: While highly selective, this compound is not completely specific. It is reported to be 20- to 40-fold more selective for the LMP7 (β5i) subunit over the constitutive β5 subunit.[3] At higher concentrations or with prolonged exposure, off-target inhibition of the constitutive proteasome can occur, potentially leading to cytotoxicity in cells that do not express the immunoproteasome.[3][9]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 6.95 mg of this compound (M.W. 694.75 g/mol ) in 1 mL of newly opened, anhydrous DMSO. Ultrasonic treatment may be needed to fully dissolve the compound.[6] It is critical to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent inactivation from repeated freeze-thaw cycles.[6]

Troubleshooting Guide

Issue 1: High cytotoxicity observed in my cell line, even at low concentrations.

  • Possible Cause 1: Cell Line Sensitivity. Cells with high expression of immunoproteasomes, such as multiple myeloma and acute lymphoblastic leukemia (ALL) cell lines, are particularly sensitive to ONX-0914.[7][10] Even non-immune cells, like glioblastoma, can show reduced viability.[11]

  • Troubleshooting Steps:

    • Confirm Immunoproteasome Expression: Check the literature or perform a western blot to determine the expression levels of immunoproteasome subunits (LMP7/PSMB8, LMP2/PSMB9) in your cell line. Cells with higher immunoproteasome content are expected to be more sensitive.[7]

    • Perform a Dose-Response Curve: Run a viability assay (e.g., MTT or CellTiter-Glo) with a wide range of ONX-0914 concentrations (e.g., 1 nM to 10 µM) to determine the precise IC50 for your specific cell line and experimental duration.

    • Reduce Exposure Time: Prolonged exposure can increase cytotoxicity.[12] Consider shorter incubation times (e.g., 24h vs. 48h or 72h) to minimize cell death while still observing the desired inhibitory effects.

Issue 2: Inconsistent or no effect on cytokine production.

  • Possible Cause 1: Insufficient Inhibition. The concentration of ONX-0914 may be too low to achieve the required level of immunoproteasome inhibition. In mouse models, near-complete inhibition of LMP7 and 60-80% inhibition of LMP2 was required for efficacy.[10]

  • Possible Cause 2: Cell Activation State. The effect of ONX-0914 on cytokine production is most pronounced in activated immune cells.[1]

  • Troubleshooting Steps:

    • Verify Inhibition: If possible, use activity-based probes to confirm the inhibition of LMP7 and LMP2 in your cells after treatment.[7]

    • Optimize Concentration: Increase the concentration of ONX-0914 based on your dose-response data. Concentrations between 100 nM and 1 µM are often effective for inhibiting cytokine secretion and T-cell function.[2][6][13]

    • Ensure Proper Cell Stimulation: Make sure your cells are properly activated (e.g., with LPS for monocytes, or anti-CD3/CD28 for T cells) to induce cytokine production before or during treatment.[2][13]

Issue 3: Unexpected changes in cell signaling pathways (e.g., ERK, NF-κB).

  • Possible Cause 1: Proteostasis Stress. Inhibition of the immunoproteasome can lead to an accumulation of poly-ubiquitinated proteins, causing proteostasis stress. This can trigger various downstream signaling cascades.[2][6]

  • Possible Cause 2: Off-Target Effects. As mentioned, higher concentrations may inhibit the constitutive proteasome, which has broad effects on cellular signaling, including the NF-κB pathway.[14]

  • Troubleshooting Steps:

    • Monitor Ubiquitination: Perform a western blot for poly-ubiquitin to assess the level of proteostasis stress induced by your treatment.

    • Pathway Analysis: ONX-0914 has been shown to reduce the sustainment of ERK phosphorylation in T cells while leaving NF-κB largely unaffected at selective concentrations.[2] However, at higher, non-selective concentrations, NF-κB can be impacted.[14] Analyze key nodes of your pathway of interest (e.g., p-ERK, IκB) at different ONX-0914 concentrations and time points.

    • Use Controls: Compare the effects of ONX-0914 with a broad-spectrum proteasome inhibitor (like Bortezomib or MG132) to distinguish between immunoproteasome-specific and general proteasome inhibition effects.[6]

Quantitative Data Summary

Table 1: Cytotoxicity of ONX-0914 in Various Cell Lines

Cell LineCell TypeAssayDurationIC50 / EC50Reference
RajiHuman Burkitt's LymphomaFluorescent DensitometryN/A5.7 nM (LMP7 inhibition)[1]
PC-3Human Prostate CancerHCS Assay (Hoechst 33342)48 hrs0.33 µM[15]
Human PBMCHuman Peripheral Blood Mononuclear CellsCellTiter-GloN/A> 10 µM[15]
LN229Human GlioblastomaMTT Assay24 hrs~0.8 µM (viability reduced to 53% at 1 µM)[11]
U87MGHuman GlioblastomaMTT Assay24 hrs~0.9 µM (viability reduced to 49% at 1 µM)[11]
Multiple Myeloma (MM) Cell LinesHuman Multiple MyelomaAlamar Blue48 hrs (1h pulse)50 - 200 nM[7]
RS4;11Human B-cell Precursor ALLAlamar Blue48 hrs (pulse)~200 nM[12]

Table 2: Reported Effects of ONX-0914 on Cellular Processes

Cellular ProcessCell TypeConcentrationEffectReference
Cytokine Production (IL-23, TNF-α, IL-6)Activated MonocytesLMP7-selective conc.~90% reduction in IL-23, ~50% in TNF-α/IL-6[1]
Cytokine Production (IFN-γ, IL-2)T cellsLMP7-selective conc.~60% reduction in IFN-γ, ~50% in IL-2[1]
T-cell Activation (CD69 upregulation)Mouse CD4+ T cellsN/A (pulse tx)~50% reduction[2]
Apoptosis InductionGlioblastoma Cells1 µM10-27% apoptotic cells[11]
Cell Cycle ArrestGlioblastoma Cells0.25 - 1 µMG1 phase arrest[11]
ERK PhosphorylationMouse CD4+ T cellsN/A (pulse tx)Reduced sustainment[2]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the media should be kept constant across all wells (typically ≤ 0.1%).

  • Treatment: Remove the old media and add fresh media containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Protocol 2: Western Blot for Poly-ubiquitinated Proteins

  • Cell Lysis: Treat cells with this compound (e.g., 100-150 nM) or a positive control like MG132 (500 nM) for the desired time (e.g., 48 hours).[6] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (a 4-15% gradient gel is recommended for resolving a wide range of molecular weights) and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A high-molecular-weight smear indicates the accumulation of poly-ubiquitinated proteins.

  • Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[11]

Visualizations

Caption: Mechanism of this compound action on proteasome subunits and cellular effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Hypothesis cell_culture 1. Culture Cells start->cell_culture seed_plate 2. Seed Cells into Plates cell_culture->seed_plate prep_onx 3. Prepare ONX-0914 Dilutions seed_plate->prep_onx treatment 4. Treat Cells with ONX-0914 or Vehicle prep_onx->treatment incubation 5. Incubate for Defined Period (e.g., 24-72h) treatment->incubation endpoint 6. Perform Endpoint Assay incubation->endpoint viability Viability Assay (MTT, CTG) endpoint->viability Cell Health western Western Blot (Signaling, Apoptosis) endpoint->western Protein Level flow Flow Cytometry (Cell Cycle, Apoptosis) endpoint->flow Cell State elisa Cytokine Assay (ELISA, CBA) endpoint->elisa Secretion end End: Data Interpretation viability->end western->end flow->end elisa->end

References

Technical Support Center: ONX-0914 TFA Treatment and Cell Line Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to ONX-0914 TFA treatment.

Frequently Asked Questions (FAQs)

Q1: What is ONX-0914 and what is its mechanism of action?

ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome found predominantly in hematopoietic cells.[1][2] Specifically, it targets the chymotrypsin-like activity of the LMP7 (low-molecular mass polypeptide-7 or β5i) subunit of the immunoproteasome.[1] At higher concentrations, it can also inhibit the LMP2 (β1i) subunit.[3][4] By inhibiting the immunoproteasome, ONX-0914 disrupts the degradation of proteins involved in various cellular processes, leading to the accumulation of misfolded proteins, cell cycle arrest, apoptosis (programmed cell death), and autophagy in cancer cells.[5][6]

Q2: In which cancer types has ONX-0914 shown activity?

Preclinical studies have demonstrated the activity of ONX-0914 in various hematological malignancies and solid tumors. These include acute lymphoblastic leukemia (ALL), particularly those with the MLL-AF4 fusion protein, multiple myeloma (MM), and glioblastoma.[4][6][7][8] Its selectivity for the immunoproteasome suggests it may be particularly effective in cancers of lymphoid origin and could potentially offer a better safety profile compared to less selective proteasome inhibitors that also target the constitutive proteasome found in all cells.[8][9]

Q3: What are the potential mechanisms by which cell lines can develop resistance to ONX-0914?

While specific resistance mechanisms to ONX-0914 are still under investigation, resistance to proteasome inhibitors, in general, can arise through several mechanisms. These may include:

  • Mutations in the drug target: Changes in the gene encoding the LMP7 subunit (PSMB8) could alter the drug binding site, reducing the inhibitory effect of ONX-0914.

  • Upregulation of proteasome subunits: Cells may increase the expression of proteasome subunits to compensate for the inhibition, thereby restoring overall proteasome activity.[10][11]

  • Activation of pro-survival signaling pathways: Increased activity of anti-apoptotic pathways (e.g., upregulation of Bcl-2 family proteins) or cell survival pathways can counteract the cytotoxic effects of ONX-0914.[10][11]

  • Increased drug efflux: Overexpression of multidrug resistance transporters could potentially pump ONX-0914 out of the cell, reducing its intracellular concentration.

  • Altered protein folding and stress response: Enhanced cellular capacity to handle the accumulation of misfolded proteins through chaperone proteins or the unfolded protein response (UPR) can mitigate the stress induced by proteasome inhibition.[12]

Q4: How do I determine if my cell line is sensitive or resistant to ONX-0914?

The sensitivity of a cell line to a drug is typically determined by its IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%) value, which is the concentration of the drug required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates higher sensitivity, while a higher IC50 value suggests resistance.[13] You can determine the IC50 by performing a cell viability assay (e.g., MTT or CellTiter-Glo assay) with a range of ONX-0914 concentrations.

Data Presentation: Cell Line Sensitivity to ONX-0914

The following tables summarize quantitative data on the sensitivity of various cell lines to ONX-0914 as reported in the literature and provide a hypothetical example of acquired resistance.

Table 1: Reported EC50/IC50 Values for ONX-0914 in Various Human Cell Lines

Cell LineCancer TypeAssay TypeValue (µM)Description
Caco-2Colorectal AdenocarcinomaCytotoxicity (Hoechst 33342)EC50: 1.3Reduction in cell viability after 48 hours.[1]
HCT-116Colorectal CarcinomaCytotoxicity (Hoechst 33342)EC50: 0.11Reduction in cell viability after 48 hours.[1]
Huh-7Hepatocellular CarcinomaCytotoxicity (Hoechst 33342)EC50: 0.39Reduction in cell viability after 48 hours.[1]
RajiBurkitt's LymphomaProteasome InhibitionIC50: 0.0057Inhibition of proteasome subunit β5i.[2]
LN229GlioblastomaCell Viability (MTT)Approx. 1.053% reduction in viability after 24 hours.[6]
U87MGGlioblastomaCell Viability (MTT)Approx. 1.049% reduction in viability after 24 hours.[6]

Table 2: Hypothetical Example of Acquired ONX-0914 Resistance

Cell LineDescriptionIC50 (nM)Fold Resistance
MM.1SParental, sensitive501x
MM.1S-ONX-RONX-0914 Resistant50010x

Troubleshooting Guide

Issue 1: My cell line shows little to no response to ONX-0914 treatment, even at high concentrations.

  • Question: Could my cell line have intrinsic resistance to ONX-0914? Answer: Yes, some cell lines may exhibit intrinsic resistance. This can be due to low or absent expression of the immunoproteasome. ONX-0914's primary target is the LMP7 subunit of the immunoproteasome.[1] Cells that predominantly express the constitutive proteasome may be less sensitive.

    • Recommendation: Perform a western blot or qPCR to check the expression levels of immunoproteasome subunits (LMP7/PSMB8, LMP2/PSMB9, MECL1/PSMB10) and compare them to the constitutive subunits (β5/PSMB5, β1/PSMB6, β2/PSMB7).

  • Question: Is it possible the ONX-0914 compound is degraded or inactive? Answer: this compound is generally stable, but improper storage or handling can lead to degradation.

    • Recommendation: Ensure the compound is stored as recommended by the manufacturer. Prepare fresh dilutions for each experiment from a stock solution. You can also test the compound on a known sensitive cell line (e.g., Raji or MM.1S) to verify its activity.

Issue 2: My cell line initially responded to ONX-0914, but now it is growing at previously cytotoxic concentrations.

  • Question: Has my cell line developed acquired resistance? Answer: This is a strong possibility. Continuous exposure to a cytotoxic agent can lead to the selection of a resistant population of cells.

    • Recommendation: Perform a dose-response curve (cell viability assay) on your current cell line and compare the IC50 value to that of the original, sensitive parental cell line (if available from earlier experiments or cryopreserved stocks). A significant increase in the IC50 value indicates acquired resistance.

  • Question: What are my next steps to understand this resistance? Answer: To investigate the mechanism of resistance, you can:

    • Sequence the PSMB8 gene: Look for mutations in the gene encoding the LMP7 subunit that might prevent ONX-0914 binding.

    • Assess proteasome activity: Use activity-based probes to measure the activity of different proteasome subunits in your resistant cells compared to sensitive cells in the presence and absence of ONX-0914.

    • Analyze protein expression: Use western blotting to check for upregulation of proteasome subunits, anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), or drug efflux pumps (e.g., P-glycoprotein).

Issue 3: I am seeing significant cell death in my control (DMSO-treated) group.

  • Question: Is the DMSO concentration too high? Answer: High concentrations of DMSO can be toxic to cells.

    • Recommendation: Ensure the final concentration of DMSO in your culture medium is typically below 0.5%, and ideally below 0.1%. Run a DMSO-only toxicity curve for your specific cell line to determine its tolerance.

Experimental Protocols

Protocol 1: Development of an ONX-0914 Resistant Cell Line

This protocol outlines a general method for generating a resistant cell line through continuous exposure to increasing concentrations of ONX-0914.

  • Initial IC50 Determination: Determine the IC50 of ONX-0914 for the parental cell line using a standard cell viability assay.

  • Initial Treatment: Culture the parental cells in the presence of ONX-0914 at a concentration equal to the IC50.

  • Monitoring and Media Change: Monitor the cells daily. Initially, a significant amount of cell death is expected. Change the media with fresh ONX-0914 every 2-3 days.

  • Population Recovery: Continue culturing until the surviving cell population begins to proliferate steadily. This may take several weeks.

  • Dose Escalation: Once the cells are growing robustly at the initial concentration, gradually increase the concentration of ONX-0914 (e.g., in 1.5 to 2-fold increments).

  • Repeat and Stabilize: For each increase in concentration, allow the cell population to recover and stabilize before the next dose escalation.

  • Characterization of Resistant Line: Once the cell line can proliferate in a significantly higher concentration of ONX-0914 (e.g., 5-10 fold the initial IC50), the resistant line is established. Characterize the new line by determining its IC50 and comparing it to the parental line.

  • Cryopreservation: Cryopreserve the resistant cell line at various passages. It is advisable to maintain the culture in the presence of ONX-0914 to retain the resistant phenotype.

Protocol 2: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of ONX-0914 (and a DMSO vehicle control). Typically, a range of 8-12 concentrations is used to generate a dose-response curve.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

ONX_0914_Mechanism_of_Action cluster_drug Drug Action cluster_proteasome Immunoproteasome cluster_cellular_effects Cellular Effects ONX-0914 ONX-0914 LMP7 (β5i) LMP7 (β5i) ONX-0914->LMP7 (β5i) Inhibits LMP2 (β1i) LMP2 (β1i) ONX-0914->LMP2 (β1i) Inhibits (weaker) Immunoproteasome Immunoproteasome MECL1 (β2i) MECL1 (β2i) Protein_Degradation_Block Inhibition of Protein Degradation Misfolded_Proteins Accumulation of Misfolded Proteins Protein_Degradation_Block->Misfolded_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Protein_Degradation_Block->Cell_Cycle_Arrest ER_Stress ER Stress & UPR Activation Misfolded_Proteins->ER_Stress Autophagy Autophagy Misfolded_Proteins->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of action of ONX-0914 leading to cancer cell death.

Resistance_Mechanisms cluster_drug Drug Action cluster_target Drug Target cluster_resistance Potential Resistance Mechanisms ONX-0914 ONX-0914 LMP7 LMP7 (β5i) Subunit ONX-0914->LMP7 Inhibits Cell_Death Cell_Death LMP7->Cell_Death Mutation Mutation in PSMB8 Gene Mutation->LMP7 Alters binding site Upregulation Upregulation of Proteasome Subunits Upregulation->LMP7 Compensates for inhibition Survival_Pathways Activation of Pro-survival Pathways (e.g., Bcl-2) Cell_Survival Cell_Survival Survival_Pathways->Cell_Survival Promotes Drug_Efflux Increased Drug Efflux Drug_Efflux->ONX-0914 Reduces intracellular concentration Cell_Survival->Cell_Death

Caption: Potential mechanisms of acquired resistance to ONX-0914.

Experimental_Workflow cluster_workflow Workflow for Characterizing ONX-0914 Resistance Start Suspected Resistance IC50 Determine IC50 (MTT Assay) Start->IC50 Compare_IC50 Compare IC50 to Parental Line IC50->Compare_IC50 Resistant Resistance Confirmed Compare_IC50->Resistant High Fold Change Sensitive Sensitive/ No Resistance Compare_IC50->Sensitive No/Low Fold Change Genomic Genomic Analysis (PSMB8 Sequencing) Resistant->Genomic Proteomic Proteomic Analysis (Western Blot for Proteasome Subunits, Bcl-2) Resistant->Proteomic Functional Functional Analysis (Proteasome Activity Assay) Resistant->Functional End Identify Resistance Mechanism Genomic->End Proteomic->End Functional->End

Caption: Experimental workflow to identify and characterize resistance.

References

Technical Support Center: Optimizing ONX-0914 TFA In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONX-0914 TFA in vivo. Our goal is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and administration of this compound for in vivo studies.

Problem 1: Poor Solubility or Precipitation of this compound in Vehicle

Potential Cause Recommended Solution
Inappropriate Solvent This compound is highly soluble in DMSO.[1][2] Prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 100 mg/mL).[1] Moisture-absorbing DMSO can reduce solubility.[1]
Precipitation in Aqueous Buffer Direct dilution of a DMSO stock into aqueous buffers can cause precipitation. For intravenous (i.v.) or subcutaneous (s.c.) injections, consider using a co-solvent system or a specialized formulation vehicle.
Vehicle Incompatibility Not all vehicles are suitable for this compound. Proven vehicles include: 10% (w/v) sulfobutylether-β-cyclodextrin (Captisol®) in 10 mM sodium citrate (pH 6.0)[3][4] or a suspension in corn oil (for oral or subcutaneous administration).[1]
Low Temperature of Vehicle Ensure the vehicle is at room temperature before dissolving this compound. Gentle warming to 37°C and sonication can aid dissolution.[2]
Incorrect pH of the Vehicle The pH of the vehicle can impact the solubility of the compound. A slightly acidic pH, such as pH 6.0, has been used successfully.[3][4]

Problem 2: Animal Distress or Adverse Events Post-Injection

Potential Cause Recommended Solution
High Concentration of DMSO High percentages of DMSO can be toxic when administered in vivo. Keep the final concentration of DMSO in the injected solution to a minimum, ideally below 10%.
Rapid Intravenous Injection A rapid i.v. bolus can lead to acute toxicity or local irritation. Administer the formulation slowly over a few minutes.
Dose Exceeds Maximum Tolerated Dose (MTD) The reported MTD of ONX-0914 in mice is 30 mg/kg.[1] If you observe severe adverse effects, consider reducing the dose. Doses ranging from 2-15 mg/kg have been shown to be effective and well-tolerated in various models.[1][2][3][4]
Vehicle-Related Toxicity Some vehicles can cause irritation or hypersensitivity reactions. If you suspect the vehicle is the issue, run a control group with the vehicle alone. Consider switching to an alternative, well-tolerated vehicle like the Captisol®-based formulation.[3][4]
Precipitation at Injection Site If the compound precipitates upon injection, it can cause local inflammation and pain. Ensure complete dissolution in the vehicle before administration and consider using a formulation that enhances solubility and stability in vivo.

Frequently Asked Questions (FAQs)

1. What is ONX-0914 and what is its mechanism of action?

ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome.[1][2][5] It specifically targets the low-molecular mass polypeptide-7 (LMP7), also known as the β5i subunit, which has chymotrypsin-like activity.[5][6] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, block the production of pro-inflammatory cytokines, and has shown therapeutic potential in models of autoimmune diseases and some cancers.[1][3][7]

2. What is the difference between ONX-0914 and this compound?

This compound is the trifluoroacetic acid salt of ONX-0914. The TFA salt is often used to improve the stability and handling of the compound. For in vivo applications, it is crucial to account for the additional weight of the TFA counter-ion when calculating the dosage to ensure you are administering the correct amount of the active ONX-0914 molecule.

3. How should I prepare this compound for in vivo administration?

A common and effective method is to first dissolve this compound in a minimal amount of high-quality, anhydrous DMSO to create a stock solution.[1][2] This stock solution can then be diluted into a suitable in vivo vehicle. For immediate use, a working solution can be prepared by mixing the DMSO stock with corn oil.[1] For a more stable and aqueous-based formulation, a vehicle consisting of 10% Captisol® in 10 mM sodium citrate (pH 6.0) is recommended.[3][4]

4. What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C or -80°C.[8] A stock solution in DMSO can be stored at -20°C for several months, though it is recommended to use it within one month.[2][8] Avoid repeated freeze-thaw cycles. Formulations prepared for injection should ideally be used immediately.[1]

5. What administration routes and dosages have been used in animal models?

ONX-0914 has been successfully administered via intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.) routes.

  • Intravenous (i.v.): Doses of 2, 6, and 10 mg/kg have been used in mouse models of arthritis and lupus.[1][2]

  • Subcutaneous (s.c.): A dose of 10 mg/kg has been used in studies with mdx mice.[4] In other studies, 15 mg/kg has been administered subcutaneously.[3]

  • Oral (p.o.): While less common, oral delivery has been explored, though bioavailability may be a consideration.[9]

The maximum tolerated dose (MTD) in mice has been reported to be 30 mg/kg.[1]

Experimental Protocols

Protocol 1: Preparation of this compound in a Captisol®-Based Vehicle

  • Prepare the Vehicle:

    • Prepare a 10 mM sodium citrate solution and adjust the pH to 6.0.

    • To this solution, add sulfobutylether-β-cyclodextrin (Captisol®) to a final concentration of 10% (w/v).

    • Stir until the Captisol® is completely dissolved. The solution can be sterile-filtered and stored at 4°C.

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound.

    • Dissolve it in anhydrous DMSO to a high concentration (e.g., 50-100 mg/mL). Ensure it is fully dissolved.

  • Prepare the Final Dosing Solution:

    • Warm the Captisol® vehicle to room temperature.

    • Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration.

    • Ensure the final concentration of DMSO is as low as possible (ideally ≤ 5-10%).

    • Visually inspect the solution for any precipitation. If necessary, gentle warming and sonication can be applied.

    • Use the final solution for injection immediately.

Data Presentation

Table 1: Summary of In Vivo Dosages and Administration Routes for ONX-0914

Animal Model Dose Administration Route Reference
Rheumatoid Arthritis (mouse)2, 6, 10 mg/kgIntravenous (i.v.)[1][2]
Lupus (mouse)2, 6, 10 mg/kgIntravenous (i.v.)[1]
Acute Lymphoblastic Leukemia (mouse xenograft)15 mg/kgSubcutaneous (s.c.)[3]
Duchenne Muscular Dystrophy (mdx mouse)10 mg/kgSubcutaneous (s.c.)[4]
General (mouse)up to 30 mg/kg (MTD)Not specified[1]

Visualizations

ONX_0914_Mechanism_of_Action cluster_proteasome Immunoproteasome LMP7 LMP7 (β5i) Chymotrypsin-like activity Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-23, TNF-α, IL-6) LMP7->Cytokine_Production Antigen_Presentation Antigen Presentation LMP7->Antigen_Presentation LMP2 LMP2 (β1i) MECL1 MECL1 (β2i) ONX0914 ONX-0914 ONX0914->LMP7 Inhibits Therapeutic_Effect Therapeutic Effect (e.g., Amelioration of Autoimmune Disease) ONX0914->Therapeutic_Effect Immune_Response Pathogenic Immune Response Cytokine_Production->Immune_Response Antigen_Presentation->Immune_Response Immune_Response->Therapeutic_Effect

Caption: Mechanism of action of ONX-0914.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis A 1. Prepare Vehicle (e.g., 10% Captisol® in Citrate Buffer) C 3. Mix Stock into Vehicle for Final Dosing Solution A->C B 2. Prepare this compound Stock in DMSO B->C D 4. Administer to Animal Model (i.v., s.c., etc.) C->D E 5. Monitor for Adverse Events D->E F 6. Assess Pharmacodynamics (e.g., Target Inhibition) D->F G 7. Evaluate Efficacy (e.g., Disease Score, Tumor Size) D->G H 8. Data Analysis E->H F->H G->H

Caption: In vivo experimental workflow.

Troubleshooting_Logic Start In Vivo Experiment with this compound Issue Issue Encountered? Start->Issue Precipitation Precipitation or Poor Solubility? Issue->Precipitation Yes Success Successful Experiment Issue->Success No Adverse_Events Adverse Events in Animals? Precipitation->Adverse_Events No Sol_Actions Action: - Check DMSO quality - Use Captisol® vehicle - Warm/sonicate Precipitation->Sol_Actions Yes AE_Actions Action: - Reduce dose - Slow injection rate - Check vehicle toxicity Adverse_Events->AE_Actions Yes Other_Issue Consult Further Documentation Adverse_Events->Other_Issue No Sol_Actions->Start Re-attempt AE_Actions->Start Re-attempt

References

Validation & Comparative

A Comparative Guide to Proteasome Inhibitors: ONX-0914 TFA, Bortezomib, and Carfilzomib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of three key proteasome inhibitors: ONX-0914 TFA, bortezomib, and carfilzomib. By examining their mechanisms of action, biochemical activity, and effects on cellular pathways, this document aims to equip researchers with the necessary information to make informed decisions for their drug development and research applications.

Introduction to Proteasome Inhibitors

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large protein complex with multiple catalytic activities. Its inhibition has emerged as a powerful therapeutic strategy, particularly in oncology.

This guide focuses on three prominent proteasome inhibitors:

  • Bortezomib (Velcade®): The first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma and mantle cell lymphoma.[1][2] It is a dipeptide boronic acid that reversibly inhibits the proteasome.[3]

  • Carfilzomib (Kyprolis®): A second-generation, tetrapeptide epoxyketone-based proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[4][5] It binds irreversibly to the proteasome.[5]

  • This compound (Oprozomib): A selective, irreversible inhibitor of the immunoproteasome, a form of the proteasome predominantly expressed in hematopoietic cells.[6][7] It is a tripeptide epoxyketone.[8]

Mechanism of Action and Chemical Structures

The distinct chemical structures of these inhibitors underpin their different mechanisms of action and selectivity profiles.

Bortezomib is a reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) activities of the proteasome.[9] Its boronic acid warhead forms a stable but reversible complex with the active site threonine residue of the proteasome subunits.

Carfilzomib , an epoxyketone, forms an irreversible covalent bond with the N-terminal threonine of the proteasome's active sites.[10] It predominantly inhibits the chymotrypsin-like (β5) activity of both the constitutive proteasome and the immunoproteasome.[5][11]

This compound is also an irreversible epoxyketone-based inhibitor but exhibits high selectivity for the chymotrypsin-like subunit of the immunoproteasome (LMP7 or β5i).[7][12] This selectivity is attributed to specific interactions within the S1 binding pocket of the β5i subunit.[13]

Quantitative Comparison of Inhibitory Activity

The potency and selectivity of these inhibitors against the different catalytic subunits of the constitutive proteasome (β1, β2, β5) and the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7) are critical determinants of their biological effects and toxicity profiles.

InhibitorProteasome SubunitIC50 (nM)Selectivity Highlights
This compound β5i (LMP7)5.7[12]Highly selective for β5i; 20- to 40-fold more selective for β5i over β5.[8][12]
β5~228-456 (estimated)
β1i (LMP2)590[14]
β2i (MECL-1)911[14]
β14850[14]
Bortezomib β50.6 (Ki)[9]Potent inhibitor of both β5 and β5i. Also inhibits β1 and β1i at higher concentrations.
β5i3.3[11]
β1i5.5[11]
β1140[11]
β2i940[11]
β21500[11]
Carfilzomib β55.2[11]Potent and irreversible inhibitor of β5 and β5i.[11]
β5i (LMP7)14[11]Minimal cross-reactivity with other proteases.[11]
β1618[15]
β2379[15]

Impact on Cellular Signaling Pathways

Proteasome inhibition disrupts cellular homeostasis by preventing the degradation of key regulatory proteins, leading to the activation of pro-apoptotic pathways and the inhibition of pro-survival signals.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of cell survival, inflammation, and immunity. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Proteasome inhibitors block the degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Ub Ub IκBα->Ub ubiquitination NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation Proteasome Proteasome Ub->Proteasome degradation ProteasomeInhibitors Bortezomib Carfilzomib ONX-0914 ProteasomeInhibitors->Proteasome TargetGenes Target Gene Transcription NF-κB_nuc->TargetGenes CellSurvival Cell Survival Proliferation TargetGenes->CellSurvival

Figure 1. Inhibition of the NF-κB pathway by proteasome inhibitors.
Apoptosis Pathway

Proteasome inhibitors induce apoptosis through multiple mechanisms. The accumulation of misfolded and polyubiquitinated proteins leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[16] Prolonged ER stress activates pro-apoptotic signaling cascades. Furthermore, the stabilization of pro-apoptotic proteins, such as p53 and Bax, and the inhibition of anti-apoptotic proteins contribute to the induction of programmed cell death.[16] This culminates in the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway ProteasomeInhibitors Bortezomib Carfilzomib ONX-0914 Proteasome Proteasome ProteasomeInhibitors->Proteasome Pro_Apoptotic_Proteins Stabilization of Pro-Apoptotic Proteins (p53, Bax) ProteasomeInhibitors->Pro_Apoptotic_Proteins PolyubiquitinatedProteins Accumulation of Polyubiquitinated Proteins Proteasome->PolyubiquitinatedProteins degrades ER_Stress ER Stress / UPR PolyubiquitinatedProteins->ER_Stress Caspase_Activation Caspase Activation (Caspase-3, -7, -9) ER_Stress->Caspase_Activation Pro_Apoptotic_Proteins->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2. Induction of apoptosis by proteasome inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells in culture

  • Proteasome inhibitors (this compound, bortezomib, carfilzomib)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[17]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]

  • Treat cells with a range of concentrations of the proteasome inhibitors and incubate for the desired time period (e.g., 24, 48, 72 hours).[17]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a plate reader.[17]

  • Calculate cell viability as a percentage of the untreated control.

Proteasome Activity Assay (Proteasome-Glo™ Assay)

This luminescent assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.

Materials:

  • Cell lysates or purified proteasomes

  • Proteasome-Glo™ Reagents (specific for each activity)[16][19]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the proteasome inhibitors.

  • In a white-walled 96-well plate, add the cell lysate or purified proteasome.

  • Add the inhibitor dilutions to the wells and incubate for a specified time.

  • Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions by combining the buffer, substrate, and detection reagent.[16][20]

  • Add an equal volume of the prepared reagent to each well.[20]

  • Incubate at room temperature for at least 10 minutes to allow the luminescent signal to stabilize.[16][20]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of proteasome inhibition relative to the untreated control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells in culture

  • Proteasome inhibitors

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent[21]

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with proteasome inhibitors as described for the cell viability assay.

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[21][22]

  • Add an equal volume of the reagent to each well.[22]

  • Mix gently and incubate at room temperature for 30 minutes to 3 hours.[22]

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment Proteasome Inhibitor Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Proteasome_Activity Proteasome Activity (Proteasome-Glo™) Treatment->Proteasome_Activity Apoptosis Apoptosis (Caspase-Glo®) Treatment->Apoptosis Data_Acquisition Data Acquisition (Absorbance/Luminescence) Viability->Data_Acquisition Proteasome_Activity->Data_Acquisition Apoptosis->Data_Acquisition IC50_Calculation IC50 Calculation & Comparative Analysis Data_Acquisition->IC50_Calculation

Figure 3. General experimental workflow for comparing proteasome inhibitors.

Comparative Efficacy and Toxicity

In Vitro Cytotoxicity: Studies have shown that bortezomib and carfilzomib exhibit potent cytotoxic activity against a broad range of cancer cell lines.[9][10] The cytotoxicity of ONX-0914 is more pronounced in hematopoietic cells that express high levels of the immunoproteasome.[23] For instance, in one study, the monocytic cell line THP-1 was highly sensitive to ONX-0914 with an IC50 of 47.7 nM, while the neuroblastoma cell line SH-SY5Y was more sensitive to bortezomib (IC50 ~2.8 nM).[23]

In Vivo Efficacy: Head-to-head clinical trials have compared the efficacy of bortezomib and carfilzomib in multiple myeloma. The ENDEAVOR trial demonstrated that carfilzomib in combination with dexamethasone significantly improved progression-free survival compared to bortezomib with dexamethasone in patients with relapsed or refractory multiple myeloma.[24][25] Preclinical studies have shown that ONX-0914 is effective in animal models of autoimmune diseases and certain hematological malignancies.[12]

Toxicity Profile: A key differentiator among these inhibitors is their toxicity profile. Bortezomib is associated with peripheral neuropathy as a significant dose-limiting toxicity.[26] Carfilzomib has a lower incidence of peripheral neuropathy but is associated with cardiovascular and renal toxicities.[24][26] Due to its selective targeting of the immunoproteasome, ONX-0914 is predicted to have a more favorable safety profile with reduced off-target effects in non-hematopoietic tissues.[3]

Conclusion

This compound, bortezomib, and carfilzomib are potent proteasome inhibitors with distinct characteristics that make them suitable for different research and therapeutic applications.

  • Bortezomib serves as a benchmark proteasome inhibitor with broad activity against both constitutive and immunoproteasomes. Its reversible nature may be advantageous in certain experimental contexts.

  • Carfilzomib offers potent and irreversible inhibition of the proteasome, demonstrating superior efficacy in some clinical settings compared to bortezomib.

  • This compound provides a highly selective tool for studying the role of the immunoproteasome in various diseases. Its targeted action holds the promise of a better-tolerated therapeutic agent for immune-related disorders and specific cancers.

The choice of inhibitor will depend on the specific research question, the cell types or animal models being used, and the desired balance between broad-spectrum proteasome inhibition and targeted immunoproteasome modulation. The data and protocols presented in this guide are intended to facilitate this selection process and to support the design of robust and informative experiments in the field of proteasome inhibitor research.

References

KZR-616: A Next-Generation Immunoproteasome Inhibitor Demonstrating a Favorable Profile Over ONX-0914 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the immunoproteasome represents a promising therapeutic strategy for a range of autoimmune diseases. KZR-616 (Zetomipzomib) has emerged as a compelling alternative to the earlier generation inhibitor, ONX-0914 TFA, exhibiting enhanced selectivity, potency, and superior pharmaceutical properties. This guide provides a comprehensive comparison of KZR-616 and this compound, supported by experimental data, to inform research and development decisions.

KZR-616 is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome that targets both the LMP7 (low-molecular-mass polypeptide 7) and LMP2 (low-molecular-mass polypeptide 2) subunits.[1][2] In contrast, this compound is primarily a selective inhibitor of the LMP7 subunit, with some off-target effects. This dual-targeting mechanism of KZR-616 is believed to contribute to its broader and more potent anti-inflammatory effects.[2] Furthermore, KZR-616 boasts a significantly higher solubility—over 10,000-fold greater than ONX-0914—which facilitates subcutaneous administration and improves its pharmacokinetic profile.[2][3][4]

Comparative Performance Data

In Vitro Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of KZR-616 and this compound against the catalytic subunits of the immunoproteasome (LMP7/β5i, LMP2/β1i, MECL-1/β2i) and the constitutive proteasome (β5c, β1c, β2c). Lower IC50 values indicate greater potency.

Target SubunitKZR-616 IC50 (µM)This compound IC50 (nM)
Immunoproteasome
LMP7 (β5i)0.039[1]5.7 - 39[4]
LMP2 (β1i)0.131[1]~15-fold higher than LMP7[1]
MECL-1 (β2i)0.623[1]Minor inhibition
Constitutive Proteasome
β5c18-fold selective for LMP754[4]
β1c81-fold selective for LMP2[1]-
β2c--

Note: IC50 values for this compound can vary between studies. The data presented represents a range found in the literature.

In Vivo Efficacy in Autoimmune Disease Models

KZR-616 has demonstrated robust efficacy in preclinical models of systemic lupus erythematosus (SLE) and lupus nephritis. In the NZB/W F1 mouse model of lupus, treatment with KZR-616 resulted in a complete and sustained resolution of proteinuria and a significant reduction in the production of autoantibodies, key markers of disease activity.[2][3][5] ONX-0914 has also shown efficacy in various autoimmune models, including rheumatoid arthritis and lupus, leading to reductions in cellular infiltration, cytokine production, and autoantibody levels.[6] However, direct, head-to-head comparative studies with identical endpoints are limited.

Animal ModelCompoundDosing RegimenKey Outcomes
Lupus Nephritis (NZB/W F1 mice) KZR-6165 mg/kg IV or 10 mg/kg SC, three times per week for 13 weeks[3]- Complete and durable resolution of proteinuria[2][3] - Significant reduction in anti-dsDNA IgG levels[3] - Reduced IgG deposition in glomeruli[2][3]
Polymyositis (CIM mouse model) KZR-61610 mg/kg, three times per week until Day 28- Completely blocked the loss of grip strength - Reduced leukocyte infiltration in muscle - Prevented an increase in serum creatine kinase
Polymyositis (CIM mouse model) ONX-091410 mg/kg, three times per week until Day 28- Completely blocked the loss of grip strength - Reduced leukocyte infiltration in muscle - Prevented an increase in serum creatine kinase

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the immunoproteasome signaling pathway targeted by KZR-616 and ONX-0914, and the general workflows for key experimental protocols used to evaluate their efficacy.

G cluster_pathway Immunoproteasome Signaling Pathway Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) Immune_Cells Immune Cells (e.g., T cells, B cells, Dendritic cells) Cytokines->Immune_Cells activate Immunoproteasome Immunoproteasome (LMP7, LMP2, MECL-1) Immune_Cells->Immunoproteasome upregulate Antigen_Presentation Antigen Presentation (MHC Class I) Immunoproteasome->Antigen_Presentation generates peptides for T_Cell_Activation T-Cell Activation & Differentiation (Th1, Th17) Immunoproteasome->T_Cell_Activation promotes B_Cell_Activation B-Cell Differentiation to Plasmablasts Immunoproteasome->B_Cell_Activation promotes Antigen_Presentation->T_Cell_Activation Autoimmunity Autoimmune Response T_Cell_Activation->Autoimmunity B_Cell_Activation->Autoimmunity KZR_ONX KZR-616 / ONX-0914 KZR_ONX->Immunoproteasome inhibit

Caption: Immunoproteasome signaling in autoimmunity and points of inhibition.

G cluster_workflow In Vitro Assay Workflow cluster_endpoints Endpoints Start Start Isolate_Cells Isolate Immune Cells (PBMCs, T-cells, or B-cells) Start->Isolate_Cells Culture_Cells Culture Cells with Stimuli (e.g., LPS, anti-CD3/CD28, IL-21) Isolate_Cells->Culture_Cells Treat_Cells Treat with KZR-616 or ONX-0914 Culture_Cells->Treat_Cells Incubate Incubate for a defined period Treat_Cells->Incubate Analyze Analyze Endpoint Incubate->Analyze Cytokine Cytokine Levels (ELISA, Luminex) Analyze->Cytokine Polarization T-Cell Polarization (Flow Cytometry) Analyze->Polarization Differentiation B-Cell Differentiation (Flow Cytometry) Analyze->Differentiation Inhibition Proteasome Activity Assay Analyze->Inhibition

Caption: General workflow for in vitro evaluation of immunoproteasome inhibitors.

Detailed Experimental Protocols

Immunoproteasome Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds on purified immunoproteasome subunits.

  • Reagents and Materials:

    • Purified human immunoproteasome (commercially available)

    • Fluorogenic substrates for each subunit (e.g., Suc-LLVY-AMC for LMP7, Z-LLE-AMC for LMP2, Ac-W-AMC for MECL-1)

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS)

    • Test compounds (KZR-616, this compound) dissolved in DMSO

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 20 µL of purified immunoproteasome (e.g., 0.5 nM) in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the appropriate fluorogenic substrate (e.g., 15 µM) in assay buffer.

    • Monitor the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

    • Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the compound concentration.

T-Cell Polarization Assay

This protocol describes the in vitro differentiation of human naïve CD4+ T cells into Th1 and Th17 lineages.

  • Reagents and Materials:

    • Human peripheral blood mononuclear cells (PBMCs)

    • Naïve CD4+ T cell isolation kit

    • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

    • Anti-CD3 and anti-CD28 antibodies

    • Th1 polarizing cytokines: IL-12, anti-IL-4 antibody

    • Th17 polarizing cytokines: IL-1β, IL-6, IL-23, anti-IFN-γ antibody, anti-IL-4 antibody

    • Test compounds (KZR-616, this compound)

    • Cell stimulation cocktail (e.g., PMA, ionomycin) and protein transport inhibitor (e.g., Brefeldin A)

    • Fluorochrome-conjugated antibodies for flow cytometry (anti-CD4, anti-IFN-γ, anti-IL-17A)

  • Procedure:

    • Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit.

    • Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.

    • Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the antibody-coated plate.

    • Add the respective polarizing cytokines for Th1 or Th17 differentiation.

    • Add the test compounds at various concentrations.

    • Culture the cells for 6 days.

    • On day 6, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

    • Harvest the cells and perform intracellular staining for IFN-γ (Th1) and IL-17A (Th17).

    • Analyze the percentage of cytokine-producing cells by flow cytometry.

B-Cell to Plasmablast Differentiation Assay

This protocol details the in vitro differentiation of human B cells into plasmablasts.

  • Reagents and Materials:

    • Human PBMCs

    • B cell isolation kit

    • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

    • IL-21

    • Anti-CD40 antibody

    • Anti-IgM antibody

    • Test compounds (KZR-616, this compound)

    • Fluorochrome-conjugated antibodies for flow cytometry (anti-CD19, anti-CD38)

  • Procedure:

    • Isolate B cells from human PBMCs.

    • Culture the B cells in the presence of IL-21, anti-CD40 antibody, and anti-IgM antibody.

    • Add the test compounds at various concentrations.

    • Culture the cells for 6-7 days.

    • Harvest the cells and stain with antibodies against CD19 and CD38.

    • Analyze the percentage of CD19+CD38+ plasmablasts by flow cytometry.

Conclusion

KZR-616 represents a significant advancement in the field of selective immunoproteasome inhibition. Its dual-targeting of LMP7 and LMP2, coupled with its superior solubility and potent in vivo efficacy, positions it as a highly promising therapeutic candidate for autoimmune diseases. While this compound has been a valuable research tool, its less favorable selectivity profile and pharmaceutical properties may limit its clinical translatability. The experimental data and protocols provided in this guide offer a robust framework for researchers to further evaluate and compare these and other immunoproteasome inhibitors in their specific areas of interest.

References

Validating ONX-0914 TFA Efficacy: A Comparative Analysis with Genetic Knockdowns of LMP7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Leading Immunoproteasome Inhibitor

This guide provides a detailed comparison of the pharmacological inhibitor ONX-0914 trifluoroacetate (TFA) with genetic knockdown approaches for the validation of LMP7's role in cellular processes. ONX-0914 TFA is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (also known as β5i), a key component in inflammatory and autoimmune responses.[1] Understanding the comparative effects of this inhibitor and genetic silencing is crucial for researchers designing experiments to investigate the therapeutic potential of targeting the immunoproteasome.

Executive Summary

ONX-0914 is a widely used tool compound for studying the function of the immunoproteasome.[2] It primarily targets the chymotrypsin-like activity of the LMP7 subunit.[1] However, studies have revealed that at therapeutic concentrations, ONX-0914 also inhibits the LMP2 (β1i) subunit, and this dual inhibition appears to be critical for its broad anti-inflammatory effects.[3][4] This contrasts with highly selective LMP7 inhibitors like PRN1126, which have shown a more limited anti-cytokine profile in vitro.[2][5] Genetic knockdowns of LMP7, through techniques like CRISPR-Cas9 or siRNA, offer a highly specific method to dissect the function of this individual subunit. This guide presents a side-by-side comparison of these approaches, supported by experimental data and detailed protocols, to aid in the design and interpretation of studies targeting the immunoproteasome.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the efficacy and selectivity of ONX-0914 and its alternatives, as well as comparative effects with LMP7 genetic knockdowns where data is available.

Table 1: Inhibitor Selectivity and Potency

CompoundTarget(s)IC50 (nM) - HumanIC50 (nM) - MouseKey CharacteristicsReference
This compound LMP7 , LMP2LMP7: <10LMP7: <10Potent LMP7 inhibitor with significant LMP2 inhibition at higher concentrations.[6]
PRN1126LMP7Potent and highly selective for LMP7Potent and highly selective for LMP7Limited effect on cytokine secretion and in vivo autoimmune models when used alone.[2][5]
Zetomipzomib (KZR-616)LMP7, LMP2hLMP7: 39, hLMP2: 131mLMP7: 57, mLMP2: 179First-in-class dual LMP7/LMP2 inhibitor with clinical investigation in autoimmune diseases.[7][8]

Table 2: Comparative Effects of ONX-0914 and LMP7 Knockdown on Cellular Processes

Cellular ProcessEffect of ONX-0914 TreatmentEffect of LMP7 Genetic KnockdownKey ObservationsReference
Cytokine Production (e.g., IL-23, IFN-γ, IL-2) Significant reduction in various models.Reduction in IL-17 secretion reported in LMP7-KO mice.The broad cytokine inhibition by ONX-0914 may be due to its dual LMP7/LMP2 inhibitory activity.[1][9]
T-cell Differentiation Blocks differentiation of Th1 and Th17 cells.Th17 response is impaired in LMP7-KO mice.Both approaches demonstrate a role for LMP7 in shaping T-cell responses.[9]
Cell Viability (e.g., in Acute Lymphoblastic Leukemia cells) Induces apoptosis at pharmacologically relevant concentrations.Not directly compared in the same study.ONX-0914's cytotoxic effects may also involve LMP2 inhibition.[6]
MHC Class I Surface Expression Reduction observed.Modest (~50%) decrease in MHC class I surface expression in LMP7 KO mice.Suggests a role for LMP7 in antigen presentation, though other subunits are also involved.[10]

Experimental Protocols

Genetic Knockdown of LMP7 using CRISPR-Cas9

This protocol provides a general workflow for generating LMP7 knockout cell lines using the CRISPR-Cas9 system.

Workflow:

CRISPR_Knockdown_Workflow cluster_design Design Phase cluster_cloning Vector Construction cluster_transfection Cellular Delivery cluster_selection Selection & Validation gRNA_Design gRNA Design (Targeting LMP7/PSMB8) Vector_Cloning Cloning gRNA into Cas9 expression vector gRNA_Design->Vector_Cloning Synthesize & anneal oligos Transfection Transfection into target cells Vector_Cloning->Transfection Plasmid DNA Selection Antibiotic Selection Transfection->Selection Clonal_Isolation Single-cell cloning Selection->Clonal_Isolation Validation Validation of Knockout (Western Blot, Sequencing) Clonal_Isolation->Validation

CRISPR-Cas9 workflow for LMP7 gene knockout.

Methodology:

  • gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting a conserved exon of the PSMB8 gene (which encodes LMP7). Use online design tools to minimize off-target effects.

  • Vector Selection: Clone the designed sgRNA sequences into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: Co-transfect the lentiviral vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Transduction: Transduce the target cells with the lentiviral particles.

  • Selection: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Validation: After selection, validate the knockout of LMP7 protein expression by Western blot analysis. Genomic DNA sequencing of the target locus can confirm the presence of insertions/deletions (indels).

Genetic Knockdown of LMP7 using siRNA

This protocol outlines a transient knockdown of LMP7 using small interfering RNA (siRNA).

Workflow:

siRNA_Knockdown_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis siRNA_Selection Select validated siRNA for LMP7 Complex_Formation Form siRNA-lipid complexes siRNA_Selection->Complex_Formation Cell_Plating Plate cells for transfection Transfection Add complexes to cells Cell_Plating->Transfection Complex_Formation->Transfection Incubation Incubate for 48-72h Transfection->Incubation Validation Validate Knockdown (qPCR, Western Blot) Incubation->Validation Phenotypic_Assay Perform functional assay Validation->Phenotypic_Assay

siRNA-mediated transient knockdown workflow.

Methodology:

  • siRNA Selection: Obtain at least two pre-validated siRNAs targeting LMP7 mRNA and a non-targeting control siRNA.

  • Cell Seeding: Seed the target cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions. Add the complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.

  • Validation: Assess the knockdown efficiency at the mRNA level using quantitative PCR (qPCR) and at the protein level using Western blotting.

  • Functional Assay: Perform the desired functional assay within the optimal knockdown window.

Signaling Pathways and Experimental Logic

LMP7 in the Context of Inflammatory Signaling

LMP7, as a catalytic subunit of the immunoproteasome, plays a crucial role in processing proteins for antigen presentation on MHC class I molecules.[11][12] This is fundamental for the initiation of CD8+ T-cell mediated immune responses. Beyond antigen presentation, LMP7 activity influences cytokine production and the differentiation of T helper cells.[1][9] Inhibition of LMP7 has been shown to modulate key inflammatory signaling pathways.

LMP7_Signaling_Pathway cluster_inhibition Intervention cluster_proteasome Immunoproteasome cluster_downstream Downstream Effects ONX_0914 This compound LMP7 LMP7 (β5i) ONX_0914->LMP7 Inhibits LMP7_KD LMP7 Knockdown LMP7_KD->LMP7 Reduces expression Antigen_Processing Antigen Processing & MHC Class I Presentation LMP7->Antigen_Processing Mediates Cytokine_Production Cytokine Production (e.g., IL-23, IFN-γ) LMP7->Cytokine_Production Influences T_Cell_Differentiation Th1/Th17 Differentiation LMP7->T_Cell_Differentiation Regulates TGF_beta_Smad TGF-β/Smad Pathway LMP7->TGF_beta_Smad Modulates PI3K_Akt PI3K/Akt Pathway LMP7->PI3K_Akt Modulates

Role of LMP7 in inflammatory signaling.
Validating ONX-0914's Target Engagement

The following diagram illustrates the logical workflow for validating that the observed cellular effects of ONX-0914 are indeed mediated through its inhibition of LMP7.

Validation_Logic cluster_hypothesis Hypothesis cluster_experiments Experimental Arms cluster_outcomes Expected Outcomes Hypothesis ONX-0914's effect is mediated by LMP7 inhibition WT_ONX Wild-type cells + ONX-0914 Hypothesis->WT_ONX LMP7_KO_ONX LMP7 Knockout cells + ONX-0914 Hypothesis->LMP7_KO_ONX Outcome1 Phenotypic change observed WT_ONX->Outcome1 Effect observed WT_Vehicle Wild-type cells + Vehicle Outcome2 No phenotypic change WT_Vehicle->Outcome2 Baseline LMP7_KO_ONX->Outcome1 No further effect if target is absent Outcome3 Phenotypic change (LMP7-independent effect) LMP7_KO_ONX->Outcome3 If effect is still observed LMP7_KO_Vehicle LMP7 Knockout cells + Vehicle LMP7_KO_Vehicle->Outcome1 Effect observed due to KO

Logic for validating ONX-0914's on-target effects.

Conclusion

References

ONX-0914 TFA versus other selective immunoproteasome inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of ONX-0914 TFA and Other Selective Immunoproteasome Inhibitors

For researchers, scientists, and drug development professionals, the selective inhibition of the immunoproteasome presents a promising therapeutic strategy for a range of autoimmune diseases and hematological malignancies. This guide provides an objective comparison of this compound against other notable selective immunoproteasome inhibitors, M3258 and KZR-616, supported by experimental data to inform research and development decisions.

Mechanism of Action: Targeting the Immunoproteasome

The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular protein homeostasis. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells. It contains three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). The immunoproteasome is integral to the generation of peptides for MHC class I antigen presentation and is involved in cytokine production and T-cell differentiation.[1] Selective inhibitors targeting these subunits aim to modulate immune responses with potentially fewer side effects than broad-spectrum proteasome inhibitors.

ONX-0914 (also known as PR-957) is a selective, irreversible inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[2][3] By targeting LMP7, ONX-0914 has been shown to block cytokine production and attenuate disease progression in preclinical models of arthritis.[2][3] M3258 is an orally bioavailable, potent, and reversible inhibitor that is highly selective for the LMP7 subunit.[4][5] KZR-616 (Zetomipzomib) is a first-in-class inhibitor that selectively targets both the LMP7 and LMP2 subunits of the immunoproteasome.[5][6][7][8]

cluster_proteasome Proteasome System cluster_inhibitors Selective Inhibitors Constitutive_Proteasome Constitutive Proteasome (β1, β2, β5) Immunoproteasome Immunoproteasome (LMP2/β1i, MECL-1/β2i, LMP7/β5i) Immune_Response Immune Response (Cytokine Production, T-Cell Differentiation) Immunoproteasome->Immune_Response Modulates ONX_0914 This compound ONX_0914->Immunoproteasome Inhibits LMP7 M3258 M3258 M3258->Immunoproteasome Inhibits LMP7 KZR_616 KZR-616 KZR_616->Immunoproteasome Inhibits LMP7 & LMP2

Figure 1. Mechanism of action of selective immunoproteasome inhibitors.

Comparative Performance: A Data-Driven Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values for ONX-0914, M3258, and KZR-616 against the catalytic subunits of the immunoproteasome and the constitutive proteasome. Lower IC50 values indicate greater potency.

InhibitorTarget SubunitIC50 (nM)SelectivityReference
This compound LMP7 (β5i)~10-3920- to 40-fold vs. β5[9][10][11]
LMP2 (β1i)~500[10]
MECL-1 (β2i)~1000[10]
β5~500[10]
β1~9000[10]
β2~3000[10]
M3258 LMP7 (β5i)3.6 - 4.1>600-fold vs. β5[2][4][12]
LMP2 (β1i)>30,000[4][12]
MECL-1 (β2i)>30,000[4][12]
β52519[2][4]
β1>30,000[4][12]
β2>30,000[4][12]
KZR-616 hLMP7 (β5i)39~17.6-fold vs. β5[6][7][8]
mLMP7 (β5i)57[6][7]
hLMP2 (β1i)131>80-fold vs. β1[6][7][8]
mLMP2 (β1i)179[6][7]
MECL-1 (β2i)623[6][7][8]
β5688[6][7][8]
β1>10,600[8]
β2604[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Proteasome Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of specific proteasome subunits using a fluorogenic substrate.

Materials:

  • Purified 20S immunoproteasome and constitutive proteasome

  • Fluorogenic substrates specific for each subunit (e.g., Suc-LLVY-AMC for β5/β5i, Boc-LSTR-AMC for β2/β2i, Z-LLE-AMC for β1/β1i)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Test inhibitors (ONX-0914, M3258, KZR-616) dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • In a 96-well plate, add the purified proteasome to each well.

  • Add the diluted inhibitors to the respective wells. Include a DMSO control (vehicle).

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Add the fluorogenic substrate to all wells to initiate the reaction.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em 350/440 nm for AMC) over time.

  • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the effect of immunoproteasome inhibitors on the production of pro-inflammatory cytokines by immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • Test inhibitors (ONX-0914, M3258, KZR-616) dissolved in DMSO

  • 96-well cell culture plate

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-23)

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration.

  • Plate the PBMCs in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test inhibitors or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for a designated period (e.g., 16-24 hours).

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the inhibitors on cytokine secretion.

cluster_workflow Experimental Workflow: Inhibitor Comparison Start Start Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Start->Prepare_Inhibitors Assay_Setup Set up Proteasome Activity/Cell-Based Assays Prepare_Inhibitors->Assay_Setup Incubation Incubate with Proteasome/Cells Assay_Setup->Incubation Add_Substrate_Stimulant Add Fluorogenic Substrate (in vitro) or LPS (cells) Incubation->Add_Substrate_Stimulant Measurement Measure Fluorescence or Cytokine Levels Add_Substrate_Stimulant->Measurement Data_Analysis Analyze Data and Determine IC50 Values Measurement->Data_Analysis Comparison Compare Potency and Selectivity Data_Analysis->Comparison End End Comparison->End

Figure 2. General experimental workflow for comparing selective immunoproteasome inhibitors.

Conclusion

This compound, M3258, and KZR-616 each present distinct profiles as selective immunoproteasome inhibitors. M3258 demonstrates exceptional selectivity for the LMP7 subunit. KZR-616 offers dual inhibition of LMP7 and LMP2. ONX-0914, while primarily targeting LMP7, also shows activity against other immunoproteasome subunits at higher concentrations. The choice of inhibitor will depend on the specific research question and the desired level of selectivity for individual immunoproteasome subunits. The provided data and protocols offer a foundation for researchers to design and execute comparative studies to further elucidate the therapeutic potential of these compounds.

References

Head-to-Head Comparison: ONX-0914 vs. PR-924 in Immunoproteasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of two prominent selective immunoproteasome inhibitors, ONX-0914 (also known as PR-957) and PR-924, reveals distinct profiles in their inhibitory activity and therapeutic potential. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals in the fields of oncology and immunology.

Both ONX-0914 and PR-924 are potent epoxyketone-based inhibitors that selectively target the β5i (LMP7) subunit of the immunoproteasome, a key regulator of protein degradation in immune cells.[1][2][3] Their mechanism of action involves covalent modification of the N-terminal threonine active sites of the proteasome.[1][4] This targeted inhibition has shown promise in treating various hematological malignancies and autoimmune diseases by disrupting cytokine production and inducing apoptosis in malignant cells.[2][4][5]

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory concentrations and cellular effects of ONX-0914 and PR-924 based on available experimental data.

Table 1: Inhibitory Concentration (IC50) Against Proteasome Subunits

CompoundTarget SubunitCell-Free Assay IC50Cellular Assay IC50Selectivity (over β5)Reference
ONX-0914 β5i (LMP7)Not explicitly stated5.7 nM (Raji cells)20- to 40-fold[2][6]
β5 (Constitutive)Not explicitly stated>100 nM[6]
β1i (LMP2)Not explicitly statedPartially inhibited at higher concentrations[6]
PR-924 β5i (LMP7)2.5 nM100 nM (>90% inhibition in CEM cells)~91 to 100-fold[7][8][9]
β5 (Constitutive)227 nM1-10 µM (partial inhibition)[7][9]
β1i (LMP2)Not explicitly statedInhibited at 1-10 µM[9]

Table 2: In Vitro Efficacy in Cancer Cell Lines

CompoundCell Line(s)Assay TypeIC50 / EffectReference
ONX-0914 Human Glioblastoma (LN229, GBM8401, U87MG)Cell ViabilityInduces apoptosis and cell cycle arrest[10]
Multiple MyelomaCell ViabilityCytotoxic at ~1 µM[11][12]
PR-924 Multiple Myeloma (MM.1S, MM.1R, RPMI-8226, etc.)MTT AssayIC50 range: 3-7 µM (48h)[8][13]
Acute Lymphoblastic Leukemia (CCRF-CEM)Cytotoxicity AssayIC50: 1.8 µM[9][14]
Acute Myeloid Leukemia (THP1)Cytotoxicity AssayIC50: 1.5 µM[9][14]

Mechanism of Action and Signaling Pathway

ONX-0914 and PR-924 exert their effects by inhibiting the chymotrypsin-like activity of the immunoproteasome's β5i subunit. This leads to the accumulation of poly-ubiquitinated proteins, triggering cellular stress and ultimately apoptosis in cancer cells. In immune cells, this inhibition disrupts the processing of antigens for presentation on MHC class I molecules and modulates the production of pro-inflammatory cytokines.

G Mechanism of Immunoproteasome Inhibition cluster_proteasome Proteasome System cluster_inhibitors Inhibitors cluster_cellular_effects Cellular Effects Ub_Protein Ubiquitinated Protein Proteasome Immunoproteasome (β1i, β2i, β5i) Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis Induction Cytokine_Mod Altered Cytokine Production (e.g., ↓IL-23, ↓TNF-α) Proteasome->Cytokine_Mod Regulation ONX0914 ONX-0914 ONX0914->Proteasome Inhibition of β5i PR924 PR-924 PR924->Proteasome Inhibition of β5i

Caption: Mechanism of action for ONX-0914 and PR-924.

Experimental Protocols

Cell Viability Assay (MTT Assay for PR-924)

  • Cell Seeding: Human multiple myeloma cell lines were seeded in 96-well plates.

  • Treatment: Cells were treated with PR-924 at a dose range of 1–20 μmol/l for 24, 48, and 72 hours.[8]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were solubilized with a solubilization buffer.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

Proteasome Activity Inhibition Assay (ProCISE)

A subunit-specific active-site ELISA (ProCISE) can be utilized to determine the in-cell inhibition of individual proteasome catalytic subunits.

  • Cell Lysis: Cells treated with the inhibitor are lysed to release cellular proteins, including proteasomes.

  • Capture: The proteasome subunits are captured on an ELISA plate coated with subunit-specific antibodies.

  • Activity Probe: A fluorescently labeled activity-based probe that covalently binds to the active sites of the proteasome subunits is added.

  • Detection: The amount of bound probe is quantified by fluorescence, which is inversely proportional to the level of inhibition by the compound.

  • Quantification: A standard curve generated with purified proteasome is used to calculate the amount of each active subunit per microgram of total protein.

G Experimental Workflow for IC50 Determination start Cancer Cell Lines treatment Treat with ONX-0914 or PR-924 start->treatment incubation Incubate (e.g., 48 hours) treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay data Measure Absorbance & Calculate IC50 assay->data

Caption: General workflow for in vitro cytotoxicity testing.

In Vivo Studies

Both compounds have demonstrated anti-tumor activity in preclinical animal models.

  • ONX-0914: In mouse models of rheumatoid arthritis and lupus, ONX-0914 treatment led to a reversal of disease signs, including reductions in cellular infiltration and cytokine production.[2] In a glioblastoma mouse xenograft model, the combination of ONX-0914 with temozolomide reduced tumor progression.[10] The maximum tolerated dose (MTD) in mice was reported to be 30 mg/kg.[2]

  • PR-924: In vivo administration of PR-924 inhibited tumor growth in human plasmacytoma xenografts and a SCID-hu mouse model of multiple myeloma.[1][8] Treatment with PR-924 was well-tolerated, with no significant weight loss observed in the treated mice.[1][8]

Summary and Conclusion

ONX-0914 and PR-924 are both highly potent and selective inhibitors of the immunoproteasome's β5i subunit. Based on the available data, PR-924 appears to exhibit a slightly higher degree of selectivity for β5i over the constitutive β5 subunit compared to ONX-0914. Both compounds have shown significant anti-cancer activity in vitro and in vivo across various models.

The choice between these inhibitors for research or therapeutic development may depend on the specific application, the desired level of selectivity, and the cellular context. The provided data and experimental outlines serve as a valuable resource for designing and interpreting studies involving these important research compounds. Further direct, side-by-side comparative studies under identical experimental conditions would be beneficial to fully elucidate the nuanced differences in their biological activities.

References

A Comparative Analysis of ONX-0914 and KZR-616 in Preclinical Autoimmune Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has emerged as a critical therapeutic target for autoimmune diseases. Its role in processing proteins for antigen presentation, cytokine production, and T-cell differentiation makes it a key regulator of immune responses.[1] Two prominent investigational inhibitors targeting the immunoproteasome are ONX-0914 (also known as oprozomib or PR-957) and KZR-616 (zetomipzomib). This guide provides a detailed comparison of their efficacy, mechanism of action, and experimental validation in various preclinical autoimmune models.

ONX-0914 was one of the first selective inhibitors of the immunoproteasome's chymotrypsin-like subunit, LMP7 (Low-Molecular Mass Polypeptide 7 or β5i), to be extensively studied.[2][3] It demonstrated significant therapeutic effects in a wide range of autoimmune models.[4][5][6] KZR-616 is a next-generation, first-in-class immunoproteasome inhibitor developed as an analog of ONX-0914.[7][8] It was designed for potent dual inhibition of both the LMP7 and LMP2 (β1i) subunits, a characteristic now understood to be crucial for broad anti-inflammatory activity.[7][9][10] KZR-616 also possesses significantly improved solubility, enabling subcutaneous administration.[7][8]

This comparison synthesizes available preclinical data to offer a clear perspective on the evolution and distinct profiles of these two compounds.

Mechanism of Action: From Selective to Dual Inhibition

The primary mechanism for both compounds involves the inhibition of specific catalytic subunits of the immunoproteasome, which disrupts downstream inflammatory pathways. This includes blocking the production of pro-inflammatory cytokines, inhibiting the differentiation of pathogenic T-helper cells (Th1 and Th17), and reducing the survival and function of autoantibody-producing plasma cells.[6][7][8][11]

While ONX-0914 was initially characterized as a selective LMP7 inhibitor, subsequent research revealed that its therapeutic efficacy relies on the inhibition of both LMP7 and, to a lesser extent, LMP2.[4][9] Highly selective inhibitors targeting only the LMP7 subunit were found to have limited effects in autoimmune models.[9][10] This crucial insight led to the development of KZR-616, which was engineered to potently and selectively inhibit both LMP7 and LMP2, thereby providing a more complete and targeted suppression of the inflammatory cascade.[7][8][10]

cluster_0 Proteasome Inhibition cluster_1 Downstream Effects ONX_0914 ONX-0914 LMP7 LMP7 (β5i) ONX_0914->LMP7 Strong inhibition LMP2 LMP2 (β1i) ONX_0914->LMP2 Moderate inhibition KZR_616 KZR-616 KZR_616->LMP7 Strong inhibition KZR_616->LMP2 Strong inhibition Cytokine Pro-inflammatory Cytokine Production (IL-6, IL-23, TNF-α, IFN-γ) Plasma_Cell Autoantibody Production T_Cell Th1/Th17 Differentiation Amelioration Amelioration of Autoimmune Disease Cytokine->Amelioration T_Cell->Amelioration Plasma_Cell->Amelioration

Caption: Mechanism of Action for ONX-0914 and KZR-616.

Quantitative Data: Comparative Efficacy

The following tables summarize the quantitative data on the inhibitory activity and in vivo efficacy of ONX-0914 and KZR-616.

Table 1: In Vitro Inhibitory Activity
CompoundTarget SubunitIC50 Value (nM)Selectivity Notes
ONX-0914 LMP7 (β5i)5.7 (in Raji cells)[3]20 to 40-fold more selective for LMP7 over the constitutive β5 subunit.[4] Also inhibits LMP2 at efficacious doses.[4]
KZR-616 hLMP7 (β5i)39[12]Selectively and potently inhibits both LMP7 and LMP2.[7][8]
mLMP7 (β5i)57[12]
hLMP2 (β1i)131[12]
mLMP2 (β1i)179[12]
MECL-1 (β2i)623[12]
Constitutive β5688[12]

h: human, m: mouse

Table 2: Efficacy in Preclinical Autoimmune Models
ModelCompoundDosing RegimenKey Efficacy ReadoutsReference
Lupus Nephritis (NZB/W F1 Mice) ONX-0914 Not SpecifiedPrevented disease progression; abrogated nephritis in mice with established disease; reduced anti-dsDNA and total IgG levels.[13][13]
KZR-616 13 weeks of treatmentComplete and durable resolution of proteinuria; significant reduction in anti-dsDNA IgG and total IgG levels; prevention of glomerular nephritis.[7][14][7][14]
Rheumatoid Arthritis (Collagen-Induced) ONX-0914 Not SpecifiedAttenuated disease progression; reduced cellular infiltration, cytokine production, and autoantibody levels.[3][11][3][11]
KZR-616 Not SpecifiedTherapeutically active in mouse models of rheumatoid arthritis.[7][8][7][8]
Multiple Sclerosis (EAE Model) ONX-0914 10 mg/kgStrongly attenuated disease progression; reduced cytokine-producing CD4+ cells in the CNS; impaired Th1 and Th17 differentiation.[6][15][6][15]
Myasthenia Gravis (EAMG Model) ONX-0914 Not SpecifiedAmeliorated severity of ongoing EAMG; reduced autoantibody affinity and decreased Tfh and Th17 cells.[16][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the literature.

Lupus Nephritis Model (NZB/W F1 Mice)

This model spontaneously develops an autoimmune syndrome with autoantibodies and severe glomerulonephritis that closely mimics human Systemic Lupus Erythematosus (SLE).

  • Animal Model : Female NZB/W F1 mice are used.

  • Disease Monitoring : Proteinuria is monitored weekly using urinalysis strips. Mice are considered to have established disease upon reaching a protein level of ≥100 mg/dL.

  • Treatment Initiation : For prophylactic studies, treatment begins before significant proteinuria develops. For therapeutic studies, treatment with the compound (e.g., KZR-616) or vehicle control is initiated once mice have established disease.[7][13]

  • Compound Administration : KZR-616 is administered subcutaneously. ONX-0914 administration routes have included intravenous injection.[3][7]

  • Efficacy Assessment :

    • Proteinuria : Measured weekly throughout the study.

    • Serology : Serum is collected at specified time points to measure levels of anti-dsDNA IgG and total IgG via ELISA.[7][13]

    • Histology : Kidneys are harvested at the end of the study, fixed in formalin, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis and IgG deposition.[7][14]

    • Flow Cytometry : Spleen and bone marrow can be analyzed to quantify plasma cell populations.[13]

Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis

EAE is the most commonly used animal model for human multiple sclerosis, characterized by inflammatory demyelination in the central nervous system (CNS).

  • Animal Model : C57BL/6 or SJL/J mice are typically used.

  • Induction of EAE : Mice are immunized subcutaneously with an encephalitogenic peptide, such as MOG₃₅₋₅₅ (Myelin Oligodendrocyte Glycoprotein peptide 35-55), emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate CNS inflammation.[6][15]

  • Clinical Scoring : Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).

  • Compound Administration : ONX-0914 (e.g., 10 mg/kg) or vehicle is administered at specified intervals, either prophylactically (starting at immunization) or therapeutically (after disease onset).[15]

  • Efficacy Assessment :

    • Clinical Score : The primary endpoint is the reduction in the mean clinical score.

    • Histology : Spinal cords and brains are harvested, fixed, and stained to assess immune cell infiltration and demyelination.

    • Cellular Analysis : Lymphocytes are isolated from draining lymph nodes or the CNS and restimulated in vitro to measure cytokine production (IFN-γ, IL-17) by flow cytometry, which assesses Th1/Th17 differentiation.[6][15]

cluster_EAE EAE Experimental Workflow cluster_Analysis Endpoint Analysis Details Immunization 1. Immunize Mice (MOG₃₅₋₅₅ + CFA, Pertussis Toxin) Monitoring 2. Daily Clinical Monitoring & Scoring Immunization->Monitoring Treatment 3. Administer Compound (ONX-0914 or Vehicle) Monitoring->Treatment Analysis 4. Endpoint Analysis Treatment->Analysis Score Compare Clinical Scores Analysis->Score Histo Histology of CNS (Infiltration, Demyelination) Analysis->Histo FACS Flow Cytometry of Lymphocytes (Th1/Th17 Differentiation) Analysis->FACS

Caption: Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

Conclusion

Both ONX-0914 and KZR-616 have demonstrated significant efficacy in a range of preclinical autoimmune models by targeting the immunoproteasome. ONX-0914 served as a foundational tool, establishing the therapeutic potential of this pathway. The key finding that its efficacy likely stemmed from the combined inhibition of LMP7 and LMP2 paved the way for more refined therapeutic strategies.[4][9]

KZR-616 represents a rational evolution, with a refined mechanism of potent dual LMP7/LMP2 inhibition and superior pharmaceutical properties.[7][8] Preclinical data, particularly in robust models of lupus nephritis, show that KZR-616 can induce complete and durable remission.[7][14] While ONX-0914 remains a valuable research tool, KZR-616's optimized selectivity profile and successful advancement into multiple Phase 2 clinical trials underscore its potential as a promising next-generation therapy for a variety of autoimmune diseases.[12][17]

References

Control Experiments for ONX-0914 TFA Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of control experiments for studies involving ONX-0914 (also known as PR-957), a selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or PSMB8).[1] Understanding the appropriate controls is critical for interpreting the specific effects of ONX-0914 and differentiating them from broader cellular responses. This document outlines key control strategies, presents comparative data with relevant alternatives, provides detailed experimental protocols, and visualizes essential pathways and workflows.

Comparison with Alternative Proteasome Inhibitors

A primary control in ONX-0914 studies is the use of a non-selective proteasome inhibitor to distinguish the effects of immunoproteasome-specific inhibition from general proteasome inhibition. Bortezomib is a commonly used broad-spectrum proteasome inhibitor for this purpose.

Table 1: Comparative Cytotoxicity of ONX-0914 and Bortezomib
Cell LineONX-0914 (Concentration Range)Bortezomib (Concentration Range)ObservationReference
Hematopoietic Cells (U937, HL-60, THP-1)0–200 nM0–7.5 nMTHP-1 cells were the most sensitive to ONX-0914.[2]
Neuronal CellsTD50 = 0.121 µMTD50 = 0.007 µMONX-0914 is significantly less neurotoxic than Bortezomib.
Multiple Myeloma (MM) Cell LinesSimilar cytotoxicity at clinically relevant dosesSimilar cytotoxicity at clinically relevant dosesONX-0914 shows comparable in vitro cytotoxicity to Bortezomib and Carfilzomib in MM cells.[3]

TD50 (Toxic Dose 50) refers to the dose that causes toxicity in 50% of the subjects.

Another important comparator is KZR-616 (Zetomipzomib) , a next-generation, first-in-class immunoproteasome inhibitor that selectively targets both the LMP7 and LMP2 subunits.[4][5][6] KZR-616 has shown broad immunomodulatory activity and is being investigated in clinical trials for various autoimmune diseases.[7][8][9] In preclinical models, both ONX-0914 and KZR-616 have demonstrated efficacy in reducing disease progression.[10]

Key Control Experiments and Protocols

To validate the specific mechanism of action of ONX-0914, a series of control experiments are essential. These typically include vehicle controls, functional readouts of pathway modulation, and assessments of off-target effects.

Vehicle Control

The most fundamental control is the use of a vehicle—the solvent in which ONX-0914 is dissolved—to account for any effects of the solvent on the experimental system.

  • In Vitro: Dimethyl sulfoxide (DMSO) is commonly used.

  • In Vivo: A solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6) is a suitable vehicle for subcutaneous administration.

Western Blotting for Signaling Pathway Modulation

ONX-0914 has been shown to affect key signaling pathways involved in inflammation and cell survival, such as the ERK and TGF-β pathways. Western blotting is a standard method to quantify the phosphorylation status of key proteins in these pathways.

Protocol: Western Blot for Phosphorylated ERK (p-ERK)

  • Cell Lysis: After treatment with ONX-0914, vehicle, or a comparator, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.[11]

Protocol: Western Blot for Phosphorylated Smad3 (p-Smad3)

  • Cell Treatment: Serum-starve cells (e.g., HT1080, HeLa) for 18-22 hours, then treat with ONX-0914 or controls, followed by stimulation with TGF-β (e.g., 10 ng/mL for 30 minutes).[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing serine/threonine phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate).[12] Sonication is recommended to ensure the recovery of nuclear phospho-Smads.[12]

  • Western Blotting: Follow steps 2-7 as described for p-ERK, using a primary antibody specific for phospho-Smad3 (Ser423/425).[13]

  • Re-probing: Re-probe the membrane with an antibody for total Smad3 for normalization.

Cytokine Production Assays

A key function of the immunoproteasome is the regulation of cytokine production. ONX-0914 has been shown to reduce the secretion of pro-inflammatory cytokines.

Protocol: ELISA for Cytokine Levels

  • Cell Culture and Treatment: Culture immune cells (e.g., PBMCs, splenocytes) and treat with ONX-0914, vehicle, or a comparator (e.g., Bortezomib).

  • Stimulation: Stimulate the cells with an appropriate agent (e.g., LPS for PBMCs, anti-CD3/anti-CD28 for T-cells) to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant at a specified time point (e.g., 24-48 hours).

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions for the specific cytokines of interest (e.g., IL-6, TNF-α, IL-17A).

  • Data Analysis: Quantify the cytokine concentrations and compare the levels between different treatment groups.

Visualizing Pathways and Workflows

Signaling Pathways Affected by ONX-0914

The following diagrams illustrate the signaling pathways modulated by ONX-0914.

ONX_0914_TGF_Pathway cluster_nucleus Nucleus TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds Smad3 Smad3 TGFBR->Smad3 Phosphorylates pSmad3 p-Smad3 Smad3->pSmad3 Complex p-Smad3/Smad4 Complex pSmad3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (e.g., Fibrosis-related genes) ONX0914 ONX-0914 LMP7 LMP7 (Immunoproteasome) ONX0914->LMP7 Inhibits LMP7->TGFBR Modulates

Caption: TGF-β signaling pathway and the modulatory role of ONX-0914.

ONX_0914_ERK_Pathway TCR T-Cell Receptor (TCR) MEK MEK TCR->MEK Activation ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK TranscriptionFactors Transcription Factors (e.g., AP-1) pERK->TranscriptionFactors CytokineProduction Cytokine Production (e.g., IL-2) TranscriptionFactors->CytokineProduction ONX0914 ONX-0914 LMP7 LMP7 (Immunoproteasome) ONX0914->LMP7 Inhibits LMP7->TCR Modulates Signaling Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment Groups: - Vehicle (DMSO) - ONX-0914 - Bortezomib (Control) start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation harvest Harvest Cells/Supernatant incubation->harvest western Cell Lysate: Western Blot (p-ERK, p-Smad3) harvest->western elisa Supernatant: ELISA (Cytokines) harvest->elisa viability Cells: Viability Assay (e.g., Alamar Blue) harvest->viability analysis Data Analysis and Comparison western->analysis elisa->analysis viability->analysis end End: Interpretation analysis->end

References

Validating ONX-0914 Effects: A Comparative Guide Using Genetic Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a pharmacological agent is paramount. This guide provides a comparative analysis for validating the effects of ONX-0914, a selective inhibitor of the immunoproteasome subunit LMP7, by utilizing a genetic knockout model as a powerful alternative to a traditional inactive analog.

ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome.[1][2][3] It has shown therapeutic potential in various models of autoimmune diseases and cancer.[4][5][6] To ensure that the observed effects of ONX-0914 are specifically due to the inhibition of LMP7 and not off-target interactions, a rigorous validation strategy is essential. In the absence of a commercially available and validated inactive analog, the use of LMP7 knockout (LMP7-/-) mice provides a precise and reliable method for confirming the on-target effects of ONX-0914.[7]

This guide will detail the experimental approach, present comparative data, and provide the necessary protocols to effectively validate the specificity of ONX-0914.

The Validation Principle: Genetic Ablation vs. Pharmacological Inhibition

The core of this validation strategy lies in comparing the outcomes of ONX-0914 treatment in wild-type (WT) animals, which have a functional LMP7 subunit, with those in LMP7-/- animals, which genetically lack the target of the drug. If the effects of ONX-0914 are observed in WT mice but are absent in LMP7-/- mice, it provides strong evidence that the compound's mechanism of action is indeed through the inhibition of LMP7.[7]

cluster_WT Wild-Type (WT) Model cluster_KO LMP7 Knockout (LMP7-/-) Model WT_LMP7 LMP7 Subunit (Active) WT_Effect Biological Effect (e.g., Reduced Inflammation) WT_LMP7->WT_Effect Leads to WT_ONX ONX-0914 Treatment WT_ONX->WT_LMP7 Inhibits KO_ONX ONX-0914 Treatment KO_LMP7 LMP7 Subunit (Absent) KO_No_Effect No Biological Effect KO_LMP7->KO_No_Effect KO_ONX->KO_LMP7 No Target

Figure 1. Logical workflow for validating ONX-0914's on-target effects.

Comparative Efficacy of ONX-0914 in Autoimmune Models

Studies utilizing mouse models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have effectively demonstrated the LMP7-specific action of ONX-0914.

Experimental GroupDisease Incidence (%)Mean Peak Clinical ScoreReference
Wild-Type + Vehicle 902.6 ± 0.1[7]
Wild-Type + ONX-0914 23.11.0 ± 0.2[7]
LMP7-/- + Vehicle Similar to WT + VehicleSimilar to WT + Vehicle[7]
LMP7-/- + ONX-0914 Similar to WT + VehicleSimilar to WT + Vehicle[7]

Table 1. Comparative effects of ONX-0914 on clinical parameters in MOG35-55-induced EAE in wild-type and LMP7-/- mice. Data are presented as mean ± s.e.m.

As shown in Table 1, ONX-0914 treatment significantly reduced disease incidence and severity in wild-type mice.[7] However, in LMP7-/- mice, which already exhibit a disease course similar to vehicle-treated wild-type mice, ONX-0914 had no effect, confirming that its therapeutic action is dependent on the presence of LMP7.[7]

Impact on T-Cell Differentiation and Cytokine Production

ONX-0914 has been shown to modulate T-cell differentiation, particularly by suppressing the pro-inflammatory T helper 17 (Th17) cell lineage. This effect is also validated through the use of LMP7-/- mice.

Cell Type & ConditionCytokine MeasuredEffect of ONX-0914 in WTEffect of ONX-0914 in LMP7-/-Reference
CD4+ T cells (Th17 polarizing) IL-17InhibitionNo Effect[8]
Activated Monocytes IL-23InhibitionNot Reported[6]
T cells IFN-γ, IL-2InhibitionNot Reported[6]

Table 2. Differential effects of ONX-0914 on cytokine production in wild-type versus LMP7-/- models.

The data indicate that the suppression of Th17 differentiation and associated cytokine production by ONX-0914 is an LMP7-dependent mechanism.

Experimental Protocols

Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
  • Animals: Wild-type C57BL/6 mice and LMP7-/- mice on a C57BL/6 background are used.

  • Induction of EAE: Mice are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

  • Treatment: ONX-0914 (e.g., 10 mg/kg) or a vehicle control is administered, for example, three times a week, starting from the day of immunization.

  • Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, from no symptoms to moribund).

  • Endpoint Analysis: At the termination of the experiment, tissues such as the brain, spinal cord, and spleen can be harvested for histological analysis, flow cytometry, and cytokine profiling.

In Vitro T-Cell Differentiation Assay
  • Cell Isolation: Naive CD4+ T cells are isolated from the spleens of wild-type and LMP7-/- mice.

  • Cell Culture: T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell activation, along with a cocktail of cytokines such as IL-6 and TGF-β.

  • Treatment: The cultured cells are treated with various concentrations of ONX-0914 or a vehicle control (e.g., DMSO).

  • Analysis: After a defined incubation period (e.g., 3-5 days), the differentiation of Th17 cells is assessed by intracellular staining for the transcription factor RORγt and the cytokine IL-17, followed by flow cytometry. Supernatants can also be collected to measure secreted IL-17 levels by ELISA.

cluster_animal Animal Models cluster_treatment Treatment Groups cluster_analysis Comparative Analysis WT_mice Wild-Type Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_ONX WT + ONX-0914 WT_mice->WT_ONX KO_mice LMP7-/- Mice KO_vehicle LMP7-/- + Vehicle KO_mice->KO_vehicle KO_ONX LMP7-/- + ONX-0914 KO_mice->KO_ONX clinical Clinical Score (EAE) WT_vehicle->clinical cyto Cytokine Levels WT_vehicle->cyto tcell T-Cell Populations WT_vehicle->tcell WT_ONX->clinical WT_ONX->cyto WT_ONX->tcell KO_vehicle->clinical KO_vehicle->cyto KO_vehicle->tcell KO_ONX->clinical KO_ONX->cyto KO_ONX->tcell

Figure 2. Experimental workflow for in vivo validation of ONX-0914.

Conclusion

The use of LMP7 knockout mice provides a robust and specific method for validating the on-target effects of ONX-0914. The absence of a pharmacological effect in the knockout model, in stark contrast to the clear effects in the wild-type model, offers compelling evidence that the observed efficacy of ONX-0914 is mediated through its intended target, the LMP7 subunit of the immunoproteasome. This approach is a powerful tool for drug development professionals and researchers seeking to rigorously characterize the mechanism of action of selective immunoproteasome inhibitors.

References

A Comparative Guide to the In Vitro and In Vivo Effects of ONX-0914 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of ONX-0914 trifluoroacetate (TFA), a selective inhibitor of the immunoproteasome. The information is curated for researchers and professionals in drug development to facilitate an objective evaluation of ONX-0914 TFA's performance against other proteasome inhibitors, supported by experimental data.

Overview of this compound

ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells. It primarily targets the chymotrypsin-like activity of the low-molecular mass polypeptide 7 (LMP7 or β5i) subunit and, to a lesser extent, the low-molecular mass polypeptide 2 (LMP2 or β1i) subunit of the immunoproteasome[1]. This selectivity offers a therapeutic advantage by minimizing the off-target effects associated with broader proteasome inhibitors, such as Bortezomib and Carfilzomib, which also inhibit the constitutive proteasome found in all cells. The targeted action of ONX-0914 on the immunoproteasome makes it a promising candidate for the treatment of autoimmune diseases and certain cancers.

Comparative Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo effects of this compound in comparison to other proteasome inhibitors.

Table 1: In Vitro Selectivity and Potency of Proteasome Inhibitors
InhibitorTarget Subunit(s)IC50 (nM) vs. β5i (LMP7)IC50 (nM) vs. β5 (Constitutive)Selectivity (β5/β5i)Reference
ONX-0914 β5i > β1i39~780 - 156020 - 40 fold[2][3]
Bortezomib β5, β5i, β147~1.75[4]
Carfilzomib β5, β5iNot specifiedNot specifiedMinimal[1][5]
PR-924 β5i2.5 - 22227>100 fold[2][3]
KZR-616 β5i, β1i3966317 fold[6]
Table 2: In Vitro Effects on Cell Viability and Cytokine Production
TreatmentCell TypeAssayEffectConcentrationReference
ONX-0914 Human PBMCsIL-6, TNF-α productionInhibition100 nM[7]
ONX-0914 Murine SplenocytesIL-2, IFN-γ productionInhibition100 nM[1]
ONX-0914 Multiple Myeloma CellsApoptosisInduction100-500 nM[5]
Bortezomib Primary Cortical NeuronsApoptosisInduction10 nM[8]
ONX-0914 Primary Cortical NeuronsApoptosisNo significant effectup to 100 nM[8]
Table 3: In Vivo Efficacy in Preclinical Models
InhibitorAnimal ModelDiseaseKey FindingsDosageReference
ONX-0914 MouseCollagen-Induced ArthritisReduced disease severity, decreased autoantibodies10 mg/kg, s.c.[1]
ONX-0914 MouseExperimental Autoimmune EncephalomyelitisAmeliorated disease symptoms10 mg/kg, s.c.
ONX-0914 MouseAcute Lymphoblastic Leukemia XenograftDelayed tumor growth15 mg/kg, s.c.[9]
Bortezomib MouseAcute Lymphoblastic Leukemia XenograftDelayed tumor growth0.5 mg/kg, s.c.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

Materials:

  • Cells of interest (e.g., cancer cell lines, PBMCs)

  • 96-well flat-bottom plates

  • Complete culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and other test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine levels in cell culture supernatants.

Materials:

  • Cell culture supernatants from treated and control cells

  • Cytokine-specific ELISA kit (e.g., for IL-6, TNF-α, IL-2, IFN-γ)

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Enzyme conjugate (e.g., HRP-streptavidin)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of enzyme conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times.

  • Add 100 µL of substrate solution and incubate for 15-30 minutes at room temperature in the dark until color develops.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

In Vivo Efficacy in a Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)

This protocol describes a common model for evaluating the therapeutic potential of anti-arthritic compounds.

Materials:

  • DBA/1 mice (or other susceptible strains)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound and vehicle control

  • Syringes and needles

  • Calipers for measuring paw thickness

Procedure:

  • Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Disease Monitoring: Beginning around day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.

  • Treatment: Upon the onset of arthritis, randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, subcutaneously) or vehicle control daily or on a specified schedule.

  • Data Collection: Continue to monitor and score the mice for the duration of the study (e.g., 4-6 weeks). At the end of the study, collect blood for serological analysis (e.g., autoantibody levels) and tissues for histological analysis.

  • Data Analysis: Compare the arthritis scores, paw thickness, and other relevant parameters between the treatment and control groups to determine the efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow.

Signaling Pathways Modulated by ONX-0914

ONX-0914's inhibition of the immunoproteasome has been shown to impact key inflammatory signaling pathways, including the ERK and NF-κB pathways.

Caption: Signaling pathways affected by ONX-0914.

Experimental Workflow for In Vitro Analysis

This diagram outlines a typical workflow for the in vitro characterization of ONX-0914.

in_vitro_workflow start Start: Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cytokine Cytokine Profiling (e.g., ELISA, CBA) treatment->cytokine western Western Blot Analysis (Signaling Proteins) treatment->western facs Flow Cytometry (Cell Surface Markers, Apoptosis) treatment->facs end End: Data Analysis & Interpretation viability->end cytokine->end western->end facs->end

Caption: A typical in vitro experimental workflow.

Experimental Workflow for In Vivo Analysis

This diagram illustrates a general workflow for in vivo studies of ONX-0914.

in_vivo_workflow start Start: Animal Model Selection & Induction treatment Treatment with This compound start->treatment monitoring Clinical Monitoring (e.g., Disease Score, Body Weight) treatment->monitoring blood Blood Collection (Serology, Cytokines) monitoring->blood histology Tissue Collection (Histopathology) monitoring->histology end End: Data Analysis & Interpretation blood->end histology->end

Caption: A general workflow for in vivo experiments.

Conclusion

This compound demonstrates significant promise as a selective immunoproteasome inhibitor with a distinct profile compared to broader proteasome inhibitors. Its targeted action leads to potent anti-inflammatory and anti-cancer effects in preclinical models, with a potentially improved safety profile, particularly concerning neurotoxicity. The provided data and protocols offer a foundation for researchers to further investigate and compare the therapeutic potential of this compound in various disease contexts. Further head-to-head studies with other selective immunoproteasome inhibitors will be crucial to fully delineate its position within this emerging class of therapeutics.

References

Reproducibility of ONX-0914 TFA Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results for ONX-0914 TFA (also known as PR-957), a selective inhibitor of the immunoproteasome. The consistency of findings across multiple preclinical studies suggests a reproducible mechanism of action and therapeutic potential in various inflammatory and autoimmune conditions. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological pathways to offer an objective assessment of this compound's performance.

Mechanism of Action: Selective Immunoproteasome Inhibition

ONX-0914 is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells. It demonstrates a significantly higher affinity for the β5i (LMP7) subunit of the immunoproteasome compared to its constitutive counterpart (β5). This selectivity is a key differentiator from broader proteasome inhibitors like bortezomib, potentially leading to a more favorable safety profile by sparing the essential functions of the constitutive proteasome in non-immune cells. Inhibition of the immunoproteasome by ONX-0914 disrupts the degradation of specific proteins involved in inflammatory signaling, leading to a reduction in the production of pro-inflammatory cytokines and modulation of immune cell function.

cluster_proteasome Proteasome Constitutive Proteasome Constitutive Proteasome Immunoproteasome Immunoproteasome ONX-0914 ONX-0914 ONX-0914->Immunoproteasome Highly Selective Inhibition Bortezomib Bortezomib Bortezomib->Constitutive Proteasome Inhibition Bortezomib->Immunoproteasome Inhibition

Figure 1: Comparative selectivity of ONX-0914 and Bortezomib.

Reproducibility of Preclinical Efficacy in Autoimmune Models

While direct replication studies are not extensively published, the consistent efficacy of ONX-0914 across a range of preclinical autoimmune disease models, as reported by independent research groups, provides strong evidence for the reproducibility of its therapeutic effects.

Disease ModelKey Findings
Rheumatoid Arthritis Consistently shown to reduce disease severity, decrease inflammatory cell infiltration in joints, and lower levels of pro-inflammatory cytokines and autoantibodies.
Systemic Lupus Erythematosus (SLE) Demonstrated to ameliorate disease symptoms and reduce autoantibody production.
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) Shown to attenuate disease progression.
Psoriasis Treatment with ONX-0914 significantly reduced skin thickness, inflammation scores, and pathological lesions in murine models.
Inflammatory Bowel Disease (Colitis) Found to be effective in animal models of colitis.
Myasthenia Gravis Ameliorates experimental autoimmune myasthenia gravis by modulating the humoral response.

Quantitative Data on In Vitro Effects

The in vitro activity of ONX-0914 has been quantified in various studies, demonstrating its potent and selective inhibition of the immunoproteasome and subsequent impact on cytokine production.

Table 1: In Vitro Inhibition of Immunoproteasome Subunits and Cytokines by ONX-0914

TargetCell TypeMetricResult
LMP7 (β5i) VariousIC50~5.7 nM
LMP2 (β1i) At efficacious doses% Inhibition60-80%
β5 (constitutive) VariousSelectivity (vs. LMP7)15 to 40-fold
IL-23 Activated monocytes% Inhibition>90%
TNF-α Activated monocytes% Inhibition~50%
IL-6 Activated monocytes% Inhibition~50%
IFN-γ T cells% Inhibition~60-90%
IL-2 T cells% Inhibition~50%

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below is a generalized protocol for a commonly cited experiment—the collagen-induced arthritis (CIA) mouse model—based on information from multiple sources.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

  • Induction of Arthritis:

    • Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.

  • This compound Administration:

    • Treatment with this compound or vehicle control is typically initiated after the booster immunization, upon the first signs of arthritis.

    • A common dosage is 10 mg/kg, administered subcutaneously or intravenously, three times a week.

  • Assessment of Disease Severity:

    • Clinical signs of arthritis are scored 3-5 times per week based on a scale that evaluates paw swelling and erythema.

    • Paw thickness is measured using calipers.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 35-42), mice are euthanized.

    • Blood is collected for analysis of serum cytokines (e.g., TNF-α, IL-6) and autoantibodies.

    • Paws are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Spleens can be harvested to confirm target engagement by measuring the inhibition of immunoproteasome subunits via Western blot.

Day 0 Day 0 Day 21 Day 21 Day 0->Day 21 Primary Immunization (Collagen + CFA) Disease Onset Disease Onset Day 21->Disease Onset Booster Immunization (Collagen + IFA) Endpoint Endpoint Analysis - Clinical Scores - Histology - Cytokine Levels Disease Onset->Endpoint ONX-0914 Treatment (e.g., 10 mg/kg, 3x/week)

Figure 2: Generalized experimental workflow for the CIA mouse model.

Signaling Pathways Modulated by ONX-0914

ONX-0914's therapeutic effects are mediated through the modulation of key inflammatory signaling pathways. By inhibiting the immunoproteasome, ONX-0914 prevents the degradation of inhibitory proteins, such as IκB, which in turn suppresses the activation of the NF-κB transcription factor. This leads to a downstream reduction in the expression of pro-inflammatory cytokines. Additionally, ONX-0914 has been shown to impact T-cell differentiation, skewing away from pro-inflammatory Th1 and Th17 lineages.

cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Immunoproteasome Immunoproteasome Inflammatory Stimuli->Immunoproteasome IκB IκB Immunoproteasome->IκB Degradation ONX-0914 ONX-0914 ONX-0914->Immunoproteasome Inhibition NF-κB NF-κB IκB->NF-κB Inhibition Cytokine Gene Transcription Cytokine Gene Transcription NF-κB->Cytokine Gene Transcription Activation Nucleus Nucleus Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) Cytokine Gene Transcription->Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) Production

Figure 3: Proposed signaling pathway for ONX-0914-mediated cytokine suppression.

Benchmarking ONX-0914 TFA: A Comparative Analysis Against Standard-of-Care Treatments in Oncology and Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – [Current Date] – This guide provides a comprehensive benchmark analysis of ONX-0914 TFA, a selective immunoproteasome inhibitor, against current standard-of-care treatments for multiple myeloma and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, safety, and mechanism of action based on preclinical data.

This compound selectively targets the LMP7 (β5i) subunit of the immunoproteasome, a key component in the protein degradation pathway of hematopoietic cells. This targeted approach suggests the potential for a more favorable safety profile compared to broader proteasome inhibitors. Preclinical studies have demonstrated its potential in treating various malignancies and autoimmune disorders by modulating cytokine production and T-cell function.

Comparative Efficacy in Multiple Myeloma

Standard-of-care for multiple myeloma often includes proteasome inhibitors like bortezomib and carfilzomib. Preclinical evidence indicates that ONX-0914 exhibits comparable cytotoxicity to these established drugs in multiple myeloma (MM) cell lines.[1][2] Furthermore, ONX-0914 has demonstrated a synergistic effect when used in combination with bortezomib and carfilzomib, suggesting its potential to enhance existing therapeutic regimens and overcome drug resistance.[1]

Table 1: Comparative Cytotoxicity (IC50) of Proteasome Inhibitors in Multiple Myeloma Cell Lines

Cell LineONX-0914 (nM)Bortezomib (nM)Carfilzomib (nM)
RPMI-8226Not explicitly stated, but cytotoxic at 1µM~7 - 15.9~8.3 - 10.73
MM1.SCytotoxic at 1µM~15.2~8.3
U-266Not explicitly stated~7.1Not available
AMO1Not explicitly stated~4Not available

Note: Data is compiled from multiple sources and direct head-to-head IC50 comparisons in the same study are limited. The cytotoxicity of ONX-0914 is described as similar to bortezomib and carfilzomib at pharmacologically relevant concentrations.[1][2]

Efficacy in Preclinical Autoimmune Disease Models

ONX-0914 has shown significant therapeutic effects in various mouse models of autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[3][4] Its mechanism in these models is attributed to the inhibition of pro-inflammatory cytokine production, such as IL-6, IL-17, IL-23, and TNF-α, and the modulation of T-cell differentiation, specifically inhibiting the development of Th1 and Th17 cells.[3]

Safety Profile: A Comparative Overview

A key differentiating factor for ONX-0914 is its potential for a better safety profile due to its selectivity for the immunoproteasome, which is predominantly expressed in hematopoietic cells, over the constitutive proteasome found in most other cell types. This selectivity may lead to fewer off-target effects. For instance, in a comparative study, ONX-0914 demonstrated significantly lower neurotoxicity compared to bortezomib.[5]

Table 2: Comparative Neurotoxicity of ONX-0914 and Bortezomib

CompoundTD50 (µM) in primary cortical cultures (48h)
ONX-09140.121
Bortezomib0.007

Mechanism of Action: Signaling Pathway Modulation

ONX-0914 exerts its immunomodulatory effects primarily through the inhibition of the ERK signaling pathway. By selectively targeting the LMP7 subunit of the immunoproteasome, ONX-0914 disrupts downstream signaling cascades that are crucial for T-cell activation and proliferation. This leads to a reduction in the sustained phosphorylation of ERK, a key kinase in this pathway. Notably, studies have shown that ONX-0914's impact on the NF-κB signaling pathway is less direct and appears to be context-dependent.

ONX_0914_Signaling_Pathway cluster_cell Immune Cell cluster_drug Intervention TCR/CD28 TCR/CD28 Upstream Signaling Upstream Signaling TCR/CD28->Upstream Signaling MEK MEK Upstream Signaling->MEK ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression (e.g., IL-2, IFN-γ) ONX-0914 ONX-0914 Immunoproteasome (LMP7) Immunoproteasome (LMP7) ONX-0914->Immunoproteasome (LMP7) Inhibits Immunoproteasome (LMP7)->Upstream Signaling Disrupts

Caption: ONX-0914 inhibits the LMP7 subunit of the immunoproteasome, disrupting the ERK signaling pathway and subsequent gene expression.

Experimental Protocols

Cell Viability Assay (MTT/Alamar Blue)
  • Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, MM1.S) in 96-well plates at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add serial dilutions of ONX-0914, bortezomib, or carfilzomib to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of Alamar Blue reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: For MTT, add 100 µL of solubilization buffer and read absorbance at 570 nm. For Alamar Blue, read fluorescence with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cytokine Secretion Assay (ELISA)
  • Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or splenocytes in 24-well plates.

  • Stimulation and Treatment: Stimulate the cells with an appropriate mitogen (e.g., LPS or anti-CD3/CD28 antibodies) in the presence of varying concentrations of ONX-0914 or a standard-of-care immunosuppressant.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • ELISA: Perform ELISA for specific cytokines (e.g., IL-6, TNF-α, IL-17) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.

Experimental Workflow for Preclinical Comparison

The following diagram illustrates a typical workflow for the preclinical evaluation of ONX-0914 against a standard-of-care treatment.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Disease-Relevant Cell Lines Cytotoxicity IC50 Determination (MTT/Alamar Blue) Cell_Lines->Cytotoxicity Cytokine Cytokine Profiling (ELISA, CBA) Cell_Lines->Cytokine Mechanism Signaling Pathway Analysis (Western Blot, Flow Cytometry) Cytotoxicity->Mechanism Animal_Model Establish Disease Model (e.g., Xenograft, EAE) Cytotoxicity->Animal_Model Inform Dosing Treatment Administer ONX-0914 vs. Standard-of-Care Animal_Model->Treatment Efficacy Monitor Disease Progression (e.g., Tumor Volume, Clinical Score) Treatment->Efficacy Toxicity Assess Safety and Tolerability (e.g., Body Weight, Histopathology) Treatment->Toxicity

Caption: A typical preclinical workflow for comparing ONX-0914 with standard-of-care treatments.

Conclusion

This compound presents a promising therapeutic candidate with a distinct mechanism of action and a potentially improved safety profile compared to current standard-of-care proteasome inhibitors. Its efficacy in preclinical models of multiple myeloma and autoimmune diseases, both as a single agent and in combination, warrants further investigation. The data summarized in this guide provides a foundation for researchers to design and interpret future studies aimed at elucidating the full therapeutic potential of this selective immunoproteasome inhibitor.

References

A Comparative Guide to the Specificity of ONX-0914 TFA in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONX-0914 Trifluoroacetate (TFA) with alternative immunoproteasome inhibitors, supported by experimental data. We will delve into the specificity of these compounds, their impact on key signaling pathways, and the methodologies used to assess their performance.

Introduction to ONX-0914 TFA and Immunoproteasome Inhibition

ONX-0914 (formerly PR-957) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. The immunoproteasome plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in the production of pro-inflammatory cytokines. Its targeted inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers. ONX-0914 primarily targets the chymotrypsin-like activity of the immunoproteasome, mediated by the β5i (LMP7) subunit.

Comparative Specificity of Immunoproteasome Inhibitors

The therapeutic window of immunoproteasome inhibitors is largely determined by their selectivity for immunoproteasome subunits over their constitutive counterparts. Off-target inhibition of the constitutive proteasome can lead to toxicity in non-immune cells. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ONX-0914 and its alternatives against the catalytic subunits of the immunoproteasome (β5i/LMP7, β1i/LMP2, β2i/MECL-1) and the constitutive proteasome (β5c, β1c, β2c).

Inhibitorβ5i (LMP7) IC50 (nM)β1i (LMP2) IC50 (nM)β2i (MECL-1) IC50 (nM)β5c IC50 (nM)β1c IC50 (nM)β2c IC50 (nM)Selectivity (β5c/β5i)
This compound 5.7 - 39~1000>100054 - 688>1000>1000~9.5 - 17.6
KZR-616 (Zetomipzomib) 39 (human) / 57 (mouse)131 (human) / 179 (mouse)623688>10600604~17.6
M3258 3.6 - 4.1>30000>300002519>30000>30000>614
PR-924 22>30000>300002900>30000>30000~131

Data Interpretation:

  • This compound demonstrates good selectivity for the β5i subunit over the constitutive β5c subunit. However, at higher concentrations, it can inhibit the β5c and β1i subunits.[1][2][3] Some studies have indicated that in certain tissues, like the heart, ONX-0914 can exhibit reduced selectivity and inhibit the constitutive proteasome.[4]

  • KZR-616 (Zetomipzomib) is a dual inhibitor of β5i and β1i, with good selectivity over the corresponding constitutive subunits.[5][6][7]

  • M3258 is a highly selective inhibitor of the β5i subunit, with over 600-fold selectivity against the β5c subunit and minimal activity against other proteasome subunits.[1][3][8][9]

  • PR-924 also shows high selectivity for the β5i subunit.[1][2]

Impact on Cellular Signaling Pathways

The therapeutic effects and potential side effects of immunoproteasome inhibitors are linked to their influence on intracellular signaling pathways.

ERK Signaling Pathway

ONX-0914 has been shown to impair T-cell activation by reducing the phosphorylation of Extracellular signal-regulated kinase (ERK).[10][11] This effect is specific to the inhibition of the immunoproteasome, as it is not observed in cells lacking the β5i subunit.

ERK_Pathway TCR_CD28 TCR/CD28 Activation Upstream_Signaling Upstream Signaling (e.g., LCK, ZAP70) TCR_CD28->Upstream_Signaling MEK MEK Upstream_Signaling->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK T_Cell_Activation T-Cell Activation pERK->T_Cell_Activation ONX0914 ONX-0914 ONX0914->pERK

ONX-0914 inhibits ERK phosphorylation.
NF-κB Signaling Pathway

Studies have indicated that ONX-0914 does not significantly affect the canonical NF-κB signaling pathway in lymphocytes.[10][11] This is a key point of differentiation from pan-proteasome inhibitors, which broadly inhibit NF-κB activation and can lead to more widespread cellular effects.

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α) IKK_Complex IKK Complex Stimulus->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB Nuclear_Translocation Nuclear Translocation NFkB->Nuclear_Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB releases Gene_Expression Gene Expression Nuclear_Translocation->Gene_Expression ONX0914 ONX-0914 ONX0914->Proteasome No significant effect on IκB degradation

ONX-0914's effect on NF-κB is minimal.

Experimental Protocols

Accurate assessment of inhibitor specificity is critical. Below are detailed methodologies for key experiments.

Proteasome Activity Assay using Fluorogenic Substrates

This assay measures the proteolytic activity of the proteasome by monitoring the cleavage of a fluorogenic peptide substrate.

Workflow:

Proteasome_Assay_Workflow Cell_Lysate Prepare Cell Lysate or Purified Proteasome Incubate_Inhibitor Incubate with Inhibitor (e.g., ONX-0914) or Vehicle Control Cell_Lysate->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Excitation/Emission) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50 values) Measure_Fluorescence->Analyze_Data

References

Synergistic Potential of ONX-0914 TFA in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective immunoproteasome inhibitor, ONX-0914 TFA, has demonstrated significant promise in preclinical studies for the treatment of various malignancies, not as a standalone agent, but as a potent synergistic partner to existing anti-cancer drugs. This guide provides a comparative analysis of the synergistic effects of this compound in combination with other therapeutic agents, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.

Enhanced Efficacy in Hematological Malignancies: Combination with Proteasome Inhibitors

This compound exhibits strong synergistic effects when combined with FDA-approved proteasome inhibitors in the treatment of multiple myeloma (MM). Studies have shown that this combination leads to enhanced cancer cell death and prolonged survival in preclinical models.[1][2]

Quantitative Analysis of Synergy

The synergy between this compound and proteasome inhibitors has been quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Combination PartnerCancer TypeCell Line(s)Combination Index (CI)Outcome
BortezomibMultiple MyelomaMM1.S, RPMI-8226< 1.0[1][3]Synergistic cytotoxicity[1][3]
CarfilzomibMultiple MyelomaMM1.S, RPMI-8226< 1.0[1][3]Synergistic cytotoxicity[1][3]
IxazomibMultiple MyelomaMM1.S, RPMI-8226< 1.0[1][3]Synergistic cytotoxicity[1][3]
LU-102 (β2 inhibitor)Multiple MyelomaMM1.SSynergistic[4]Sensitizes MM cells to ONX-0914[4]
LU-102 (β2 inhibitor)Acute Lymphoblastic LeukemiaSEM, RS4;11Synergistic[5]Synergistic cytotoxicity[5]
Experimental Protocols

In Vitro Synergy Assessment in Multiple Myeloma Cell Lines:

  • Cell Lines: MM1.S and RPMI-8226 human multiple myeloma cell lines were utilized.[1][3]

  • Drug Concentrations: Cells were treated with a range of concentrations of this compound in combination with bortezomib, carfilzomib, or ixazomib.

  • Treatment Duration: Cells were exposed to the drug combinations for 48 hours.

  • Viability Assay: Cell viability was assessed using the Alamar Blue assay.[4]

  • Synergy Calculation: The Combination Index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction.[5]

In Vivo Synergy Assessment of ONX-0914 and Bortezomib in a Multiple Myeloma Xenograft Model:

  • Animal Model: An orthotopic murine model of multiple myeloma was established by intravenously injecting MM1.S cells into NSG mice.[4]

  • Dosing Regimen: Once tumors were established, mice were treated with either vehicle, ONX-0914 alone, bortezomib alone, or the combination of ONX-0914 and bortezomib.

  • Outcome Measurement: The appearance of λ-light chains in the blood was monitored as a marker of disease progression, and overall survival was assessed.[4] The combination treatment significantly delayed the appearance of λ-light chains and increased overall survival compared to either single-agent treatment.[4]

Signaling Pathways

The synergistic effect of ONX-0914 with proteasome inhibitors is believed to stem from the dual targeting of both the immunoproteasome and the constitutive proteasome. This comprehensive inhibition leads to an overwhelming accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and subsequent apoptosis. Furthermore, this combination is thought to more effectively suppress the NF-κB signaling pathway, a key driver of myeloma cell survival.

Synergistic Mechanism of ONX-0914 and Proteasome Inhibitors ONX_0914 ONX-0914 Immunoproteasome Immunoproteasome ONX_0914->Immunoproteasome Inhibits Proteasome_Inhibitor Proteasome Inhibitor (Bortezomib, Carfilzomib) Proteasome_Inhibitor->Immunoproteasome Inhibits Constitutive_Proteasome Constitutive Proteasome Proteasome_Inhibitor->Constitutive_Proteasome Inhibits Protein_Degradation Protein Degradation Immunoproteasome->Protein_Degradation Constitutive_Proteasome->Protein_Degradation UPR Unfolded Protein Response (UPR) Activation Protein_Degradation->UPR Leads to NF_kB NF-κB Pathway Inhibition Protein_Degradation->NF_kB Regulates Apoptosis Apoptosis UPR->Apoptosis NF_kB->Apoptosis

Caption: Dual inhibition of proteasomes by ONX-0914 and other inhibitors.

Expanding the Horizon: Synergy in Solid Tumors

The synergistic potential of this compound is not limited to hematological cancers. Emerging evidence suggests its efficacy in combination with standard-of-care chemotherapy for solid tumors like glioblastoma.

Combination with Temozolomide in Glioblastoma

In preclinical models of glioblastoma, the combination of this compound with temozolomide (TMZ) has been shown to be more effective at inhibiting tumor growth than either agent alone.

Experimental Protocol

In Vivo Synergy Assessment of ONX-0914 and Temozolomide in a Glioblastoma Xenograft Model:

  • Animal Model: An orthotopic xenograft model of human glioblastoma was established by implanting LN229 glioblastoma cells into nude mice.

  • Dosing Regimen: Mice were treated daily for 15 days with either a placebo, TMZ alone, ONX-0914 alone, or the combination of TMZ and ONX-0914.

  • Outcome Measurement: Tumor progression was monitored using in vivo bioluminescent imaging. The combination therapy resulted in a significant reduction in tumor growth compared to the single-agent treatments.

Signaling Pathways

The synergy between ONX-0914 and TMZ in glioblastoma is thought to involve the modulation of key signaling pathways that regulate cell survival and apoptosis. ONX-0914, by inhibiting the immunoproteasome, may enhance the cytotoxic effects of TMZ, which induces DNA damage.

Experimental Workflow for In Vivo Glioblastoma Study Start LN229 Glioblastoma Cell Implantation (Nude Mice) Treatment Daily Treatment (15 days) - Placebo - TMZ alone - ONX-0914 alone - TMZ + ONX-0914 Start->Treatment Monitoring Tumor Growth Monitoring (Bioluminescent Imaging) Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Volume Comparison Monitoring->Endpoint

Caption: Workflow of the in vivo glioblastoma combination therapy study.

Future Directions: Combination with Immunotherapy

Preliminary evidence suggests that immunoproteasome inhibitors like this compound could enhance the efficacy of immune checkpoint inhibitors. By modulating antigen presentation, ONX-0914 may increase the recognition of tumor cells by the immune system, thereby augmenting the anti-tumor response of checkpoint blockade therapies. Early-phase clinical trials are currently underway to explore these combinations in various cancers, including melanoma and lung cancer.

Conclusion

This compound demonstrates significant synergistic anti-cancer effects when combined with a range of other therapeutic agents across different cancer types. The ability to enhance the efficacy of existing drugs, such as proteasome inhibitors and standard chemotherapy, positions ONX-0914 as a promising candidate for combination therapy in oncology. Further research into the underlying molecular mechanisms and the development of robust clinical trial data will be crucial in realizing the full therapeutic potential of these synergistic combinations.

References

Independent Verification of ONX-0914 TFA's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONX-0914 Trifluoroacetate (TFA), a selective immunoproteasome inhibitor, with other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a comprehensive understanding of its mechanism of action.

Verified Signaling Pathway of ONX-0914 TFA

This compound selectively targets the Low Molecular Mass Polypeptide 7 (LMP7 or β5i), a catalytic subunit of the immunoproteasome. This inhibition disrupts the chymotrypsin-like activity of the immunoproteasome, which is crucial for processing antigens for presentation on MHC class I molecules and for the production of pro-inflammatory cytokines. The downstream effects include reduced T-cell activation and differentiation, particularly of Th1 and Th17 cells, and a decrease in the secretion of key cytokines such as IL-2, IL-6, IL-23, and TNF-α.[1][2][3][4]

ONX_0914_Mechanism Mechanism of Action of this compound cluster_proteasome Proteasome Constitutive Proteasome Constitutive Proteasome Immunoproteasome Immunoproteasome LMP7 (β5i) subunit LMP7 (β5i) subunit Immunoproteasome->LMP7 (β5i) subunit ONX-0914 ONX-0914 ONX-0914->LMP7 (β5i) subunit selectively inhibits Cytokine Production Cytokine Production LMP7 (β5i) subunit->Cytokine Production inhibition leads to reduced T-cell Differentiation T-cell Differentiation LMP7 (β5i) subunit->T-cell Differentiation inhibition leads to reduced Inflammation Inflammation Cytokine Production->Inflammation T-cell Differentiation->Inflammation Bortezomib Bortezomib Bortezomib->Constitutive Proteasome inhibits Bortezomib->Immunoproteasome inhibits KZR-616 KZR-616 KZR-616->LMP7 (β5i) subunit inhibits PR-924 PR-924 PR-924->LMP7 (β5i) subunit inhibits

Caption: ONX-0914's selective inhibition of the LMP7 subunit.

Comparative Performance Data

The following table summarizes the inhibitory activity of this compound and its alternatives against various proteasome subunits. The data, presented as IC50 values (the concentration of an inhibitor where the response is reduced by half), are compiled from multiple independent studies.

CompoundTarget SubunitIC50 (nM)Selectivity (fold) vs. β5Reference
This compound β5i (LMP7) ~10 - 39 20 - 40 [1][2][4]
β1i (LMP2)>1000[1]
β2i (MECL-1)>1000[1]
β5 (constitutive)~400[1]
β1 (constitutive)>1000[1]
β2 (constitutive)>1000[1]
KZR-616 β5i (LMP7)3917[5]
β1i (LMP2)131>80[5]
PR-924 β5i (LMP7)22>100[1][6]
β5 (constitutive)2900[2][7]
Bortezomib β5i (LMP7)3.3~2.5[1]
β5 (constitutive)8.2[1]
β1i (LMP2)5.5[1]
β1 (constitutive)140[1]
β2i (MECL-1)940[1]
β2 (constitutive)1500[1]

Experimental Protocols for Independent Verification

To facilitate the independent verification of this compound's mechanism of action, detailed protocols for key experiments are provided below.

Immunoproteasome Activity Assay

This assay measures the chymotrypsin-like activity of the immunoproteasome in cell lysates and assesses the inhibitory potential of ONX-0914.

Workflow Diagram:

Immunoproteasome_Assay_Workflow Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Plate Preparation Assay Plate Preparation Protein Quantification->Assay Plate Preparation Normalize protein concentration Incubation with Inhibitor Incubation with Inhibitor Assay Plate Preparation->Incubation with Inhibitor Add ONX-0914/alternatives Substrate Addition Substrate Addition Incubation with Inhibitor->Substrate Addition Add fluorogenic substrate Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading Measure fluorescence over time Data Analysis Data Analysis Fluorescence Reading->Data Analysis Measure fluorescence over time

Caption: Workflow for the immunoproteasome activity assay.

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Inhibition Assay:

    • Dilute the cell lysate to a standardized protein concentration in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2).

    • In a 96-well black plate, add the diluted lysate to each well.

    • Add varying concentrations of this compound or alternative inhibitors (e.g., Bortezomib, KZR-616, PR-924) to the wells. Include a DMSO vehicle control.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Activity Measurement:

    • Add a fluorogenic substrate specific for the chymotrypsin-like activity of the immunoproteasome (e.g., Suc-LLVY-AMC) to each well.[8]

    • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

    • Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.

    • Normalize the rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cytokine Profiling by Multiplex Immunoassay

This protocol allows for the simultaneous measurement of multiple cytokines in cell culture supernatants or plasma samples to assess the effect of ONX-0914 on cytokine production.

Workflow Diagram:

Cytokine_Profiling_Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Add samples to antibody-coated beads Assay Plate Incubation Assay Plate Incubation Sample Preparation->Assay Plate Incubation Add samples to antibody-coated beads Detection Antibody Addition Detection Antibody Addition Assay Plate Incubation->Detection Antibody Addition Read on Luminex instrument Streptavidin-PE Addition Streptavidin-PE Addition Detection Antibody Addition->Streptavidin-PE Addition Read on Luminex instrument Fluorescence Reading Fluorescence Reading Streptavidin-PE Addition->Fluorescence Reading Read on Luminex instrument Data Analysis Data Analysis Fluorescence Reading->Data Analysis

Caption: Workflow for multiplex cytokine profiling.

Methodology:

  • Sample Preparation:

    • Culture PBMCs or other immune cells and stimulate them with an appropriate agent (e.g., LPS or anti-CD3/CD28 antibodies) in the presence of this compound or alternative inhibitors at various concentrations.

    • After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

    • Alternatively, collect plasma from treated animal models.

    • Centrifuge the samples to remove any cellular debris.

  • Multiplex Assay Procedure (e.g., using Luminex-based technology):

    • Prepare the antibody-coupled magnetic beads for the cytokines of interest (e.g., IL-2, IL-6, IL-12, IL-23, TNF-α, IFN-γ).[9][10]

    • Add the bead mixture to a 96-well filter plate.

    • Wash the beads using a vacuum manifold.

    • Add standards, controls, and samples to the appropriate wells.

    • Incubate the plate on a shaker for a specified time (e.g., 2 hours) at room temperature.

    • Wash the beads to remove unbound material.

    • Add a biotinylated detection antibody cocktail to each well and incubate on a shaker.

    • Wash the beads.

    • Add Streptavidin-Phycoerythrin (PE) to each well and incubate on a shaker.

    • Wash the beads.

    • Resuspend the beads in assay buffer.

  • Data Acquisition and Analysis:

    • Acquire the data using a Luminex instrument, which will measure the fluorescence intensity of each bead, corresponding to the concentration of a specific cytokine.

    • Generate a standard curve for each cytokine using the known concentrations of the standards.

    • Calculate the concentration of each cytokine in the samples based on the standard curves.

    • Compare the cytokine levels in the inhibitor-treated samples to the vehicle control to determine the effect of this compound and its alternatives on cytokine production.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of ONX-0914 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of ONX-0914 trifluoroacetate (TFA), a potent immunoproteasome inhibitor, are critical for maintaining a secure research environment. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe management of this compound, from operational use to final disposal. Adherence to these protocols is vital for minimizing environmental impact and protecting laboratory personnel.

ONX-0914 TFA is a selective inhibitor of the low-molecular mass polypeptide-7 (LMP7), a subunit of the immunoproteasome.[1][2] It is widely used in inflammation, autoimmunity, and oncology research to study the role of the immunoproteasome in various disease models.[3] Given its biological activity and chemical properties as a trifluoroacetic acid salt, proper disposal is not merely a recommendation but a procedural necessity.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Trifluoroacetic acid is a strong acid, and while the salt form is less volatile, it still presents hazards.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable). It is recommended to double-glove.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure for this compound

The following steps outline the approved procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.

  • Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused compound, empty vials, contaminated pipette tips, gloves, and any absorbent materials used for spills.

  • Waste Container: Use a designated, clearly labeled, and leak-proof hazardous waste container. The container must be compatible with acidic and potentially organic solvent-containing waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly indicate the contents, including "this compound" and any solvents used.

  • Aqueous Solutions: Aqueous solutions containing this compound should not be disposed of down the drain.[4] They must be collected in the designated hazardous waste container.

  • Solid Waste: Solid waste, such as contaminated vials and consumables, should be placed in a sealed bag within the hazardous waste container to prevent aerosolization.

  • Spill Management:

    • Minor Spills (<500 mL): In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container. Clean the spill area with a suitable decontaminating solution.

    • Major Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office for assistance.[5]

  • Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[4]

Quantitative Safety Data

The following table summarizes key safety and handling information for ONX-0914 and Trifluoroacetic Acid.

ParameterONX-0914Trifluoroacetic Acid (TFA)
Primary Hazard Biologically active, potent inhibitorCorrosive, strong acid
Solubility in DMSO >10 mMMiscible
Storage (Stock Solution) -20°C for up to 1 month, -80°C for up to 6 months.[1]Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
Incompatibilities Strong oxidizing agentsBases, oxidizing agents, reducing agents, and metals.[4][5]
Spill Cleanup Use inert absorbent material.For minor spills (<500 mL), use inert absorbent material and contact EHS for assistance.[4]

Experimental Workflow for Safe Disposal

The logical flow for handling and disposing of this compound is critical to ensure safety at every step.

cluster_prep Preparation cluster_handling Waste Generation & Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Segregate this compound Waste (Solid & Liquid) B->C D Use Labeled, Compatible Hazardous Waste Container C->D E Store Waste Container Securely D->E F Contact Environmental Health & Safety (EHS) for Pickup and Disposal E->F

Fig. 1: Workflow for Safe Disposal of this compound.

Signaling Pathway Inhibition by ONX-0914

To provide context for its biological significance, the following diagram illustrates the inhibitory action of ONX-0914 on the immunoproteasome, which in turn blocks downstream inflammatory cytokine production.

cluster_pathway Immunoproteasome Signaling cluster_inhibitor Inhibitor Action A Immunoproteasome (LMP7 subunit) B Protein Degradation & Antigen Presentation A->B C T-Cell Activation B->C D Pro-inflammatory Cytokine Production (e.g., IL-23, TNF-α, IL-6) C->D ONX ONX-0914 ONX->A

Fig. 2: Inhibition of the Immunoproteasome Pathway by ONX-0914.

References

Personal protective equipment for handling ONX-0914 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of ONX-0914 TFA, a potent immunoproteasome inhibitor. All personnel must adhere to these procedures to ensure a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals and should be supplemented by institution-specific safety protocols.

Pre-Handling Preparations

Prior to handling this compound, a thorough risk assessment should be conducted. As a potent compound, all operations involving the solid form should be performed in a designated area with controlled access.

1.1. Engineering Controls: All handling of this compound powder must be conducted within a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box to minimize inhalation exposure.[1][2] The work surface should be lined with absorbent, disposable bench paper.[3]

1.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for handling this compound. The required PPE is detailed in the table below.

PPE Item Specification Rationale
Gloves Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from airborne particles and splashes.
Lab Coat A clean, buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required based on the quantity and handling method. Consult your institution's safety officer.Prevents inhalation of the potent powder.

1.3. Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A chemical spill kit appropriate for powdered substances should also be available.

Step-by-Step Handling Protocol

The following protocol outlines the safe procedure for weighing this compound and preparing a stock solution.

2.1. Weighing the Compound:

  • Prepare the Weighing Area: Decontaminate the balance and the surrounding area within the fume hood. Place a fresh sheet of disposable bench paper on the work surface.

  • Tare the Balance: Use a tared weigh boat or weigh paper to measure the desired amount of this compound.

  • Transfer the Compound: Carefully transfer the required amount of this compound powder using a clean spatula. Avoid any sudden movements that could generate dust.[3]

  • Clean Up: After weighing, carefully fold the weigh paper or cap the weigh boat and proceed to the solubilization step. Clean the spatula and balance with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

2.2. Preparing a Stock Solution:

  • Solvent Selection: this compound is soluble in DMSO.

  • Dissolution: In the fume hood, carefully add the weighed this compound to a sterile, appropriately sized vial. Add the desired volume of DMSO to the vial.

  • Mixing: Cap the vial securely and vortex or sonicate until the compound is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C in a secondary container.

G Workflow for Handling this compound cluster_prep Pre-Handling cluster_handling Handling Protocol cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Engineering_Controls Prepare Engineering Controls (Fume Hood/Glove Box) Risk_Assessment->Engineering_Controls PPE Don Personal Protective Equipment Engineering_Controls->PPE Emergency_Prep Verify Emergency Equipment Access PPE->Emergency_Prep Weighing Weigh Compound in Containment Solubilization Prepare Stock Solution Weighing->Solubilization Storage Label and Store Solution Solubilization->Storage Segregate_Waste Segregate Contaminated Waste Label_Waste Label Hazardous Waste Container Segregate_Waste->Label_Waste Dispose Dispose via Certified Service Label_Waste->Dispose

Caption: A logical workflow for the safe handling and disposal of this compound.

Spill and Emergency Procedures

3.1. Minor Spill (Powder):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: If it is safe to do so, cover the spill with absorbent material from a chemical spill kit to prevent further dispersal.

  • Cleanup: Wearing appropriate PPE, gently collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

3.2. Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

4.1. Waste Segregation and Collection:

Waste Type Collection Procedure
Solid Waste Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a clearly labeled, sealed hazardous waste container.[4]
Liquid Waste Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[4]
Sharps Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

4.2. Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards. Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

4.3. Final Disposal: The final disposal of this compound waste must be handled by a certified hazardous waste disposal service. High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds.[4]

G Disposal Plan for this compound Start Waste Generation Segregation Segregate Solid, Liquid, and Sharps Waste Start->Segregation Solid_Container Sealed Container for Solids Segregation->Solid_Container Liquid_Container Sealed Container for Liquids Segregation->Liquid_Container Sharps_Container Sharps Container Segregation->Sharps_Container Labeling Label all Containers: 'Hazardous Waste - this compound' Solid_Container->Labeling Liquid_Container->Labeling Sharps_Container->Labeling Storage Store in Designated Secure Area Labeling->Storage Disposal Arrange Pickup by Certified Disposal Service Storage->Disposal

Caption: A step-by-step process for the safe disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.